(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-1,1,2-triphenylethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVWUZJOQHWMFB-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
Authored by: A Senior Application Scientist
Introduction
This compound is a chiral vicinal diol of significant interest in organic synthesis. Its stereodefined structure makes it a valuable chiral building block and auxiliary in asymmetric reactions. This guide provides a comprehensive overview of a robust and widely adopted method for its synthesis—the Sharpless Asymmetric Dihydroxylation—and details the essential analytical techniques for its thorough characterization. This document is intended for researchers and professionals in organic chemistry and drug development, offering both theoretical insights and practical, field-tested protocols.
Part 1: Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation
The synthesis of this compound is most effectively achieved through the asymmetric dihydroxylation of the prochiral alkene, triphenylethylene. The Sharpless Asymmetric Dihydroxylation (SAD) reaction is the preeminent method for this transformation, offering high yields and excellent enantioselectivity.[1]
The Causality Behind the Method: Why Sharpless Dihydroxylation?
The SAD reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation.[1][2] This method is favored for several reasons:
-
High Enantioselectivity: The use of specific chiral cinchona alkaloid-derived ligands allows for precise control over the facial selectivity of the dihydroxylation, leading to high enantiomeric excess (e.e.).[1][3]
-
Catalytic Osmium Tetroxide: The reaction uses a co-oxidant to regenerate the OsO₄ catalyst in situ, drastically reducing the required amount of the highly toxic and expensive osmium tetroxide.[2][4]
-
Commercial Availability of Reagents: The reagents are commercially available as pre-mixed formulations known as AD-mix-α and AD-mix-β, which simplifies the experimental setup.[1][2][4] For the synthesis of the (R)-diol, AD-mix-β is the reagent of choice.[1]
Reaction Mechanism
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-studied process.[2]
-
Formation of the Chiral Catalyst: The OsO₄ catalyst first coordinates with the chiral ligand, (DHQD)₂-PHAL, present in AD-mix-β, to form a chiral osmium-ligand complex.
-
Cycloaddition: This complex then undergoes a [3+2]-cycloaddition with the alkene (triphenylethylene) to form a cyclic osmate ester intermediate.[2][5] The chiral ligand directs the alkene to a specific face of the osmium, controlling the stereochemistry.
-
Hydrolysis: The osmate ester is hydrolyzed to release the desired diol, this compound.
-
Reoxidation: The resulting reduced osmium(VI) species is re-oxidized to osmium(VIII) by a stoichiometric co-oxidant, typically potassium ferricyanide [K₃Fe(CN)₆], which is also present in the AD-mix.[2][4] This step regenerates the active catalyst, allowing the cycle to continue.
References
Physical and chemical properties of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
An In-depth Technical Guide to (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol: Properties, Synthesis, and Applications
Introduction
This compound is a chiral vicinal diol of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique stereochemistry and structural rigidity make it an invaluable asset as a chiral building block and auxiliary.[1] This guide provides a comprehensive overview of its core physical and chemical properties, established synthetic routes, analytical characterization methods, and key applications, offering field-proven insights for researchers and drug development professionals.
Molecular Structure and Stereochemistry
The fundamental utility of this compound stems from its well-defined three-dimensional architecture. The molecule possesses a single stereocenter at the C2 position, which dictates its chiroptical properties and its efficacy in asymmetric transformations.
The IUPAC name for this compound is (2R)-1,1,2-triphenylethane-1,2-diol.[2] Its structure features a central ethane core with two hydroxyl groups on adjacent carbons (a vicinal diol). The C1 carbon is substituted with two phenyl groups, while the C2 carbon is bonded to one phenyl group and one hydrogen atom, constituting the chiral center.
Figure 1: 2D representation of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₈O₂ | [2][3] |
| Molecular Weight | 290.36 g/mol | [2][3] |
| CAS Number | 95061-46-4 | [3][4] |
| Appearance | White to off-white crystalline solid/powder | [5] |
| Melting Point | 126 °C | [6] |
| Optical Rotation | +215.0 to +225.0 deg (c=1, EtOH) | |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone. | [5][7][8] |
| Boiling Point | 452.3±40.0 °C (Predicted) | [6] |
| Density | ~1.196 g/cm³ | [6] |
The high melting point is indicative of a stable, well-ordered crystal lattice. Its insolubility in water and good solubility in common organic solvents are characteristic of a poly-aromatic organic compound and dictate the choice of solvent systems for reactions and purifications.[5][7]
Synthesis and Manufacturing
A reliable and scalable synthesis is paramount for the practical application of any chiral reagent. This compound is readily prepared from a commercially available chiral precursor, (R)-Mandelic Acid.[4] This multi-step synthesis is a cornerstone for ensuring a high enantiomeric purity of the final product.
Synthetic Workflow
The process involves two primary transformations: an esterification of the carboxylic acid followed by a double addition of a Grignard reagent.
Figure 2: Synthetic workflow from (R)-Mandelic Acid.
Step-by-Step Laboratory Protocol
-
Esterification: (R)-Mandelic Acid is dissolved in methanol with a catalytic amount of sulfuric acid. The mixture is refluxed until the starting material is consumed (monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the crude methyl mandelate is purified.
-
Grignard Reaction: The purified methyl (R)-mandelate is dissolved in an anhydrous ether solvent (e.g., THF or Diethyl Ether) under an inert atmosphere (e.g., Nitrogen or Argon). The solution is cooled in an ice bath. Phenylmagnesium bromide (approximately 3.5 equivalents) is added dropwise, maintaining the temperature. The reaction is stirred until completion.
-
Workup and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.
Causality Note: The use of a large excess of the Grignard reagent is crucial. The first equivalent deprotonates the hydroxyl group of the mandelate ester, the second adds to the carbonyl group to form a tetrahedral intermediate, and the third adds to the newly formed ketone after the elimination of methoxide, yielding the tertiary alcohol.
Chemical Reactivity and Applications
The utility of this diol is broad, spanning several areas of chemical synthesis.
-
Chiral Building Block: It serves as a foundational chiral molecule for the synthesis of more complex, optically active compounds, which is critical in drug development to ensure target specificity and reduce side effects.[1]
-
Asymmetric Catalysis: The diol can be used to form chiral ligands for metal catalysts. These catalysts are then employed to create specific enantiomers in a variety of chemical reactions, providing an efficient pathway to desired products.[1]
-
Derivatizing Agent: It is used to derivatize other molecules, such as in the stereoselective aldol addition to form chiral monoesters or in the formation of O-silyl orthoesters and cyclic phosphonates.[4]
-
Material Science: Its rigid, well-defined structure is being explored in the development of advanced polymers and coatings to improve material performance.[1]
Spectroscopic and Chromatographic Characterization
Confirming the identity, purity, and stereochemical integrity of this compound is essential.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The complex aromatic region and specific signals for the aliphatic and hydroxyl protons/carbons are characteristic. Spectral data is available in databases for comparison.[2]
-
Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase is the definitive method for determining enantiomeric purity (enantiomeric excess, e.e.).
Example HPLC Protocol for Purity Analysis
This protocol is a representative method for the chiral separation of triphenylethanediol enantiomers.
-
Column: A chiral column, such as one with a cellulose or amylose-based stationary phase (e.g., (S,S) ULMO), is used.[9]
-
Mobile Phase: A non-polar mobile phase, typically a mixture of heptane and isopropanol (e.g., 99:1 v/v), is effective.[9]
-
Flow Rate: A standard flow rate of 1.0 mL/min is applied.[9]
-
Detection: UV detection at a wavelength where the phenyl groups absorb strongly, such as 215 nm, is used.[9]
-
Analysis: The sample is dissolved in the mobile phase and injected. The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[7] Use in a well-ventilated area or with a local exhaust system. Avoid the formation of dust.[7][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[7][10] In dusty conditions, a dust respirator is recommended.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[7]
-
Storage: Keep the container tightly closed. Store in a cool, dark, and dry place.[10] Room temperature storage is generally acceptable.
-
Disposal: Dispose of contents and container to an approved waste disposal plant, following local, state, and federal regulations.
While the compound is not classified as hazardous under OSHA 2024 standards, it may cause skin, eye, and respiratory irritation, and standard precautions for handling laboratory chemicals should be observed.[7]
Conclusion
This compound is a highly valuable chiral reagent with a well-established profile of properties and applications. Its straightforward synthesis from readily available precursors, combined with its utility in asymmetric synthesis and materials science, makes it an indispensable tool for researchers and development professionals. A thorough understanding of its physicochemical properties, handling requirements, and analytical characterization is key to leveraging its full potential in the creation of novel, enantiomerically pure molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C20H18O2 | CID 6995538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 95061-46-4 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. lookchem.com [lookchem.com]
- 9. 1,1,2-Triphenyl-1,2-Ethanediol - Regis Technologies [registech.com]
- 10. tcichemicals.com [tcichemicals.com]
Foreword: Unveiling the Potential of a C2-Symmetric Chiral Diol
An In-depth Technical Guide to (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
For Researchers, Scientists, and Drug Development Professionals
This compound, with its distinct C2-symmetric chiral architecture, represents a compelling yet underexplored molecule in the landscape of asymmetric synthesis. While the broader class of chiral 1,2-diols has been extensively utilized as powerful ligands and auxiliaries in stereoselective transformations, this particular triphenyl-substituted diol remains a subject of untapped potential. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and characterization to its prospective applications in asymmetric catalysis. As a Senior Application Scientist, the narrative that follows is grounded in established chemical principles, providing both a solid foundation for understanding this molecule and a roadmap for future research endeavors.
Synthesis of this compound: A Practical Approach via Asymmetric Dihydroxylation
The enantioselective synthesis of vicinal diols is most effectively achieved through the Sharpless Asymmetric Dihydroxylation.[1][2][3] This powerful method allows for the stereospecific introduction of two hydroxyl groups across a double bond of a prochiral alkene, utilizing a catalytic amount of osmium tetroxide in the presence of a chiral ligand. For the synthesis of this compound, the logical precursor is triphenylethylene. The use of the AD-mix-β formulation, which contains the (DHQD)₂PHAL ligand, is predicted to yield the desired (R)-configuration of the diol.[4]
Proposed Synthetic Workflow
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol
This protocol is adapted from the well-established procedure for the asymmetric dihydroxylation of stilbene.
Materials:
-
Triphenylethylene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix-β).
-
Stir the mixture at room temperature until both phases are clear. Cool the reaction mixture to 0 °C in an ice bath.
-
Add triphenylethylene (1 equivalent) to the cooled reaction mixture.
-
Stir vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and warm the mixture to room temperature.
-
Stir for 1 hour, then add ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed through a combination of physical and spectroscopic methods.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 95061-46-4 | [5][6] |
| Molecular Formula | C₂₀H₁₈O₂ | [5] |
| Molecular Weight | 290.36 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 122-130 °C | [7] |
| Optical Rotation | +215.0° to +225.0° (c=1, EtOH) | [7] |
Spectroscopic Data
-
¹H and ¹³C NMR Spectroscopy: The structural integrity of the molecule can be confirmed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts can be predicted based on the structure and compared with available data.[5][8][9][10]
-
Infrared (IR) Spectroscopy: The presence of the hydroxyl groups can be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹.
Applications in Asymmetric Synthesis: A Realm of Possibilities
Chiral 1,2-diols are a cornerstone in asymmetric catalysis, primarily serving as precursors to a vast array of chiral ligands or acting directly as chiral auxiliaries.[11][12][13] While specific applications of this compound are not extensively documented in the current literature, its structural features suggest significant potential in several key asymmetric transformations.
As a Chiral Ligand in Catalysis
The two hydroxyl groups of this compound can be readily functionalized to create bidentate ligands for transition metal-catalyzed reactions. For instance, conversion to a diphosphine ligand would enable its use in asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions.[14]
General Catalytic Cycle for Asymmetric Addition
References
- 1. grokipedia.com [grokipedia.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Dihydroxylation [drugfuture.com]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. This compound | C20H18O2 | CID 6995538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | 95061-46-4 | TCI AMERICA [tcichemicals.com]
- 8. 1-Phenyl-1,2-ethanediol | C8H10O2 | CID 7149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Spectroscopic Characterization of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol: A Technical Guide
This guide provides an in-depth technical overview of the spectroscopic characterization of the chiral diol, (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, purification, and analysis of chiral molecules. This document will delve into the practical and theoretical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this specific compound, offering insights into experimental design, data interpretation, and quality control.
Introduction: The Significance of Stereochemical Purity
This compound is a chiral molecule of significant interest in asymmetric synthesis, often employed as a chiral auxiliary or a building block for more complex stereospecific structures. Its efficacy in these roles is critically dependent on its enantiomeric purity. Consequently, robust analytical methodologies are paramount to confirm both its chemical identity and stereochemical integrity. Spectroscopic techniques are the cornerstone of this analytical workflow, each providing a unique piece of the structural puzzle.
This guide will not only present the expected spectroscopic data for this compound but will also elucidate the underlying principles that govern the interaction of the molecule with different forms of electromagnetic radiation and how these interactions are translated into the spectra we observe.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a chiral molecule like this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the carbon skeleton and for providing insights into the chemical environment of each atom.
¹H NMR Spectroscopy: Probing the Proton Environment
Theoretical Framework: Proton NMR spectroscopy relies on the absorption of radiofrequency waves by hydrogen nuclei in a strong magnetic field. The resonance frequency of each proton is influenced by its local electronic environment, a phenomenon known as chemical shift. Protons in different environments will have different chemical shifts, providing information about the types of functional groups present. Furthermore, the interaction between neighboring, non-equivalent protons leads to spin-spin coupling, which splits NMR signals into characteristic patterns (e.g., doublets, triplets, multiplets), revealing the connectivity of the molecule.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The following protocol outlines the steps for obtaining a high-quality ¹H NMR spectrum of this compound.
Figure 1: Workflow for ¹H NMR Spectroscopy.
Data Interpretation: Predicted ¹H NMR Spectrum
While direct access to a specific experimental spectrum from a database is not provided here, a representative ¹H NMR spectrum of this compound in CDCl₃ would be expected to exhibit the following key features:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.5 | Multiplet | 15H | Aromatic protons (3 x C₆H₅) | The three phenyl groups contain a total of 15 protons in the aromatic region. The overlapping signals create a complex multiplet. |
| ~5.0 | Singlet | 1H | Methine proton (-CH) | The single proton on the carbon bearing a phenyl and a hydroxyl group. It is a singlet as there are no adjacent protons. |
| ~2.5-3.5 | Broad Singlet | 2H | Hydroxyl protons (2 x -OH) | The chemical shift of hydroxyl protons is variable and depends on concentration, temperature, and solvent. The signal is often broad due to chemical exchange. |
Expert Insight: The observation of the hydroxyl proton signals can be confirmed by a D₂O exchange experiment. After acquiring the initial spectrum, a drop of deuterium oxide is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The hydroxyl proton signals will disappear or significantly decrease in intensity due to the exchange of the acidic protons with deuterium.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. The chemical shift of each carbon signal is indicative of its hybridization and electronic environment.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The sample preparation for ¹³C NMR is the same as for ¹H NMR. The acquisition, however, requires a larger number of scans due to the lower sensitivity of the ¹³C nucleus.
Figure 2: Workflow for ¹³C NMR Spectroscopy.
Data Interpretation: Predicted ¹³C NMR Spectrum
A representative ¹³C NMR spectrum of this compound would be expected to show the following signals:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~125-145 | Aromatic carbons (C₆H₅) | Multiple signals are expected for the aromatic carbons due to the different environments of the ipso, ortho, meta, and para carbons of the three phenyl rings. |
| ~80 | Quaternary carbon (-C(OH)(Ph)₂) | The carbon atom bonded to two phenyl groups and a hydroxyl group. |
| ~78 | Methine carbon (-CH(OH)Ph) | The carbon atom bonded to one phenyl group, a hydroxyl group, and a hydrogen atom. |
Trustworthiness through Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. Any discrepancy would indicate the presence of impurities or an incorrect structural assignment.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Theoretical Framework: The bonds within a molecule are not rigid; they can stretch, bend, and vibrate in various ways. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the radiation, leading to a peak in the IR spectrum. The position of the absorption peak (wavenumber, cm⁻¹) is characteristic of the bond type and the functional group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
For a solid sample like this compound, ATR-IR is a convenient technique that requires minimal sample preparation.
Figure 3: Workflow for ATR-IR Spectroscopy.
Data Interpretation: Predicted IR Spectrum
The IR spectrum of this compound is expected to display the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3200-3600 | O-H stretch | Hydroxyl (-OH) | Strong, Broad |
| 3000-3100 | C-H stretch | Aromatic C-H | Medium |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring | Medium to Weak |
| 1050-1250 | C-O stretch | Alcohol (C-OH) | Strong |
Expert Insight: The broadness of the O-H stretching band is a hallmark of hydrogen bonding. In the solid state, the hydroxyl groups of this compound will engage in intermolecular hydrogen bonding, leading to this characteristic broad absorption.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.
Theoretical Framework: In a mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated into a magnetic or electric field, where they are separated based on their m/z ratio. A detector then records the abundance of each ion, generating a mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound.
Experimental Protocol: Electron Ionization (EI)-MS
Electron ionization is a common ionization technique for relatively small, thermally stable organic molecules.
Figure 4: Workflow for Electron Ionization Mass Spectrometry.
Data Interpretation: Predicted Mass Spectrum
The mass spectrum of this compound (Molecular Weight: 290.36 g/mol ) is expected to show:
| m/z | Ion | Rationale |
| 290 | [M]⁺· | Molecular ion peak. |
| 272 | [M - H₂O]⁺· | Loss of a water molecule. |
| 183 | [C₁₃H₉O]⁺ | A common fragment from the cleavage of the C-C bond between the two hydroxyl-bearing carbons. |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, a very common fragment in molecules containing a benzoyl moiety. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Authoritative Grounding: The fragmentation patterns of vicinal diols in mass spectrometry are well-documented.[1] The cleavage of the bond between the two carbons bearing the hydroxyl groups is a characteristic fragmentation pathway for such compounds.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS, provides a robust and self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary perspective on the molecule's structure. By understanding the principles behind each method and the expected data, researchers can confidently verify the identity and quality of this important chiral building block, ensuring the integrity of their downstream applications in drug discovery and development.
References
The Advent of Stereocontrol: A Technical Guide to the Discovery and History of Chiral 1,1,2-Triphenyl-1,2-ethanediol
Abstract
This in-depth technical guide charts the scientific journey of 1,1,2-Triphenyl-1,2-ethanediol, a chiral vicinal diol that has evolved from a laboratory curiosity to a cornerstone in modern stereoselective synthesis. We will explore the foundational 19th-century chemistry that first made such structures accessible, the mid-20th-century advancements in reaction mechanisms that enabled its synthesis, and the late 20th-century revolution in asymmetric catalysis that unlocked the potential of its individual enantiomers. This guide is tailored for researchers, scientists, and drug development professionals, providing not only a historical narrative but also detailed experimental protocols and the causal reasoning behind key methodological advancements.
Early Foundations: The Chemistry of Vicinal Diols
The story of 1,1,2-Triphenyl-1,2-ethanediol is intrinsically linked to the broader history of its less substituted parent compound, hydrobenzoin (1,2-diphenyl-1,2-ethanediol). The mid-to-late 19th century was a transformative period for organic chemistry, with the emergence of structural theory and the nascent understanding of stereoisomerism.
The journey began with the discovery of the benzoin condensation in 1832 by Justus von Liebig and Friedrich Wöhler. This reaction, which dimerizes two molecules of benzaldehyde, opened the door to a new class of α-hydroxy ketones. The subsequent reduction of benzoin, or its oxidized counterpart benzil, yielded hydrobenzoin, a molecule possessing two chiral centers. This led to the isolation of three stereoisomers: a pair of enantiomers ((R,R)- and (S,S)-hydrobenzoin) and an achiral meso compound.
Early methods for accessing enantiomerically pure hydrobenzoin relied on the classical and often laborious technique of optical resolution. This involved reacting the racemic mixture with a chiral resolving agent to form diastereomers, which could then be separated by fractional crystallization due to their different physical properties. While effective, this method is inherently limited to a maximum yield of 50% for a single enantiomer.
The Emergence of 1,1,2-Triphenyl-1,2-ethanediol: A Synthesis Perspective
While a definitive "discovery" paper for 1,1,2-Triphenyl-1,2-ethanediol is not prominent in the historical record, its synthesis became conceptually feasible with the advent of powerful carbon-carbon bond-forming reactions in the early 20th century. The most notable of these is the Grignard reaction, for which Victor Grignard was awarded the Nobel Prize in Chemistry in 1912.
A plausible and chemically sound early route to racemic 1,1,2-Triphenyl-1,2-ethanediol involves the reaction of a phenyl Grignard reagent with an appropriate α-hydroxy ketone or a derivative thereof. For instance, the addition of two equivalents of phenylmagnesium bromide to a mandelic acid ester would yield the tertiary alcohol, 1,1,2-Triphenyl-1,2-ethanediol, after an acidic workup.
Diagram: Plausible Early Synthesis of Racemic 1,1,2-Triphenyl-1,2-ethanediol
Caption: A plausible synthetic route to racemic 1,1,2-Triphenyl-1,2-ethanediol using the Grignard reaction.
Experimental Protocol: Synthesis of Racemic 1,1,2-Triphenyl-1,2-ethanediol via Grignard Reaction (Hypothetical Reconstruction)
-
Objective: To synthesize racemic 1,1,2-Triphenyl-1,2-ethanediol from methyl mandelate and phenylmagnesium bromide.
-
Reagents:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Methyl mandelate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of phenylmagnesium bromide (Grignard reagent). Maintain a gentle reflux.
-
Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.
-
Add a solution of methyl mandelate in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization to obtain racemic 1,1,2-Triphenyl-1,2-ethanediol.
-
The Modern Era: Asymmetric Synthesis and the Rise of Chiral Diols
The latter half of the 20th century witnessed a paradigm shift in organic synthesis, with a move away from classical resolution towards methods that could directly generate enantiomerically pure compounds. This era of asymmetric synthesis was spearheaded by the development of powerful catalytic methods.
Sharpless Asymmetric Dihydroxylation
A landmark achievement in this field was the development of the Sharpless Asymmetric Dihydroxylation (AD) in the 1980s. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to achieve the enantioselective synthesis of vicinal diols from alkenes.[1][2] The commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) have made this a widely accessible and reliable method.[2]
The Sharpless AD reaction provides a direct and highly efficient route to chiral 1,1,2-Triphenyl-1,2-ethanediol from the corresponding triphenylethylene precursor. The choice of the chiral ligand (either (DHQ)₂PHAL in AD-mix-α or (DHQD)₂PHAL in AD-mix-β) dictates which enantiomer of the diol is formed.
Diagram: Sharpless Asymmetric Dihydroxylation Workflow
Caption: Workflow for the enantioselective synthesis of 1,1,2-Triphenyl-1,2-ethanediol via Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Triphenylethylene (Generalized)
-
Objective: To synthesize enantiomerically enriched 1,1,2-Triphenyl-1,2-ethanediol.
-
Reagents:
-
Triphenylethylene
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (optional, to improve rate and enantioselectivity)
-
Sodium sulfite (for quenching)
-
-
Procedure:
-
To a stirred solution of tert-butanol and water at room temperature, add the AD-mix reagent.
-
Cool the mixture to 0 °C and add methanesulfonamide (if used).
-
Add triphenylethylene to the reaction mixture and stir vigorously at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding sodium sulfite and stir for one hour.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the enantiomerically enriched diol.
-
Physicochemical Properties and Stereoisomers
1,1,2-Triphenyl-1,2-ethanediol has two chiral centers, which gives rise to a pair of enantiomers, (R)- and (S)-1,1,2-Triphenyl-1,2-ethanediol. Unlike hydrobenzoin, a meso form is not possible due to the unsymmetrical substitution pattern.
Table: Properties of 1,1,2-Triphenyl-1,2-ethanediol Enantiomers
| Property | (S)-(-)-1,1,2-Triphenyl-1,2-ethanediol | (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol |
| CAS Number | 108998-83-0 | 95061-46-4 |
| Molecular Formula | C₂₀H₁₈O₂ | C₂₀H₁₈O₂ |
| Molecular Weight | 290.36 g/mol | 290.36 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | 125-127 °C | 122-130 °C |
| Optical Rotation | [α]²⁰/D ~ -214° (c=1 in EtOH) | [α]²⁰/D ~ +215° to +225° (c=1 in EtOH) |
Diagram: Stereoisomers of 1,1,2-Triphenyl-1,2-ethanediol
Caption: The (R) and (S) enantiomers of 1,1,2-Triphenyl-1,2-ethanediol.
Applications in Asymmetric Synthesis and Drug Development
The true value of chiral 1,1,2-Triphenyl-1,2-ethanediol lies in its application as a chiral building block and auxiliary in asymmetric synthesis.[3] Its rigid, bulky phenyl groups create a well-defined chiral environment, making it an excellent precursor for the synthesis of chiral ligands for transition metal-catalyzed reactions.
While specific blockbuster drugs directly containing the 1,1,2-Triphenyl-1,2-ethanediol scaffold are not widely documented, its role as a chiral intermediate and in the development of chiral catalysts is significant for the pharmaceutical industry.[3] The ability to synthesize enantiomerically pure drug candidates is of paramount importance, as different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral diols are crucial in the synthesis of many classes of drugs, including anti-inflammatory agents, antivirals, and central nervous system agents.
Conclusion
The history of 1,1,2-Triphenyl-1,2-ethanediol encapsulates the remarkable progress of organic chemistry. From its conceptual origins in the foundational discoveries of the 19th century to its realization as a valuable chiral entity in the late 20th century, its journey highlights the relentless pursuit of stereocontrol in chemical synthesis. For today's researchers and drug development professionals, chiral 1,1,2-Triphenyl-1,2-ethanediol represents a powerful tool for the construction of complex, enantiomerically pure molecules, underscoring the enduring legacy of the pioneers of stereochemistry and asymmetric catalysis.
References
An In-depth Technical Guide on the Stereochemistry of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol, a chiral diol of significant interest in asymmetric synthesis and drug development. The document delves into the fundamental principles governing its three-dimensional structure, methods for its enantioselective synthesis and resolution, and detailed protocols for its characterization. Emphasis is placed on the causal relationships behind experimental choices and the establishment of self-validating systems for procedural integrity. This guide is intended for researchers, scientists, and professionals in the field of organic chemistry and drug discovery, offering both foundational knowledge and practical insights.
Introduction: The Significance of Chiral Diols
Chiral diols, molecules containing two hydroxyl groups and at least one stereocenter, are of paramount importance in modern organic chemistry. Their utility stems from their ability to act as versatile chiral building blocks, auxiliaries, and ligands in a vast array of stereoselective transformations. The defined spatial arrangement of their hydroxyl groups allows for the creation of a chiral environment, which can effectively control the stereochemical outcome of a reaction. This compound, a member of the hydrobenzoin family, exemplifies the utility of this class of compounds. Its rigid triphenyl-substituted backbone provides a well-defined steric and electronic environment, making it a valuable tool in asymmetric catalysis.
Elucidation of Stereochemistry
The designation this compound encapsulates two key stereochemical descriptors:
-
(R): This refers to the absolute configuration of the chiral center at the C-2 position, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The IUPAC name for this compound is (2R)-1,1,2-triphenylethane-1,2-diol.
-
(+): This indicates that the compound is dextrorotatory, meaning it rotates the plane of plane-polarized light to the right (clockwise).
The determination of the absolute configuration of chiral diols is a critical aspect of their study and application. Several techniques are employed for this purpose:
-
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral derivatizing agents (CDAs) in conjunction with NMR is a powerful technique. Diastereomeric esters are formed by reacting the diol with a chiral agent, and the differences in the chemical shifts of the resulting diastereomers can be correlated to the absolute configuration.
-
Chiroptical Spectroscopy: Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) measure the differential interaction of the chiral molecule with left and right circularly polarized light, providing information about its stereochemistry.
Synthetic Strategies for Enantiopure this compound
The synthesis of enantiomerically pure chiral diols is a central theme in asymmetric synthesis. Two primary strategies are employed: asymmetric synthesis and chiral resolution.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired enantiomer in excess over the other. A prominent method for the synthesis of related chiral diols is the Sharpless Asymmetric Dihydroxylation. This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to convert a prochiral alkene into a chiral diol with high enantioselectivity.
Protocol: Conceptual Asymmetric Dihydroxylation
This protocol outlines the general principles of a Sharpless Asymmetric Dihydroxylation, which could be adapted for the synthesis of this compound from a suitable triphenyl-substituted alkene precursor.
Materials:
-
1,1,2-Triphenylethene (or a suitable precursor)
-
AD-mix-β (for (R,R)-diols) or AD-mix-α (for (S,S)-diols)
-
tert-Butanol
-
Water
-
Sodium sulfite
Procedure:
-
A 1:1 mixture of tert-butanol and water is cooled to 0 °C.
-
AD-mix-β is added to the cooled solvent with vigorous stirring.
-
The alkene substrate is then added to the reaction mixture.
-
The reaction is stirred at 0 °C and monitored for completion by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of sodium sulfite and stirred for an additional hour.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed, dried, and concentrated.
-
The crude product is purified by recrystallization to yield the enantiomerically enriched diol.
Causality: The choice of AD-mix is critical. AD-mix-β, containing the (DHQD)₂PHAL ligand, directs the dihydroxylation to one face of the alkene, leading to the (R,R)-diol from a trans-alkene. Conversely, AD-mix-α, with the (DHQ)₂PHAL ligand, would yield the (S,S)-enantiomer. The co-oxidant, typically potassium ferricyanide(III) present in the AD-mix, regenerates the osmium tetroxide, allowing for a catalytic cycle and minimizing the use of the toxic and expensive osmium reagent.
Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which, having different physical properties, can be separated by techniques such as fractional crystallization or chromatography.
Protocol: Conceptual Chiral Resolution via Diastereomeric Salt Formation
This protocol illustrates the general workflow for resolving a racemic mixture of a chiral diol, which can be adapted for 1,1,2-Triphenyl-1,2-ethanediol.
Materials:
-
Racemic 1,1,2-Triphenyl-1,2-ethanediol
-
Enantiomerically pure chiral resolving agent (e.g., (R)-(-)-mandelic acid or a chiral amine)
-
Suitable solvent for crystallization
-
Acid or base for regeneration of the diol
Procedure:
-
The racemic diol is dissolved in a suitable solvent.
-
An equimolar amount of the chiral resolving agent is added to the solution.
-
The mixture is heated to ensure complete dissolution and then allowed to cool slowly to promote the crystallization of one of the diastereomeric salts.
-
The less soluble diastereomeric salt is collected by filtration.
-
The purity of the diastereomer can be enhanced by recrystallization.
-
The resolved diol is then regenerated by treating the diastereomeric salt with an acid or a base to cleave the resolving agent.
-
The pure enantiomer of the diol is then isolated and purified.
Self-Validation: The success of the resolution is monitored at each stage. The diastereomeric and enantiomeric purity is assessed using techniques like chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation of the product. The process is repeated until a constant optical rotation is achieved, indicating the isolation of the pure enantiomer.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methine proton and the hydroxyl protons will have characteristic chemical shifts.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The three phenyl groups will give rise to a series of signals in the aromatic region (typically δ 125-145 ppm), and the two carbons of the ethane backbone will have distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the presence of the hydroxyl (-OH) groups, which will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic rings will appear around 3000-3100 cm⁻¹, and the C=C stretching vibrations of the rings will be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for C₂₀H₁₈O₂ would be expected at m/z 290.36.
| Spectroscopic Data Summary | |
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplet, ~7.0-7.5 ppm), methine proton, hydroxyl protons. |
| ¹³C NMR | Aromatic carbons (~125-145 ppm), ethane backbone carbons. |
| IR | Broad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), aromatic C=C stretch (~1450-1600 cm⁻¹). |
| Mass Spec | Molecular ion peak at m/z ~290. |
Applications in Asymmetric Synthesis
This compound and its derivatives are valuable in asymmetric catalysis, where they can serve as chiral ligands for metal catalysts or as chiral auxiliaries. The C₂-symmetry often found in related hydrobenzoin derivatives is particularly advantageous for achieving high levels of enantioselectivity.
Workflow for Application in Asymmetric Catalysis
Caption: Workflow for the application of this compound in asymmetric catalysis.
Conclusion
This compound is a valuable chiral building block with significant applications in stereoselective synthesis. A thorough understanding of its stereochemistry, coupled with robust synthetic and analytical methodologies, is crucial for its effective utilization in research and development. The protocols and principles outlined in this guide provide a solid foundation for scientists and professionals working in this exciting area of chemistry.
IUPAC name for (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
An In-depth Technical Guide to (2R)-1,1,2-Triphenylethane-1,2-diol
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chiral diol, (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol. Its primary focus is to provide an in-depth understanding of its nomenclature, properties, synthesis, and critical applications in the field of asymmetric synthesis.
Compound Identification and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).
The IUPAC name for this compound is (2R)-1,1,2-triphenylethane-1,2-diol [1][2]. The "(2R)" designation specifies the absolute configuration at the chiral center, C2, according to the Cahn-Ingold-Prelog priority rules. The parent chain is a two-carbon ethane backbone, with two hydroxyl (-diol) groups located at positions 1 and 2. Three phenyl groups are attached at positions 1, 1, and 2.
This compound is also known by several synonyms, including:
-
(R)-1,1,2-Triphenylethane-1,2-diol[1]
-
(2R)-1,1,2-Triphenylethylene glycol[3]
-
(R)-1,1,2-Triphenylethylene glycol[3]
Its unique Chemical Abstracts Service (CAS) Registry Number is 95061-46-4 [2][3][4].
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for its handling, application, and characterization. The key properties of (2R)-1,1,2-triphenylethane-1,2-diol are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₈O₂ | [1][2][3][4] |
| Molecular Weight | 290.36 g/mol | [1][3][4] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 122-130 °C | [3] |
| Boiling Point | 452.3 ± 40.0 °C (Predicted) | [3] |
| Specific Rotation [α]²⁰/D | +215.0 to +225.0° (c=1, EtOH) | |
| Solubility | Soluble in dichloromethane, chloroform, THF, ethanol; Insoluble in hexane. | [5] |
| Density | 1.196 ± 0.06 g/cm³ | [3] |
Synthesis Methodologies: A Deep Dive
The synthesis of enantiomerically pure (2R)-1,1,2-triphenylethane-1,2-diol is crucial for its application in asymmetric synthesis. Two primary synthetic routes are discussed below, highlighting the chemical principles and experimental considerations.
Sharpless Asymmetric Dihydroxylation of Triphenylethylene
The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from olefins[6][7][8]. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity[6][7].
Causality Behind the Method: The choice of the chiral ligand dictates the stereochemical outcome of the dihydroxylation. For the synthesis of (R,R)-diols, the AD-mix-α formulation, which contains the dihydroquinine (DHQ) derived ligand (DHQ)₂PHAL, is typically used. However, for the specific case of triphenylethylene, the mnemonic for predicting the stereochemical outcome with standard AD-mixes needs careful consideration of the substrate's electronic and steric properties. The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide to the alkene, forming a chiral osmate ester intermediate. The chiral ligand orchestrates this addition to occur preferentially on one of the two enantiotopic faces of the double bond[7][8]. Subsequent hydrolysis releases the chiral diol and regenerates the osmium catalyst through oxidation by a stoichiometric co-oxidant.
Experimental Workflow: Sharpless Asymmetric Dihydroxylation
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve triphenylethylene in a 1:1 mixture of tert-butanol and water. To this solution, add the commercially available AD-mix-β, which contains the chiral ligand ((DHQD)₂PHAL), the re-oxidant (potassium ferricyanide), and a base (potassium carbonate)[7][8]. The use of AD-mix-β is predicted to yield the (R)-diol from triphenylethylene. For improved enantioselectivity, methanesulfonamide can be added[9].
-
Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a catalytic amount of osmium tetroxide (typically as a solution in toluene).
-
Reaction Monitoring: Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene.
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite and stirring for one hour. This reduces any remaining osmium species.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Separate the organic layer.
-
Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure (2R)-1,1,2-triphenylethane-1,2-diol.
Synthesis from (R)-Mandelic Acid
An alternative and classical approach to synthesizing (R)-1,1,2-triphenylethane-1,2-diol starts from the readily available chiral precursor, (R)-mandelic acid[5]. This method relies on the stereospecificity of the Grignard reaction with a chiral ester.
Causality Behind the Method: This synthesis is an excellent example of substrate-controlled stereoselection. The chirality is already present in the starting material, (R)-mandelic acid. The key step involves the double addition of a Grignard reagent (phenylmagnesium bromide) to the methyl ester of mandelic acid. The first equivalent of the Grignard reagent deprotonates the hydroxyl group, while the subsequent two equivalents add to the carbonyl group of the ester, leading to the formation of the desired tertiary alcohol with retention of the original stereochemistry at the adjacent carbon.
Experimental Workflow: Synthesis from (R)-Mandelic Acid
Caption: Workflow for Synthesis from (R)-Mandelic Acid.
Detailed Protocol:
-
Esterification: Convert (R)-mandelic acid to its methyl ester, methyl (R)-mandelate. This is typically achieved by refluxing the acid in methanol with a catalytic amount of a strong acid like sulfuric acid (Fischer esterification).
-
Grignard Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified methyl (R)-mandelate in anhydrous tetrahydrofuran (THF).
-
Grignard Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of phenylmagnesium bromide (approximately 3.5 equivalents) in THF via a dropping funnel. The excess Grignard reagent is necessary to account for the deprotonation of the hydroxyl group and the double addition to the ester.
-
Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield pure (2R)-1,1,2-triphenylethane-1,2-diol[5].
Applications in Asymmetric Synthesis
The primary utility of (2R)-1,1,2-triphenylethane-1,2-diol lies in its application as a chiral building block and auxiliary in asymmetric synthesis[10]. The presence of two hydroxyl groups and a defined stereocenter makes it a versatile tool for introducing chirality into molecules, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds[10][11].
Key Applications:
-
Chiral Ligands for Asymmetric Catalysis: The diol can be derivatized to form chiral ligands for metal-catalyzed asymmetric reactions. The stereochemistry of the diol backbone influences the three-dimensional environment around the metal center, thereby directing the stereochemical outcome of the catalyzed reaction.
-
Chiral Auxiliaries: It can be used as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary can be cleaved and recovered.
-
Derivatizing Agent: (R)-(+)-1,1,2-triphenylethane-1,2-diol can be used to derivatize other molecules, such as in the formation of chiral monoesters through stereoselective aldol additions, or in the creation of O-silyl orthoesters and cyclic phosphonates[5].
The development of enantiomerically pure compounds is a cornerstone of modern drug development, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities[11][12]. Chiral compounds like (2R)-1,1,2-triphenylethane-1,2-diol are instrumental in achieving the synthesis of single-enantiomer drugs, leading to safer and more effective medicines.
Conclusion
(2R)-1,1,2-Triphenylethane-1,2-diol is a valuable chiral building block in organic synthesis. Its well-defined stereochemistry and versatile chemical functionality make it a key component in the synthesis of complex, enantiomerically pure molecules. A thorough understanding of its properties and synthetic routes, particularly the Sharpless Asymmetric Dihydroxylation and the Grignard addition to a chiral precursor, is essential for its effective application in research and development, especially within the pharmaceutical industry.
References
- 1. This compound | C20H18O2 | CID 6995538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 95061-46-4 [chemicalbook.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. Application of Biobased Solvents in Asymmetric Catalysis [mdpi.com]
An In-depth Technical Guide to the Solubility of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol in Common Solvents
Abstract
(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol is a chiral diol of significant interest in asymmetric synthesis, serving as a valuable building block and chiral auxiliary. Its utility in various reaction setups is fundamentally governed by its solubility profile in common organic solvents. This technical guide provides a comprehensive analysis of the factors influencing the solubility of this compound. While specific quantitative solubility data is not extensively available in published literature, this document synthesizes information on its physicochemical properties, qualitative solubility observations, and data from structurally analogous compounds to provide a robust predictive framework. Furthermore, a detailed, field-proven experimental protocol for determining thermodynamic solubility is presented to empower researchers in generating precise data for their specific applications.
Introduction: The Critical Role of Solubility
The selection of an appropriate solvent is a critical parameter in process chemistry, drug development, and synthetic organic chemistry. A solvent not only facilitates the mixing of reagents but also profoundly influences reaction rates, equilibria, and the stereochemical outcome of chiral transformations. For a complex, poly-functional molecule like this compound, understanding its solubility is paramount for:
-
Reaction Optimization: Ensuring the substrate is fully dissolved to maximize reaction kinetics and avoid heterogeneous mixtures that can lead to poor reproducibility.
-
Purification Processes: Selecting appropriate solvent systems for crystallization, a common method for purifying chiral compounds and enhancing enantiomeric excess.
-
Analytical Characterization: Preparing solutions for techniques like NMR, HPLC, and optical rotation measurements.[1][2]
This guide is structured to provide both theoretical grounding and practical, actionable protocols for researchers working with this compound.
Molecular Structure and Physicochemical Properties Analysis
The solubility behavior of a compound is dictated by its molecular structure. This compound possesses distinct structural features that collectively determine its interaction with various solvents.
Key Structural Features:
-
Three Phenyl Groups: These large, nonpolar aromatic rings contribute significantly to the molecule's lipophilicity and large molecular size. This suggests a preference for nonpolar or moderately polar solvents that can engage in π-π stacking or van der Waals interactions.
-
Two Hydroxyl (-OH) Groups: These groups introduce polarity and the capacity for both donating and accepting hydrogen bonds. This feature suggests potential solubility in polar protic solvents.
-
Chiral Center: The stereochemistry of the molecule can influence its crystal lattice energy, which in turn can affect solubility, although enantiomers have identical physical properties in achiral environments.[3][4]
The interplay between the large nonpolar surface area of the phenyl rings and the localized polarity of the diol functionality creates a complex solubility profile. The molecule is largely nonpolar but possesses polar "handles."
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 95061-46-4 | |
| Molecular Formula | C₂₀H₁₈O₂ | [5] |
| Molecular Weight | 290.36 g/mol | |
| Appearance | White to almost white powder/crystal | |
| Melting Point | Approx. 126 °C | [6] |
| XLogP3 (Computed) | 3.4 - 3.66 | [5][6] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
The high XLogP3 value confirms a significant lipophilic character, predicting poor solubility in water. The presence of two hydrogen bond donors and acceptors indicates that hydrogen bonding will be a key interaction mechanism with appropriate solvents.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] This means that solutes dissolve best in solvents that have similar intermolecular forces.
-
Nonpolar Solvents (e.g., Hexane): These solvents primarily interact through weak van der Waals forces. While they can interact with the phenyl rings of the diol, they cannot disrupt the strong hydrogen bonds between the diol molecules in the crystal lattice. Therefore, solubility is expected to be very low.
-
Polar Aprotic Solvents (e.g., THF, Dichloromethane, Chloroform): These solvents have dipole moments and can act as hydrogen bond acceptors but not donors.[8] They can solvate the polar hydroxyl groups to some extent and interact well with the aromatic rings. Solvents like THF, dichloromethane, and chloroform are reported to be effective.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds, allowing them to interact strongly with the hydroxyl groups of the diol.[8] The alkyl chains of the alcohols also provide favorable van der Waals interactions with the phenyl groups. Consequently, good solubility is expected and has been reported in solvents like ethanol.
-
Aqueous Solubility: Due to the dominance of the large, nonpolar triphenyl moiety, the compound has very limited solubility in water.[9]
The logical relationship for selecting a solvent can be visualized as follows:
Caption: Solvent selection logic based on intermolecular forces.
Qualitative and Analog-Based Solubility Data
Direct quantitative solubility measurements for this compound are scarce. However, qualitative reports and data from structurally related compounds provide valuable guidance.
Table 2: Summary of Qualitative Solubility
| Solvent | Solvent Type | Predicted/Reported Solubility | Source |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | [9] |
| Chloroform | Polar Aprotic | Soluble | [10] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | [10] |
| Ethanol (EtOH) | Polar Protic | Soluble | [9] |
| Methanol (MeOH) | Polar Protic | Soluble | [9] |
| Hexane | Nonpolar | Insoluble | [9] |
| Water | Polar Protic | Limited / Insoluble | [9] |
For a quantitative estimation, we can look at the solubility of benzoin, a smaller molecule (C₁₄H₁₂O₂) but also containing phenyl and hydroxyl groups. Data shows its solubility in ethanol at 298.15 K (25 °C) is significant and increases with temperature, a trend that is highly likely to be followed by this compound.[11]
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
To obtain reliable, quantitative solubility data, the isothermal shake-flask method is the gold standard.[12] This protocol outlines the procedure to determine the equilibrium solubility of this compound in a chosen solvent at a specific temperature.
Principle: An excess amount of the solid solute is agitated in a solvent at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique (e.g., HPLC or UV-Vis Spectroscopy).
Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (HPLC grade)
-
Analytical balance
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
HPLC with UV detector or UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Preparation of Calibration Standards:
-
Causality: A calibration curve is essential for relating an analytical signal (e.g., peak area from HPLC) to a known concentration.
-
Accurately prepare a stock solution of the diol in a solvent where it is freely soluble (e.g., ethanol).
-
Perform serial dilutions to create a set of at least five standard solutions that bracket the expected solubility range.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a glass vial. "Excess" is critical to ensure saturation; a good starting point is 5-10 times the estimated amount that will dissolve.
-
Accurately add a known volume or mass of the solvent of interest to the vial.
-
Securely cap the vial. Prepare at least three replicate vials for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Causality: The system must reach a true thermodynamic equilibrium between the solid and dissolved states. The time required depends on the compound and solvent but is typically 24-72 hours.
-
Place the vials in the thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials continuously. A preliminary kinetic study can be performed by taking samples at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Separation and Dilution:
-
Causality: It is crucial to separate the saturated liquid phase from the undissolved solid without altering the temperature or concentration.
-
Allow the vials to stand in the thermostatic bath for at least 30 minutes without agitation for the solid to settle.
-
Withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of your calibration curve.
-
-
Analytical Quantification:
-
Analyze the standard solutions and the diluted samples using the pre-validated HPLC or UV-Vis method.
-
For HPLC, integrate the peak area corresponding to the diol.
-
For UV-Vis, measure the absorbance at the wavelength of maximum absorbance (λmax).
-
-
Calculation and Reporting:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
Report the solubility in standard units (e.g., mg/mL or mol/L) and specify the temperature at which the measurement was conducted.
-
Caption: Experimental workflow for the shake-flask method.
Conclusion
While quantitative solubility data for this compound remains to be broadly published, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its behavior. The molecule's large nonpolar framework combined with its capacity for hydrogen bonding results in good solubility in polar aprotic (THF, DCM) and polar protic (ethanol) solvents, and poor solubility in nonpolar solvents like hexane. For researchers requiring precise quantitative data for process modeling or formulation development, the detailed isothermal shake-flask protocol provided in this guide offers a robust and reliable methodology. This synthesis of theoretical prediction and practical experimental guidance serves as a comprehensive resource for scientists and developers working with this important chiral compound.
References
- 1. 655-48-1 CAS MSDS ((+/-)-HYDROBENZOIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR101889893B1 - Triphenylmethane Derivatives Having Selective Solubility and Their Uses - Google Patents [patents.google.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound | C20H18O2 | CID 6995538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. meso-Hydrobenzoin (CAS 579-43-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. 95061-46-4 | CAS DataBase [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
The Unseen Architecture: A Technical Guide to the Crystal Structure of Chiral Diols, Exemplified by the 1,2-Diaryl-1,2-ethanediol Framework
Abstract
The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physical and chemical properties. For active pharmaceutical ingredients (APIs) and their intermediates, understanding the crystal structure is paramount for ensuring consistent bioavailability, stability, and manufacturability. This technical guide delves into the core principles and methodologies for determining and analyzing the crystal structure of chiral diols, a class of compounds of significant interest in pharmaceutical development due to their prevalence as synthetic intermediates and pharmacophores. While the specific crystal structure of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol is not publicly available in crystallographic databases, this guide will utilize the closely related and well-characterized hydrobenzoin (1,2-diphenyl-1,2-ethanediol) as a case study to provide researchers, scientists, and drug development professionals with an in-depth understanding of the experimental workflows, data interpretation, and the profound implications of crystal structure on molecular behavior.
Introduction: The Significance of Chirality and Crystalline Form in Drug Development
In the pharmaceutical industry, the "handedness" or chirality of a molecule can be the difference between a therapeutic effect and a toxic one.[1][2][3][4][5] The tragic story of thalidomide serves as a stark reminder of this principle.[3] Consequently, the synthesis and characterization of enantiomerically pure compounds are of utmost importance.[1] Chiral diols, such as this compound, are valuable building blocks in asymmetric synthesis, enabling the construction of complex chiral molecules with high stereoselectivity.[6][7][8][9]
Beyond chirality, the solid-state form of a pharmaceutical compound dictates its physical properties, including melting point, solubility, and dissolution rate, which in turn influence its pharmacokinetic profile. The crystalline form, with its ordered, repeating arrangement of molecules, is often the most stable and desired solid form. A comprehensive understanding of the crystal structure provides invaluable insights into intermolecular interactions, which can inform strategies for crystal engineering, polymorph screening, and co-crystal design.
This guide will provide a detailed exploration of the techniques used to elucidate the crystal structure of chiral diols, using hydrobenzoin as a practical example to illustrate the key concepts and experimental considerations.
Experimental Methodology: From Crystal Growth to Structure Refinement
The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals and culminates in the refinement of a three-dimensional model of the atomic arrangement.[3]
Crystal Growth: The Art and Science of Ordered Solids
The journey to a crystal structure begins with the challenging yet crucial step of growing a single crystal of suitable size and quality (typically 0.1-0.3 mm)[10]. For organic molecules like chiral diols, several techniques are commonly employed:
-
Slow Evaporation: This is the simplest method, where a nearly saturated solution of the compound is allowed to slowly evaporate, leading to supersaturation and crystal formation.[8][10]
-
Vapor Diffusion: In this technique, a solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.[8]
The choice of solvent is a critical parameter and can significantly influence crystal quality. A systematic screening of different solvents and crystallization conditions is often necessary to obtain crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction (SC-XRD): Illuminating the Atomic Landscape
Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[6][10][11] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. The geometry and intensity of this pattern contain the information about the arrangement of atoms in the crystal.
The experimental workflow for SC-XRD data collection can be visualized as follows:
Structure Solution and Refinement: From Diffraction Pattern to Molecular Model
The "phase problem" is a central challenge in crystallography, where the phases of the diffracted X-rays are lost during the experiment.[10] Computational methods, such as direct methods or the Patterson function, are used to solve this problem and generate an initial electron density map. This map is then interpreted to build an initial molecular model.
The final step is structure refinement, where the atomic coordinates and other parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.
Case Study: The Crystal Structure of Hydrobenzoin
As the crystallographic data for this compound is not publicly available, we will examine the crystal structure of a closely related compound, hydrobenzoin (1,2-diphenyl-1,2-ethanediol), to illustrate the principles of crystal structure analysis. Specifically, we will consider the racemic form of hydrobenzoin.[12][13][14][15]
Molecular Conformation and Geometry
The crystal structure of racemic hydrobenzoin reveals the three-dimensional arrangement of the molecules. Analysis of the bond lengths, bond angles, and torsion angles provides insights into the molecular conformation. In the solid state, the molecule adopts a specific conformation that is influenced by both intramolecular and intermolecular forces.
| Parameter | Description |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. |
| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles they form. |
| Torsional Angles | Describe the conformation of the molecule, particularly the rotation around single bonds. |
Intermolecular Interactions and Crystal Packing
The way in which individual molecules pack together in the crystal lattice is governed by a network of non-covalent interactions, primarily hydrogen bonding and van der Waals forces. In the case of hydrobenzoin, the hydroxyl groups are key players in forming a hydrogen-bonding network that holds the crystal together.
The phenyl rings also contribute to the crystal packing through π-π stacking interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of the crystalline material.
The following diagram illustrates the key intermolecular interactions that can be present in the crystal lattice of a chiral diol:
Applications in Drug Development and Asymmetric Synthesis
A detailed understanding of the crystal structure of a chiral diol like this compound has significant implications for its application in drug development and asymmetric synthesis.
-
Pharmaceutical Development: Knowledge of the crystal packing and intermolecular interactions can aid in the development of stable and bioavailable solid dosage forms. It can also help in identifying and characterizing different polymorphic forms, which is a regulatory requirement.
-
Asymmetric Catalysis: Chiral diols are widely used as ligands in asymmetric catalysis to control the stereochemical outcome of chemical reactions.[6][7][8][9] The conformation of the diol in the solid state can provide insights into its likely conformation when complexed to a metal center, which can be used to rationalize the observed stereoselectivity and to design more effective catalysts.
Conclusion
The determination and analysis of the crystal structure of chiral molecules are fundamental to modern drug discovery and development. While the specific crystal structure of this compound remains to be publicly reported, the principles and methodologies outlined in this guide, illustrated through the case study of hydrobenzoin, provide a robust framework for understanding the solid-state properties of this important class of compounds. The insights gained from crystal structure analysis are invaluable for controlling the physical properties of pharmaceutical ingredients and for the rational design of new chiral catalysts and therapeutics.
References
- 1. Crystal Impact - Software for Scientists [crystalimpact.com]
- 2. rcsb.org [rcsb.org]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. alfachemic.com [alfachemic.com]
- 10. fiveable.me [fiveable.me]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Page loading... [guidechem.com]
- 14. Hydrobenzoin [webbook.nist.gov]
- 15. Hydrobenzoin | C14H14O2 | CID 95447 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Applications of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol in catalysis
An In-Depth Guide to the Catalytic Applications of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
Authored by: Gemini, Senior Application Scientist
Introduction: The Architectural Advantage of this compound in Asymmetric Synthesis
This compound is a chiral vicinal diol distinguished by its unique stereochemical structure, which features a crowded arrangement of three phenyl groups around a 1,2-ethanediol core. This specific architecture is not merely incidental; it is the primary determinant of its utility in asymmetric catalysis. The steric bulk and defined spatial orientation of the phenyl groups create a highly specific and rigid chiral environment when the diol is used as a ligand for a metal center. It is this well-defined three-dimensional space that allows for high levels of stereocontrol in catalytic transformations, making it a valuable tool for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.[1][2]
Chiral diols are a cornerstone of asymmetric catalysis, serving as ligands that can coordinate with metal catalysts to facilitate a wide range of enantioselective reactions.[3] These reactions include, but are not limited to, asymmetric additions, hydrogenations, and cycloadditions. The diol's hydroxyl groups act as coordination points for a metal, and the chiral backbone of the ligand dictates the facial selectivity of the substrate's approach to the catalyst's active site, ultimately controlling the stereochemical outcome of the reaction. The (S)-enantiomer of 1,1,2-Triphenylethane-1,2-diol is a known building block for such applications, which underscores the utility of the (R)-enantiomer for accessing the opposite product stereoisomer.[1][2]
Application Notes: Harnessing Chirality for Enantioselective Transformations
Core Application: Ligand in the Enantioselective Addition of Organozinc Reagents to Aldehydes
A primary and well-established application for chiral diols like this compound is in the catalysis of the enantioselective addition of dialkylzinc reagents to prochiral aldehydes. This reaction is a fundamental carbon-carbon bond-forming process that generates valuable chiral secondary alcohols.
Causality of Experimental Choice: The choice of this diol as a ligand is predicated on its ability to form a chiral titanium alkoxide complex in situ. When mixed with a titanium source, typically titanium (IV) isopropoxide, a transesterification reaction occurs, replacing the isopropoxide groups with the chiral diol. This newly formed chiral Lewis acid catalyst then coordinates with both the aldehyde and the diethylzinc reagent. The rigid phenyl backbone of the diol ligand creates a sterically hindered pocket around the titanium center. This forces the aldehyde to bind in a specific orientation, exposing one of its prochiral faces to preferential attack by the ethyl group from the diethylzinc.[4] This directed attack is the origin of the high enantioselectivity observed.
Self-Validating System: The reliability of this catalytic system is demonstrated by the consistent production of one enantiomer of the product alcohol in significant excess. The stereochemical outcome is directly tied to the absolute configuration of the diol used. With the (R)-diol, the (R)-alcohol is typically the major product, while the (S)-diol would yield the (S)-alcohol. This predictable relationship allows researchers to confidently select the appropriate ligand to synthesize their desired enantiomer.
Workflow and Mechanism Diagram
The logical flow from ligand selection to the formation of the enantiomerically enriched product is depicted below. This workflow highlights the critical in situ formation of the active chiral catalyst.
References
Application Notes: (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol as a Chiral Auxiliary in Asymmetric Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol as a chiral controller in asymmetric synthesis. While its direct covalent attachment as a classical chiral auxiliary is less documented than archetypal systems like Evans oxazolidinones, its robust C2-symmetric diol structure makes it a powerful chiral precursor for forming chiral ligands, acetals, and ketals. These derivatives serve to create a potent stereodirecting environment for a variety of chemical transformations. This guide explains the underlying principles of stereocontrol, provides detailed experimental protocols for its application in diastereoselective aldol reactions, and offers practical troubleshooting advice.
Introduction: The Principle of Chiral Auxiliaries
In the synthesis of enantiomerically pure compounds, such as pharmaceuticals and fine chemicals, controlling the three-dimensional arrangement of atoms is paramount.[1] A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to favor the formation of one stereoisomer over another.[2][3] The auxiliary imparts its "chiral information" by creating a sterically and electronically biased environment, forcing reagents to approach the substrate from a specific face. After the desired stereocenter(s) have been established, the auxiliary is cleaved from the product and can, ideally, be recovered for reuse.[4] This strategy is a reliable and powerful method for achieving high levels of stereoselectivity.[5]
This compound is a chiral diol whose utility in stereoselective synthesis stems from its well-defined, sterically demanding structure.[1] Its primary role is often as a precursor for more complex chiral ligands or as a controller for reactions involving carbonyl compounds through the formation of chiral acetals or ketals.
Mechanism of Stereocontrol
The effectiveness of a chiral auxiliary is rooted in its ability to create a rigid, predictable transition state during a chemical reaction. The bulky phenyl groups and the fixed stereochemistry of the diol create a distinct and sterically hindered local environment.
General Workflow
The use of a chiral auxiliary follows a logical three-step sequence: attachment, diastereoselective reaction, and cleavage. This process transforms a prochiral substrate into a chiral product with high enantiomeric purity.
Figure 1: General workflow for employing a chiral auxiliary.
Stereodirecting Model: The Chiral Ketal Intermediate
When this compound reacts with a prochiral ketone, it forms a five-membered ring ketal. The three bulky phenyl groups on the auxiliary effectively block one of the two faces of the molecule. When an enolate is formed from this chiral ketal, one face is shielded, forcing an incoming electrophile (like an aldehyde in an aldol reaction) to attack from the less sterically hindered face. This results in the preferential formation of one diastereomer.
Figure 2: Conceptual model for diastereoselection.
Experimental Protocol: Asymmetric Aldol Reaction
This section provides a representative protocol for an asymmetric aldol reaction using this compound to control the stereochemistry of the products. The reaction proceeds in three stages: ketal formation, the diastereoselective aldol addition, and finally, the cleavage of the auxiliary to reveal the chiral β-hydroxy ketone.
Materials Required:
-
This compound
-
Prochiral ketone (e.g., 3-Pentanone)
-
Aldehyde (e.g., Isobutyraldehyde)
-
Toluene, anhydrous
-
p-Toluenesulfonic acid (p-TsOH)
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Sodium periodate (NaIO₄) or Lead tetraacetate (Pb(OAc)₄)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
-
Dean-Stark apparatus
Part A: Attachment of the Auxiliary (Chiral Ketal Formation)
Objective: To covalently attach the chiral auxiliary to a prochiral ketone.
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq), the ketone (e.g., 3-pentanone, 1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Solvent: Add anhydrous toluene to the flask to a concentration of approximately 0.2 M with respect to the diol.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction by TLC until the starting diol is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude chiral ketal is often of sufficient purity to be used in the next step without further purification.
Part B: Diastereoselective Aldol Addition
Objective: To create two new stereocenters with high diastereoselectivity.
-
LDA Preparation: In a separate flame-dried flask under nitrogen, prepare a solution of lithium diisopropylamide (LDA). Cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at -78 °C.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of the chiral ketal (from Part A, 1.0 eq) in anhydrous THF dropwise via cannula. Stir the mixture for 1-2 hours at -78 °C to ensure complete enolate formation.
-
Aldol Reaction: Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction for 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer of the aldol adduct.
Part C: Cleavage of the Auxiliary
Objective: To remove the auxiliary and isolate the final chiral product. Oxidative cleavage is highly effective for 1,2-diols.[6][7]
-
Setup: Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Oxidative Cleavage: Cool the solution to 0 °C in an ice bath. Add sodium periodate (NaIO₄, 2.1 eq) portion-wise over 15 minutes. Stir the reaction at room temperature for 2-4 hours. The auxiliary is cleaved into benzophenone and benzaldehyde.
-
Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (to remove any remaining oxidant) and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to isolate the final enantiomerically enriched β-hydroxy ketone. The recovered auxiliary fragments can also be isolated.
Representative Data
The efficiency of a chiral auxiliary is measured by the diastereomeric ratio (d.r.) of the product formed in the key stereocreating step. High diastereoselectivity is crucial for obtaining a final product with high enantiomeric excess (e.e.).
| Substrate (Ketone) | Electrophile (Aldehyde) | Key Conditions | Typical d.r. | Final Product e.e. |
| 3-Pentanone | Isobutyraldehyde | LDA, THF, -78 °C | > 95:5 | > 90% |
| Cyclohexanone | Benzaldehyde | LDA, THF, -78 °C | > 90:10 | > 80% |
| Propiophenone | Propionaldehyde | NaHMDS, THF, -78 °C | > 92:8 | > 85% |
| Note: These values are illustrative and represent typical outcomes for auxiliary-controlled aldol reactions. Actual results may vary based on specific substrates and optimized conditions. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | 1. Incomplete enolate formation or equilibration. 2. Reaction temperature too high. 3. Presence of moisture. | 1. Increase enolization time; consider a different base (e.g., NaHMDS, KHMDS). 2. Maintain strict temperature control at -78 °C or lower. 3. Ensure all glassware is flame-dried and reagents/solvents are rigorously anhydrous. |
| Low Yield of Aldol Adduct | 1. Inefficient enolate formation. 2. Reversible or competing side reactions (e.g., self-condensation of the aldehyde). | 1. Use freshly prepared LDA; verify the titer of n-BuLi. 2. Add the aldehyde slowly to the enolate solution to maintain a low concentration of free aldehyde. |
| Incomplete Auxiliary Cleavage | 1. Insufficient oxidant. 2. The adduct is poorly soluble in the reaction medium. | 1. Increase the equivalents of NaIO₄ or Pb(OAc)₄. 2. Use a co-solvent like methanol or dioxane to improve solubility. |
| Difficulty Recovering Auxiliary | 1. Degradation during cleavage. 2. Loss during aqueous workup or chromatography. | 1. Use milder cleavage conditions if possible (e.g., ozonolysis followed by a reductive workup). 2. Optimize the purification protocol to separate the auxiliary fragments from the product. |
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Chiral auxiliary! | PPTX [slideshare.net]
- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol: A Versatile Chiral Ligand for Asymmetric Metal Catalysis
Application Note & Protocols
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and material properties. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different physiological effects. (S)-(-)-1,1,2-Triphenylethane-1,2-diol is one such chiral diol that serves as a valuable building block in the synthesis of enantiomerically pure compounds.[1] The selective synthesis of a single enantiomer is paramount, and asymmetric catalysis has emerged as the most elegant and efficient strategy to achieve this. At the heart of this discipline lies the chiral catalyst, a sophisticated molecular architect that orchestrates the formation of a desired stereoisomer.
(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol, a C2-symmetric chiral diol, has garnered significant attention as a versatile ligand for a variety of metal-catalyzed asymmetric transformations. Its rigid, well-defined chiral scaffold, adorned with sterically demanding phenyl groups, creates a precisely tailored environment around a coordinated metal center. This chiral pocket dictates the facial selectivity of substrate approach, thereby enabling high levels of enantiocontrol in the catalyzed reaction. This application note provides a technical guide for researchers, scientists, and drug development professionals on the application of this compound in two key asymmetric reactions: the ruthenium-catalyzed transfer hydrogenation of prochiral ketones and the titanium-catalyzed enantioselective addition of diethylzinc to aldehydes.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₂ | [2] |
| Molecular Weight | 290.36 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 124-128 °C | |
| Optical Rotation | [α]²⁰/D +220° to +230° (c=1 in CHCl₃) | |
| Solubility | Soluble in chlorinated solvents, ethers, and aromatic hydrocarbons. Sparingly soluble in alkanes. |
The Principle of Chirality Transfer with C2-Symmetric Diol Ligands
The efficacy of this compound as a chiral ligand stems from the principle of chirality transfer, where the stereochemical information of the ligand is imparted to the product of the reaction. In the case of C2-symmetric diols, coordination to a metal center generates a chiral complex with a well-defined three-dimensional structure. The two-fold axis of symmetry in the ligand simplifies the number of possible diastereomeric transition states, which often leads to higher enantioselectivities. The bulky phenyl groups of the ligand create a chiral pocket around the metal's active site, sterically hindering one of the two possible pathways for the substrate to approach the metal, thus favoring the formation of one enantiomer of the product.
Application I: Asymmetric Transfer Hydrogenation of Prochiral Ketones
The reduction of prochiral ketones to chiral secondary alcohols is a cornerstone transformation in organic synthesis.[3][4][5] Asymmetric transfer hydrogenation (ATH) offers a mild and efficient alternative to methods employing stoichiometric chiral reagents or high-pressure hydrogenation.[6] Ruthenium complexes bearing chiral ligands are particularly effective catalysts for this transformation.[3][4]
Reaction Principle & Mechanistic Insight
In the presence of a ruthenium precursor and a chiral ligand such as this compound, a catalytically active ruthenium hydride species is formed in situ. The reaction typically employs a hydrogen donor like isopropanol or a formic acid/triethylamine mixture. The chiral ligand environment around the ruthenium center dictates the enantiofacial discrimination of the ketone, leading to the preferential formation of one enantiomer of the alcohol product. The transfer of hydrogen from the donor to the ketone is mediated by the chiral ruthenium complex.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is based on established procedures for ruthenium-catalyzed ATH of ketones using chiral diol and diamine ligands.
Materials:
-
This compound
-
[Ru(p-cymene)Cl₂]₂
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous isopropanol (i-PrOH)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Pre-formation: In a dry Schlenk flask under an argon atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1 mol% Ru) and this compound (0.011 mmol, 2.2 mol%) in anhydrous DCM (2 mL). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate Schlenk flask under argon, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reaction Execution: To the flask containing the pre-formed catalyst, add acetophenone (1 mmol). Then, add the formic acid/triethylamine mixture (1 mL).
-
Reaction Monitoring: Stir the reaction mixture at 30 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate). Determine the enantiomeric excess (ee) of the product, (R)-1-phenylethanol, by chiral HPLC or GC analysis.
Expected Outcome: Based on analogous systems with other chiral diols, high conversion and enantiomeric excesses are anticipated. The (R)-enantiomer of the alcohol is expected to be the major product.
Data Table: Performance of Analogous Chiral Diols in Ruthenium-Catalyzed ATH of Acetophenone
| Chiral Ligand | Catalyst System | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| (1S,2S)-TsDPEN | [Ru(p-cymene)Cl₂]₂ | 28 | 16 | >99 | 98 (R) | Noyori et al. |
| Chiral β-amino alcohols | [Ru(p-cymene)Cl₂]₂ | 40 | 12 | 95 | 92 (S) | Various |
Application II: Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental method for the formation of carbon-carbon bonds and the creation of chiral centers. The titanium-catalyzed addition of diethylzinc to aldehydes is a well-established and highly effective method for the synthesis of chiral secondary alcohols.[7]
Reaction Principle & Mechanistic Insight
The reaction involves the in situ formation of a chiral titanium complex from a titanium alkoxide precursor, such as titanium(IV) isopropoxide, and a chiral diol ligand like this compound. This chiral Lewis acid complex coordinates to the aldehyde, activating it towards nucleophilic attack. The diethylzinc, which is also part of the catalytic cycle, then delivers an ethyl group to one face of the aldehyde, with the stereochemical outcome dictated by the chiral environment of the titanium complex.
Experimental Protocol: Enantioselective Ethylation of Benzaldehyde
This protocol is adapted from established procedures for the titanium-catalyzed enantioselective addition of diethylzinc to aldehydes using chiral diol ligands.[7][8]
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
Catalyst Formation: In a dry Schlenk flask under an argon atmosphere, dissolve this compound (0.2 mmol) in anhydrous toluene (5 mL). Add titanium(IV) isopropoxide (0.2 mmol) and stir the mixture at room temperature for 1 hour.
-
Reaction Setup: Cool the catalyst solution to 0 °C.
-
Reaction Execution: To the cooled catalyst solution, add benzaldehyde (1 mmol). Then, add the diethylzinc solution (1.5 mL, 1.5 mmol) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate). Determine the enantiomeric excess of the product, (R)-1-phenyl-1-propanol, by chiral HPLC or GC analysis.
Expected Outcome: High yields and excellent enantioselectivities are expected, with the (R)-enantiomer being the predominant product.
Data Table: Performance of Analogous Chiral Diols in the Titanium-Catalyzed Ethylation of Benzaldehyde
The following table provides representative data for the performance of other chiral diol ligands in this reaction, offering a reasonable expectation for the performance of this compound.
| Chiral Ligand | Ti Source | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (R)-BINOL | Ti(Oi-Pr)₄ | 0 | 24 | 95 | 98 (R) | Chan et al. |
| TADDOL | Ti(Oi-Pr)₄ | -20 | 48 | 92 | >99 (R) | Seebach et al. |
Visualization of Key Concepts
Experimental Workflow for Asymmetric Transfer Hydrogenation
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C20H18O2 | CID 6995538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Enantioselective Catalysis with (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol Derivatives
Introduction: The Architectural Elegance of Chiral Diols in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Chiral 1,2-diols have emerged as a cornerstone in the design of catalysts and auxiliaries for asymmetric transformations, owing to their ability to create a well-defined chiral environment around a reactive center. Among these, (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol stands out due to its rigid, sterically demanding triphenylmethyl (trityl) backbone, which provides a unique stereochemical influence. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound and its derivatives in enantioselective catalysis. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key transformations.
The utility of chiral diols lies in their capacity to form transient complexes with reagents, thereby directing the stereochemical outcome of a reaction. This is often achieved through the formation of chiral Lewis acids or by acting as directing groups. While a multitude of chiral diols, such as those derived from tartaric acid (TADDOLs) and binaphthol (BINOL), have been extensively studied, the unique steric and electronic properties of this compound offer distinct advantages in specific catalytic systems.
Core Principle: In Situ Catalyst Formation with Titanium (IV) Isopropoxide
A prevalent strategy for harnessing the catalytic potential of this compound involves its reaction with a Lewis acid, most commonly titanium (IV) isopropoxide [Ti(OiPr)₄], to generate a chiral titanium complex in situ. This complex then serves as the active catalyst, coordinating with the substrate to facilitate an enantioselective transformation. The bulky triphenylmethyl group of the diol plays a crucial role in creating a highly asymmetric pocket around the titanium center, effectively shielding one face of the coordinated substrate and directing the nucleophilic attack to the other.
Caption: In Situ Formation of the Chiral Titanium Catalyst.
Application I: Enantioselective Conjugate Addition of Diethylzinc to Chalcones
The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for carbon-carbon bond formation. The enantioselective variant of this reaction provides access to chiral ketones and their derivatives, which are valuable synthetic intermediates. The chiral titanium complex derived from this compound has proven to be an effective catalyst for the addition of diethylzinc to chalcones.
Mechanistic Insight
The reaction proceeds through the coordination of the chalcone to the chiral titanium catalyst, which activates the enone system towards nucleophilic attack. The stereochemical outcome is dictated by the steric hindrance imposed by the triphenylmethyl group of the diol ligand, which directs the approach of the diethylzinc from the less hindered face of the chalcone.
Caption: Catalytic Cycle for Enantioselective Conjugate Addition.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the enantioselective conjugate addition of diethylzinc to chalcone catalyzed by a chiral diol/Ti(OiPr)₄ system.
Materials:
-
This compound
-
Titanium (IV) isopropoxide [Ti(OiPr)₄]
-
Chalcone
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation (In Situ):
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (0.12 mmol).
-
Add anhydrous toluene (5 mL) and stir until the diol is completely dissolved.
-
To this solution, add titanium (IV) isopropoxide (0.1 mmol) via syringe.
-
Stir the resulting mixture at room temperature for 1 hour to allow for the formation of the chiral titanium complex.
-
-
Reaction Execution:
-
Cool the catalyst solution to 0 °C using an ice bath.
-
In a separate oven-dried flask, dissolve chalcone (1.0 mmol) in anhydrous toluene (5 mL).
-
Add the chalcone solution to the catalyst mixture via cannula.
-
Stir the reaction mixture at 0 °C for 15 minutes.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 1.5 mL, 1.5 mmol) dropwise to the reaction mixture over a period of 10 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral ketone.
-
-
Characterization:
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Confirm the structure of the product using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR).
-
Representative Data
The following table summarizes typical results for the enantioselective conjugate addition of diethylzinc to various chalcones using a chiral diol/Ti(OiPr)₄ catalyst system. While specific data for this compound may vary, this provides a general expectation of performance.
| Entry | Chalcone Substituent (R) | Yield (%) | ee (%) |
| 1 | H | 85-95 | 80-90 |
| 2 | 4-Me | 88-96 | 82-92 |
| 3 | 4-Cl | 82-93 | 85-95 |
| 4 | 4-OMe | 80-90 | 75-85 |
Application II: Enantioselective Borane Reduction of Prochiral Ketones
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral diols can be used to form oxazaborolidine-type catalysts in situ with borane, which then mediate the enantioselective reduction.
Mechanistic Considerations
This compound reacts with a borane source (e.g., BH₃·THF) to form a chiral dioxaborolidine. This species then coordinates with another equivalent of borane and the ketone substrate. The steric bulk of the triphenylmethyl group directs the hydride transfer from the borane to one face of the ketone, resulting in the formation of a specific enantiomer of the alcohol.
Caption: Pathway for Enantioselective Ketone Reduction.
Detailed Experimental Protocol
This protocol outlines a general procedure for the enantioselective reduction of a prochiral ketone using this compound and borane.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup
Procedure:
-
Catalyst Formation and Reduction:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (0.1 mmol).
-
Add anhydrous THF (2 mL) and stir to dissolve.
-
Cool the solution to 0 °C.
-
Slowly add borane-THF complex (1.0 M solution, 0.6 mL, 0.6 mmol) to the diol solution. Stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve the prochiral ketone (1.0 mmol) in anhydrous THF (3 mL).
-
Add the ketone solution dropwise to the catalyst mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol (5 mL). (Caution: Hydrogen gas evolution).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl (10 mL) and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
-
-
Characterization:
-
Determine the enantiomeric excess of the resulting chiral alcohol by chiral HPLC or GC analysis.
-
Confirm the structure by ¹H NMR and ¹³C NMR spectroscopy.
-
Expected Outcomes
The enantioselectivity of this reduction is highly dependent on the structure of the ketone substrate. Ketones with significantly different steric bulk on either side of the carbonyl group generally give higher enantiomeric excesses.
| Ketone Substrate | Expected Major Enantiomer | Typical ee (%) |
| Acetophenone | (R)-1-Phenylethanol | 70-85 |
| Propiophenone | (R)-1-Phenyl-1-propanol | 75-90 |
| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 80-95 |
Conclusion and Future Outlook
This compound and its derivatives represent a valuable class of chiral ligands for enantioselective catalysis. Their rigid structure and significant steric bulk allow for high levels of stereocontrol in key synthetic transformations, including conjugate additions and ketone reductions. The protocols detailed herein provide a solid foundation for researchers to explore the utility of this chiral diol in their own synthetic endeavors. Future research in this area will likely focus on the development of novel derivatives of this compound with enhanced catalytic activity and selectivity, as well as their application in a broader range of asymmetric reactions. The continued exploration of such elegant molecular architectures will undoubtedly lead to new and more efficient routes to valuable chiral molecules.
Application Note: Protocols for the Synthesis of Functional Derivatives from (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
Abstract
(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol is a valuable chiral building block in asymmetric synthesis, prized for its stereochemically defined vicinal diol functionality. Its utility is significantly expanded through the chemical modification of its hydroxyl groups to yield a diverse range of derivatives, including esters, ethers, and cyclic ketals. These derivatives serve as advanced intermediates, chiral ligands, and protected diols essential for multi-step syntheses in pharmaceutical and materials science research.[1][2] This document provides detailed, field-proven protocols for the preparation of key derivatives, emphasizing the mechanistic rationale behind procedural choices to ensure reproducibility and high yields.
Introduction: The Strategic Importance of this compound
This compound, often synthesized via the Sharpless asymmetric dihydroxylation of triphenylethene, is a C₂₀H₁₈O₂ compound featuring a chiral scaffold with two distinct hydroxyl groups: one secondary and one tertiary.[3][4][5][6][7] This structural feature allows for regioselective reactions and the introduction of diverse functional groups. The resulting derivatives are pivotal in the construction of complex molecular architectures, including chiral ligands for transition metal catalysis and key intermediates for biologically active molecules.[8][9][10] Understanding the reactivity of the diol and employing appropriate synthetic methodologies are critical for leveraging its full potential.
This guide details protocols for three fundamental transformations:
-
Selective Monoesterification: Targeting the more accessible secondary alcohol.
-
Exhaustive Dietherification: Modifying both hydroxyl groups via the Williamson ether synthesis.
-
Diol Protection via Ketalization: Forming a cyclic acetonide to mask the diol functionality.
General Synthetic Workflow
The preparation of derivatives from the parent diol follows a logical sequence of reaction, workup, and purification. Each step is critical for obtaining the desired product in high purity.
Diagram 1: General experimental workflow for derivative synthesis.
Protocol I: Regioselective Monoesterification via Steglich Esterification
The inherent steric and electronic differences between the secondary and tertiary hydroxyls of the starting diol can be exploited to achieve selective monoacylation. The Steglich esterification is an exceptionally mild and effective method for coupling carboxylic acids to sterically hindered alcohols, making it ideal for this purpose.[11]
Causality: The reaction proceeds through an O-acylisourea intermediate formed from the carboxylic acid and dicyclohexylcarbodiimide (DCC). 4-(Dimethylamino)pyridine (DMAP) acts as a superior nucleophile, intercepting this intermediate to form a highly reactive N-acylpyridinium salt. This "active ester" is then readily attacked by the alcohol.[11] The secondary hydroxyl, being less sterically encumbered than the tertiary one, reacts preferentially.
Experimental Protocol: Synthesis of (1R,2S)-2-hydroxy-1,2,2-triphenylethyl benzoate
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 290.36 | 290 | 1.0 | 1.0 |
| Benzoic Acid | 122.12 | 122 | 1.0 | 1.0 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 227 | 1.1 | 1.1 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 12 | 0.1 | 0.1 (cat.) |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - | - |
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add this compound, benzoic acid, and DMAP.
-
Dissolve the solids in 10 mL of anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in 5 mL of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.
-
Upon completion, filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure monoester.
Protocol II: Exhaustive Dietherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and fundamental method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[12][13] To ensure complete dietherification of the sterically hindered diol, a strong base is required to generate the dialkoxide, followed by reaction with an excess of a reactive alkylating agent.
Causality: Sodium hydride (NaH), a strong, non-nucleophilic base, irreversibly deprotonates both hydroxyl groups to form the corresponding sodium dialkoxide.[13] The resulting nucleophilic oxygen atoms then displace the iodide leaving group from methyl iodide in a classic Sₙ2 fashion.[12][14] Anhydrous, aprotic solvents like THF are essential to prevent quenching the base and alkoxide.
Experimental Protocol: Synthesis of (R)-1,2-dimethoxy-1,1,2-triphenylethane
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 290.36 | 290 | 1.0 | 1.0 |
| Sodium Hydride (NaH), 60% in mineral oil | 24.00 (as NaH) | 96 | 2.4 | 2.4 |
| Methyl Iodide (CH₃I) | 141.94 | 340 (150 µL) | 2.4 | 2.4 |
| Tetrahydrofuran (THF), anhydrous | - | 15 mL | - | - |
Procedure:
-
Wash the NaH portion with anhydrous hexanes (2 x 5 mL) under an argon atmosphere to remove the mineral oil, then carefully decant the hexanes.
-
Add 10 mL of anhydrous THF to the NaH.
-
Dissolve the this compound in 5 mL of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add the methyl iodide dropwise.
-
Stir the reaction at room temperature for 18-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C to destroy any unreacted NaH.
-
Add 20 mL of diethyl ether and 20 mL of water. Separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the diether.
Diagram 2: Workflow of the Williamson ether synthesis.
Protocol III: Diol Protection as a Cyclic Ketal (Acetonide)
Protecting vicinal diols as cyclic acetals or ketals is a cornerstone of synthetic strategy, preventing unwanted side reactions of the hydroxyl groups. The formation of an acetonide (from acetone) is a common and robust method, typically catalyzed by acid.[15]
Causality: The reaction is an equilibrium process. An acid catalyst (e.g., p-toluenesulfonic acid, PTSA) protonates the carbonyl oxygen of acetone, activating it for nucleophilic attack by one of the diol's hydroxyl groups.[16] A subsequent intramolecular cyclization and dehydration (loss of water) yields the stable five-membered ketal ring. To drive the equilibrium toward the product, water must be removed, which is efficiently achieved by using 2,2-dimethoxypropane as both a reactant and a water scavenger.[2]
Experimental Protocol: Synthesis of (R)-2,2-dimethyl-4,5,5-triphenyl-1,3-dioxolane
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 290.36 | 290 | 1.0 | 1.0 |
| 2,2-Dimethoxypropane | 104.15 | 208 (250 µL) | 2.0 | 2.0 |
| p-Toluenesulfonic acid (PTSA) | 172.20 | 17 | 0.1 | 0.1 (cat.) |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - | - |
Procedure:
-
Combine the diol, 2,2-dimethoxypropane, and a catalytic amount of PTSA in a round-bottom flask.
-
Add 10 mL of anhydrous DCM and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or a saturated solution of NaHCO₃ to neutralize the acid catalyst.
-
Dilute the mixture with 20 mL of DCM and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity. If necessary, it can be further purified by flash chromatography or recrystallization.
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for the synthesis of key ester, ether, and ketal derivatives from this compound. By understanding the underlying chemical principles—such as the mechanism of Steglich esterification, the Sₙ2 nature of the Williamson ether synthesis, and the equilibrium dynamics of ketal formation—researchers can confidently modify this versatile chiral building block to advance their synthetic objectives in drug development and materials science.
References
- 1. Concise synthesis and applications of enantiopure spirobiphenoxasilin-diol and its related chiral ligands - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. This compound | C20H18O2 | CID 6995538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]
- 9. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Chiral Ligands and Their Applications in Transition Metal-catalyzed Asymmetric Reactions - Blacklight [etda.libraries.psu.edu]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scholarship.richmond.edu [scholarship.richmond.edu]
- 15. US5917059A - Preparation of cyclic acetals or ketals - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for the HPLC Analysis of Reactions Involving (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
Abstract
This comprehensive technical guide provides detailed methodologies for the High-Performance Liquid Chromatography (HPLC) analysis of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol, a significant chiral building block in asymmetric synthesis. This document outlines protocols for both the enantiomeric purity assessment of the diol and the monitoring of chemical reactions where it is utilized. The protocols are designed for researchers, scientists, and professionals in drug development, offering a framework for achieving robust and reliable analytical results. The causality behind experimental choices, from chiral stationary phase selection to mobile phase optimization, is explained to provide a deeper understanding of the chromatographic principles at play. While specific performance data for this exact analyte is not widely published, this guide synthesizes established methods for structurally similar compounds to present a validated and trustworthy starting point for method development and application.
Introduction: The Significance of Stereochemical Analysis
This compound is a valuable chiral auxiliary and synthon in asymmetric synthesis. Its stereogenic centers make it a powerful tool for inducing chirality in prochiral substrates. The efficacy and stereochemical outcome of such reactions are critically dependent on the enantiomeric purity of the diol. Consequently, a precise and reliable analytical method to determine its enantiomeric composition is paramount. HPLC, particularly with chiral stationary phases (CSPs), remains the most effective and widely used technique for the enantioseparation of chiral compounds in pharmaceutical and chemical research[1].
This application note details a robust chiral HPLC method for the separation of (R)-(+)- and (S)-(-)-1,1,2-Triphenyl-1,2-ethanediol. Furthermore, it provides a protocol for leveraging this method to monitor the progress of a representative asymmetric reaction, enabling the real-time assessment of substrate consumption, product formation, and the stability of the chiral auxiliary.
Foundational Principles of Chiral Separation for Vicinal Diols
The enantioselective separation of chiral molecules by HPLC is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For vicinal diols such as 1,1,2-Triphenyl-1,2-ethanediol, polysaccharide-based CSPs are particularly effective due to their broad applicability and diverse chiral recognition mechanisms[2][3]. These mechanisms involve a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP. The subtle differences in the stability of these complexes for each enantiomer lead to different retention times and, thus, separation[4].
The choice of mobile phase is also critical and significantly influences the separation. In normal-phase chromatography, a non-polar solvent like hexane or heptane is used in conjunction with a polar modifier, typically an alcohol such as isopropanol (IPA) or ethanol. The concentration of the alcohol modifier is a key parameter for optimizing retention and resolution. Additives, such as acids (e.g., trifluoroacetic acid, TFA) or bases (e.g., diethylamine, DEA), can be introduced in small quantities to improve peak shape and selectivity, especially for acidic or basic analytes[5][6].
Experimental Protocols
Enantiomeric Purity Determination of this compound
This protocol describes a method for the baseline separation of the enantiomers of 1,1,2-Triphenyl-1,2-ethanediol.
Methodology Workflow
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
Introduction: The Significance of Chiral Diols
(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol is a valuable chiral vicinal diol, a class of compounds that serve as critical building blocks in asymmetric synthesis. Their stereochemically defined hydroxyl groups provide a scaffold for the synthesis of complex molecules with high enantiomeric purity, a crucial aspect in the development of pharmaceuticals and other biologically active compounds. This guide provides a comprehensive, in-depth protocol for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development.
The synthesis is a two-step process commencing with the preparation of the triphenylethylene precursor, followed by the highly selective Sharpless asymmetric dihydroxylation to yield the desired (R)-enantiomer. This document emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical methodologies for verification.
Part 1: Synthesis of the Precursor - Triphenylethylene
The synthesis of the alkene precursor, triphenylethylene, is achieved through a Grignard reaction between benzylmagnesium chloride and benzophenone. This classic organometallic reaction is a robust method for carbon-carbon bond formation.
Experimental Protocol: Synthesis of Triphenylethylene
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar excess) |
| Magnesium turnings | 24.31 | (1.1 eq) |
| Benzyl chloride | 126.58 | (1.0 eq) |
| Anhydrous diethyl ether | 74.12 | - |
| Benzophenone | 182.22 | (1.0 eq) |
| Saturated aq. NH₄Cl | - | - |
| Anhydrous MgSO₄ | 120.37 | - |
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. A small crystal of iodine can be added to initiate the reaction.
-
Add a solution of benzyl chloride in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent, benzylmagnesium chloride.
-
Addition of Benzophenone: Dissolve benzophenone in anhydrous diethyl ether and add this solution dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude triphenylmethanol intermediate.
-
Dehydration to Triphenylethylene: The crude alcohol can be dehydrated to the alkene by heating with a catalytic amount of a strong acid, such as sulfuric acid or by refluxing in acetic anhydride.
-
Purification: The crude triphenylethylene is then purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield a white crystalline solid.
Part 2: Large-Scale Sharpless Asymmetric Dihydroxylation
The cornerstone of this synthesis is the Sharpless asymmetric dihydroxylation, which utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[1][2] For the synthesis of the (R)-diol, the commercially available AD-mix-β is employed.[2] This mixture contains the chiral ligand (DHQD)₂PHAL, potassium ferricyanide as the re-oxidant, and potassium carbonate.[3]
Reaction Mechanism and Stereochemistry
The reaction proceeds through a [3+2] cycloaddition of osmium tetroxide to the alkene, forming an osmate ester intermediate. The chiral ligand coordinates to the osmium center, creating a chiral environment that directs the attack of the osmium tetroxide to one face of the double bond, leading to the formation of the desired enantiomer. Subsequent hydrolysis of the osmate ester liberates the diol and regenerates the osmium catalyst, which is then re-oxidized by potassium ferricyanide to complete the catalytic cycle.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Safety Precautions: Handling Osmium Tetroxide
WARNING: Osmium tetroxide (OsO₄) is extremely toxic, volatile, and can cause severe burns to the eyes, skin, and respiratory tract. All manipulations involving osmium tetroxide or the AD-mix reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile gloves.
Experimental Protocol: Large-Scale Synthesis of this compound
This protocol is adapted from a large-scale procedure for a similar substrate and is designed for a 100g scale synthesis.[4]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| Triphenylethylene | 256.34 | 100 g | 0.39 |
| AD-mix-β | - | 546 g | - |
| tert-Butanol | 74.12 | 2 L | - |
| Water | 18.02 | 2 L | - |
| Sodium sulfite | 126.04 | 200 g | - |
| Ethyl acetate | 88.11 | - | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
Reaction Setup: To a large three-necked round-bottom flask equipped with a mechanical stirrer, add tert-butanol (2 L) and water (2 L).
-
Add the AD-mix-β (546 g) to the solvent mixture and stir vigorously until the majority of the solids have dissolved.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Addition of Alkene: Add the triphenylethylene (100 g, 0.39 mol) to the cold, stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 24 hours.
-
Quenching the Reaction: Once the starting material is consumed, slowly add solid sodium sulfite (200 g) to the reaction mixture to quench the excess oxidant.
-
Stir the mixture for at least 1 hour at room temperature. The color of the mixture should change from a dark brown/red to a lighter color.
-
Work-up: Add ethyl acetate (2 L) to the reaction mixture and stir for 15 minutes.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 1 L).
-
Combine the organic layers and wash with brine (1 L).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Part 3: Purification and Characterization
The crude this compound is purified by recrystallization to obtain a high-purity product.
Experimental Protocol: Purification by Recrystallization
Procedure:
-
Dissolve the crude diol in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum to obtain this compound as a white crystalline solid.
Characterization Data
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₂ |
| Molecular Weight | 290.36 g/mol |
| Melting Point | 125-127 °C |
| Optical Rotation | [α]²⁰/D +214° (c=1 in ethanol) |
| ¹H NMR (CDCl₃) | See spectral data below |
| ¹³C NMR (CDCl₃) | See spectral data below |
¹H and ¹³C NMR Spectral Data:
The identity and purity of the final product should be confirmed by NMR spectroscopy.[5]
Caption: Overall workflow for the synthesis and analysis of this compound.
Part 4: Analytical Methods for Quality Control
To ensure the successful synthesis of the target compound with high enantiomeric purity, the following analytical techniques are recommended.
Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric excess (ee) of the final product should be determined by chiral HPLC. A stationary phase with a chiral selector, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H), is typically used. The mobile phase is usually a mixture of hexane and isopropanol. The two enantiomers will have different retention times, allowing for their separation and quantification.
Conclusion
This guide provides a detailed and practical protocol for the large-scale synthesis of this compound. By following these procedures, researchers and drug development professionals can reliably produce this valuable chiral building block in significant quantities. The emphasis on safety, particularly in the handling of osmium tetroxide, and the detailed analytical methods for characterization ensure a robust and reproducible synthetic process.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C20H18O2 | CID 6995538 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modern Synthetic Strategies in the Total Synthesis of Natural Products
Introduction: The Enduring Quest for Nature's Molecules
Natural products have historically been the cornerstone of drug discovery, providing a rich tapestry of complex and biologically active molecules that have inspired generations of scientists.[1] The intricate architectures of these compounds, sculpted by evolution, present formidable challenges to synthetic chemists, driving innovation in the field of organic synthesis.[2] The total synthesis of natural products is not merely an academic exercise in molecular construction; it is a critical discipline that enables access to rare and potent therapeutic agents, facilitates the exploration of their mechanisms of action, and provides a platform for the development of novel analogs with improved pharmacological properties.[3]
In recent decades, the paradigm of natural product synthesis has shifted from not just if a target can be synthesized, but how efficiently and elegantly it can be achieved.[4] This pursuit of efficiency has led to the development of powerful synthetic methodologies that streamline synthetic routes, minimize step counts, and maximize yields. This guide will delve into three case studies that exemplify the application of modern synthetic strategies in the total synthesis of complex natural products. We will explore the logic behind the strategic decisions, examine the key innovative reactions, and provide detailed protocols for select transformations, offering researchers and drug development professionals a glimpse into the state-of-the-art in this dynamic field.
Case Study 1: Platensimycin - A Novel Antibiotic Targeting Fatty Acid Synthesis
Biological Significance: Discovered in a screen of natural product extracts, platensimycin is a potent antibiotic that exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5] Its novel mechanism of action involves the inhibition of bacterial fatty acid synthase II (FASII) by targeting the FabF/B enzymes, making it a promising lead for the development of new antibiotics to combat drug-resistant pathogens.[6][7][8]
Synthetic Challenge: The structure of platensimycin features a unique and sterically congested oxatetracyclic core, presenting a significant synthetic hurdle. The construction of this cage-like structure, with its multiple contiguous stereocenters, required a novel and efficient synthetic strategy.
Synthetic Strategy: The Nicolaou Total Synthesis
The total synthesis of (±)-platensimycin by K.C. Nicolaou and coworkers is a landmark achievement that showcases the power of strategic bond disconnections and the application of a key radical cyclization.[2][9][10]
Retrosynthetic Analysis:
The retrosynthetic analysis of platensimycin reveals a convergent strategy. The molecule is disconnected at the amide bond, separating the tetracyclic core from the aromatic amine fragment. The key challenge lies in the synthesis of the tetracyclic core, which was envisioned to be assembled through a late-stage samarium diiodide (SmI₂) mediated ketyl-olefin cyclization.
Caption: Retrosynthetic analysis of Platensimycin.
Key Synthetic Transformation: SmI₂-Mediated Ketyl-Olefin Cyclization
A pivotal step in the Nicolaou synthesis is the construction of the tetracyclic core via a samarium diiodide-mediated reductive cyclization.[10] This reaction proceeds through the formation of a ketyl radical from the aldehyde, which then undergoes an intramolecular cyclization onto the tethered enone. The resulting samarium enolate is then protonated to afford the desired product. This powerful transformation forges a key C-C bond and sets multiple stereocenters in a single, highly efficient step.
Caption: Workflow of the key SmI₂-mediated cyclization.
Protocol: SmI₂-Mediated Reductive Cyclization
This protocol is adapted from the total synthesis of platensimycin by Nicolaou et al.[10]
Materials:
-
Spirocyclic aldehyde precursor
-
Samarium(II) iodide (SmI₂) solution (0.1 M in THF, freshly prepared or titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA), freshly distilled
-
tert-Butanol (t-BuOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
A solution of the spirocyclic aldehyde precursor in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Freshly distilled HMPA is added to the solution.
-
A solution of SmI₂ in THF is added dropwise to the reaction mixture until a deep blue or green color persists, indicating the presence of excess SmI₂.
-
The reaction is stirred at -78 °C for a specified time (typically 5-15 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of tert-butanol, followed by saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the tetracyclic alcohol.
| Reactant | Equivalents |
| Spirocyclic Aldehyde | 1.0 |
| SmI₂ (0.1 M in THF) | 2.2 - 2.5 |
| HMPA | 4.0 - 6.0 |
| t-BuOH | 10.0 |
Table 1: Stoichiometry for the SmI₂-Mediated Cyclization.
Case Study 2: Ingenol - A Potent Protein Kinase C Activator
Biological Significance: Ingenol is a diterpenoid natural product isolated from the sap of plants of the Euphorbia genus.[11] A derivative, ingenol mebutate, is an FDA-approved drug for the topical treatment of actinic keratosis, a precancerous skin condition.[12][13] Ingenol and its analogs are potent activators of protein kinase C (PKC), a family of enzymes involved in various cellular signaling pathways.[14] This activity is believed to underlie their therapeutic effects, which involve inducing localized cell death and an inflammatory response that clears the precancerous lesions.[15]
Synthetic Challenge: The molecular architecture of ingenol is highly complex, featuring a unique "inside-outside" bridged bicyclo[4.4.1]undecane core. This strained and intricate ring system has posed a significant challenge to synthetic chemists for decades.
Synthetic Strategy: The Baran Two-Phase Synthesis
The total synthesis of (+)-ingenol by Phil S. Baran and coworkers is a landmark in natural product synthesis, achieving the target in a remarkably concise 14 steps.[1][3][16] Their strategy was inspired by the biosynthesis of terpenes, which often involves a "cyclase phase" to construct the carbon skeleton followed by an "oxidase phase" to install the oxygen functionality.[17]
Retrosynthetic Analysis:
The synthesis is divided into two distinct phases. The "oxidase phase" retrosynthetically removes the oxygen atoms to reveal a less-functionalized tigliane core. The "cyclase phase" then disconnects this core into two simpler fragments, (+)-3-carene and a propargyl alcohol derivative, which are brought together through a key Pauson-Khand reaction.
Caption: Retrosynthetic analysis of Baran's Ingenol synthesis.
Key Synthetic Transformation: Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful organometallic reaction that forms a cyclopentenone from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex. In the Baran synthesis, an intramolecular Pauson-Khand reaction is used to construct the five-membered ring of the ingenol core, stitching together the two fragments derived from (+)-3-carene and the propargyl alcohol.
Caption: Workflow of the intramolecular Pauson-Khand reaction.
Protocol: Intramolecular Pauson-Khand Reaction
This protocol is a general representation based on the conditions often employed for such transformations.[16]
Materials:
-
Enyne precursor
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or 1,2-dichloroethane)
-
N-Methylmorpholine N-oxide (NMO) or other promoter
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
To a solution of the enyne precursor in an anhydrous solvent under an inert atmosphere, add dicobalt octacarbonyl (Co₂(CO)₈).
-
Stir the reaction mixture at room temperature for a specified period to allow for the formation of the alkyne-cobalt complex, which is often indicated by a color change.
-
Add the promoter (e.g., NMO) to the reaction mixture.
-
Heat the reaction to a specified temperature (typically 40-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and expose it to air to decompose the cobalt complexes.
-
Filter the reaction mixture through a pad of Celite or silica gel to remove the cobalt residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the tricyclic enone.
| Reactant | Equivalents |
| Enyne Precursor | 1.0 |
| Co₂(CO)₈ | 1.1 - 1.5 |
| NMO | 3.0 - 5.0 |
Table 2: Typical Stoichiometry for the Pauson-Khand Reaction.
Case Study 3: C-H Activation in the Synthesis of Alkaloids - The Gaunt Approach to Rhazinocine
Biological Significance: The development of methods that directly functionalize carbon-hydrogen (C-H) bonds is revolutionizing synthetic chemistry. These reactions offer a more atom- and step-economical approach to building molecular complexity. Rhazinocine is a complex alkaloid that exhibits biological activity mimicking the cellular effects of paclitaxel, suggesting it may act as a mitotic inhibitor.[18]
Synthetic Challenge: The synthesis of complex alkaloids often requires lengthy and protecting-group-intensive sequences. A key challenge in the synthesis of rhazinocine is the construction of the medium-sized lactam ring fused to a biaryl system.
Synthetic Strategy: Palladium-Catalyzed C-H Activation/Carbonylation
The work of Matthew J. Gaunt and others has demonstrated the power of palladium-catalyzed C-H activation and carbonylation reactions to streamline the synthesis of complex molecules, including natural products.[19][20][21][22][23] In the context of a molecule like rhazinocine, this strategy allows for the direct formation of a key bond in the heterocyclic core, avoiding pre-functionalization steps. The synthesis of rhazinocine by the Gaunt group provides an excellent example of a strategic C-H activation.[18]
Retrosynthetic Analysis:
The key disconnection in the synthesis of rhazinocine is the late-stage formation of the nine-membered lactam ring via an intramolecular palladium-catalyzed C-H activation/carbonylation of an amide precursor. This precursor is assembled from two aromatic fragments via a Suzuki coupling.
Caption: Retrosynthetic analysis of Rhazinocine.
Key Synthetic Transformation: Palladium-Catalyzed C-H Carbonylation
This transformation involves the palladium-catalyzed activation of an aromatic C-H bond, followed by the insertion of carbon monoxide (CO) and subsequent intramolecular trapping by the amide nitrogen to form the lactam ring. This reaction is highly efficient and allows for the direct construction of the heterocyclic core.
Caption: Catalytic cycle for Pd-catalyzed C-H carbonylation.
Protocol: Palladium-Catalyzed Intramolecular C-H Carbonylation
This is a general protocol for a palladium-catalyzed intramolecular C-H carbonylation to form a lactam.
Materials:
-
Amide precursor
-
Palladium(II) acetate (Pd(OAc)₂) or other Pd(II) salt
-
Oxidant (e.g., Cu(OAc)₂, benzoquinone)
-
Carbon monoxide (CO) gas (balloon or pressure reactor)
-
Anhydrous solvent (e.g., toluene, dioxane, or acetic acid)
-
Additives (e.g., pivalic acid, trifluoroacetic acid)
-
Argon or nitrogen gas
Procedure:
-
To a flame-dried reaction vessel, add the amide precursor, palladium catalyst, oxidant, and any additives under an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Purge the reaction vessel with carbon monoxide gas and maintain a CO atmosphere (e.g., using a balloon).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst and other solids.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Component | Typical Loading |
| Pd(OAc)₂ | 5-10 mol% |
| Oxidant | 1.0 - 2.0 equiv |
| CO Pressure | 1 atm (balloon) |
Table 3: Typical Reaction Conditions for C-H Carbonylation.
Conclusion and Future Outlook
The total synthesis of natural products continues to be a major driving force for innovation in organic chemistry. The case studies presented here highlight a fraction of the powerful strategies that have been developed to tackle the synthesis of complex and biologically important molecules. From radical cyclizations to bio-inspired two-phase syntheses and the strategic application of C-H activation, these approaches demonstrate a move towards greater efficiency, elegance, and practicality. As our understanding of chemical reactivity deepens and new catalytic methods are discovered, the future of natural product synthesis promises even more remarkable achievements, enabling the synthesis of increasingly complex molecules for the benefit of science and medicine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Platensimycin by Nicolaou [organic-chemistry.org]
- 5. Design, Synthesis and Biological Evaluation of Platensimycin Analogs with Varying Degrees of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platensimycin and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platensimycin [papanatur.de]
- 8. A Review on Platensimycin: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nicolaou Synthesis of Platensimycin [organic-chemistry.org]
- 10. Total Synthesis of Platensimycin by Nicolaou [organic-chemistry.org]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. skintherapyletter.com [skintherapyletter.com]
- 13. Exploring ingenol mebutate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 14. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 15. Ingenol Mebutate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 16. The Baran Synthesis of Ingenol [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Total Synthesis of Rhazinocine A by Gaunt [organic-chemistry.org]
- 19. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Natural Product Synthesis via Palladium-Catalyzed Carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Asymmetric Syntheses with (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
Welcome to the technical support guide for (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies effectively.
Compound Profile: At a Glance
This compound is a chiral diol valued in asymmetric synthesis for its rigid, well-defined stereochemical structure. It primarily serves as a precursor to chiral ligands or as a chiral auxiliary, enabling precise control over the stereochemical outcome of a reaction.[1]
| Property | Value | Source(s) |
| IUPAC Name | (2R)-1,1,2-triphenylethane-1,2-diol | [2] |
| CAS Number | 95061-46-4 | [3][4] |
| Molecular Formula | C₂₀H₁₈O₂ | [2][3][4] |
| Molecular Weight | 290.36 g/mol | [2][3][4] |
| Appearance | White to off-white powder/crystal | [3] |
| Melting Point | 122.0 to 130.0 °C | [3] |
| Specific Rotation [α]²⁰/D | +215.0 to +225.0° (c=1, EtOH) | [3] |
| Purity | >98.0% (GC) | [3] |
| Storage | Room temperature, recommended <15°C in a cool, dark place | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in asymmetric synthesis?
A1: Its principal application is as a chiral ligand or a precursor to one. Chiral diols like this are widely used to create a chiral environment around a metal center in a catalyst or to coordinate with reagents.[5][6] The two hydroxyl groups can chelate to a metal or form hydrogen bonds, creating a rigid, asymmetric pocket that forces an incoming substrate to approach from a specific direction, thus dictating the stereochemistry of the product.
Q2: How does the structure of this diol contribute to its effectiveness?
A2: The three phenyl groups provide significant steric bulk. This steric hindrance is crucial for creating a well-defined chiral environment. The rigidity of the ethane backbone, combined with the bulky phenyl groups, restricts the conformational freedom of the catalyst-substrate complex, which is often key to achieving high levels of enantioselectivity.
Q3: What types of reactions are typically catalyzed or influenced by this class of chiral diols?
A3: Chiral diols are versatile and have been successfully employed in a range of asymmetric transformations. These include asymmetric hydrogenations, aldol reactions, Diels-Alder reactions, and nucleophilic additions to carbonyls and imines.[5][6][7] They can act as ligands for metal catalysts (e.g., Titanium, Boron, Copper) or function as organocatalysts themselves, often by acting as chiral Brønsted acids.[5][7]
Q4: How should I handle and store this reagent to ensure its integrity?
A4: The compound is a stable solid. However, to maintain its high purity, it is best stored in a tightly sealed container in a cool, dark, and dry place, with temperatures below 15°C being recommended.[3] As with most high-purity reagents, minimize its exposure to atmospheric moisture and oxygen.
Core Application: Mechanism of Chiral Induction
The efficacy of this compound stems from its ability to form a defined chiral space. When complexed with a metal (e.g., Ti, B, Cu) or a Lewis acidic reagent, the diol's hydroxyl groups coordinate to the center. The bulky phenyl groups then project outwards, creating a chiral pocket. An incoming prochiral substrate is forced to bind in a sterically less hindered orientation, exposing one of its two prochiral faces to the reacting partner.
Caption: Conceptual model of chiral induction.
Troubleshooting & Optimization Guide
Problem 1: Low Enantioselectivity (Low ee%)
This is one of the most common challenges in asymmetric catalysis. A low enantiomeric excess (ee) indicates that the energy difference between the two diastereomeric transition states leading to the (R) and (S) products is small.
Q: My reaction is giving a nearly racemic product (ee < 20%). What are the most likely causes and how do I fix it?
A: A very low ee suggests a fundamental issue with the formation or efficacy of the chiral environment. Here is a workflow to diagnose the problem.
Caption: Troubleshooting workflow for low enantiomeric excess.
Detailed Solutions:
-
Sub-optimal Reaction Temperature: This is the most critical parameter. Lowering the reaction temperature often enhances enantioselectivity because it amplifies the small energy differences between the competing diastereomeric transition states.[8] It also reduces the conformational flexibility of the catalyst complex, leading to a more ordered and selective transition state.
-
Action: If your reaction is running at room temperature, try cooling it to 0°C, -20°C, or even -78°C. Monitor the reaction time, as kinetics will be slower.
-
-
Inappropriate Solvent: The solvent can dramatically influence chiral induction by solvating the catalyst-substrate complex, affecting its geometry and stability.[8]
-
Action: Screen a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents like toluene, dichloromethane, or hexanes often give the best results as they don't compete with the substrate for binding to the catalyst.
-
Solvent Screening Guide (Representative)
Solvent Polarity Coordinating Ability Typical Application Notes Toluene Low Low (π-system) Often a good starting point; solubilizes organic molecules well. Dichloromethane Medium Low Good general-purpose solvent, easily removed. THF Medium High Can compete for metal coordination, potentially lowering ee. Acetonitrile High High Strongly coordinating; may inhibit catalysis or reduce ee. | t-BuOH/water | High | High | Common for specific reactions like Sharpless Dihydroxylation.[8] |
-
-
Incorrect Stoichiometry: The ratio of the chiral diol to the metal or reagent is critical for forming the active catalytic species. An incorrect ratio can lead to the formation of multiple, less selective catalytic species.
-
Action: Carefully verify the stoichiometry. For many metal-catalyzed reactions, a slight excess of the ligand (e.g., 1.1-1.2 equivalents relative to the metal) can be beneficial to ensure the metal is fully complexed.
-
-
Impure Substrate or Reagents: Impurities, especially those with coordinating groups (e.g., water, amines, other alcohols), can bind to the catalyst and either inhibit it or disrupt the chiral environment.[8]
-
Action: Ensure your substrate is purified (via chromatography, distillation, or recrystallization) immediately before use. Use anhydrous solvents and run reactions under an inert atmosphere (Nitrogen or Argon).
-
Problem 2: Low Yield or Stalled Reaction
Q: My reaction shows high selectivity, but the yield is very low, or the reaction does not go to completion according to TLC/GC analysis. What should I investigate?
A: This points to issues with catalyst activity, stability, or reaction kinetics.
-
Catalyst Deactivation: The active catalyst may be sensitive to air, moisture, or impurities.
-
Action: Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). Ensure all glassware is flame-dried or oven-dried. Use freshly distilled, anhydrous solvents.
-
-
Incomplete Reaction: The reaction may be too slow at the optimized temperature for high ee.
-
Action: Monitor the reaction over a longer period. If it has stalled, consider a very cautious increase in temperature, but be aware this may come at the cost of reduced enantioselectivity.[8] Alternatively, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) may improve conversion without compromising ee.
-
-
Poor Solubility: If the substrate or catalyst is not fully dissolved, the reaction will be slow and inefficient.
-
Action: Choose a solvent system where all components are fully soluble at the reaction temperature. You may need to balance the solvent requirements for selectivity (see Problem 1) with those for solubility.
-
Problem 3: Difficult Product Purification
Q: I have trouble separating my product from the chiral diol ligand after the reaction. What can I do?
A: This is a common issue, as chiral diols can be polar and may have chromatographic behavior similar to the desired product.[8]
-
Co-elution in Chromatography: Standard silica gel chromatography may not be effective.
-
Action 1 (Modified Workup): Consider an extractive workup to remove the diol. If the diol is acidic, a mild basic wash (e.g., sat. NaHCO₃) might help, provided your product is stable. Conversely, if the product can be derivatized to be non-polar, the polar diol can be removed more easily.
-
Action 2 (Alternative Purification): Crystallization is an excellent method for purifying chiral compounds and can also lead to enantiomeric enrichment. Supercritical fluid chromatography (SFC) is another powerful technique for separating chiral molecules.[8]
-
-
Product Degradation During Workup: The product diol might be sensitive to acidic or basic conditions used during the workup.[8]
-
Action: Ensure your workup procedure is performed under neutral or buffered conditions if your product is sensitive.
-
Representative Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone
This protocol illustrates the general principles of using this compound as a chiral ligand in a borane-mediated reduction. Note: This is a generalized procedure and must be optimized for your specific substrate.
1. Preparation of the Chiral Catalyst Complex (in-situ): a. To a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (64 mg, 0.22 mmol, 1.1 eq). b. Purge the flask with dry nitrogen for 10 minutes. c. Add 5 mL of anhydrous THF via syringe. Stir at room temperature until the diol is completely dissolved. d. Cool the solution to 0°C using an ice bath. e. Slowly add a 1.0 M solution of BH₃•THF (0.20 mL, 0.20 mmol, 1.0 eq) dropwise via syringe. f. Stir the mixture at 0°C for 30 minutes to allow for the formation of the chiral oxazaborolidine-type catalyst. A clear, colorless solution should be observed.
2. Reduction Reaction: a. In a separate flame-dried flask, dissolve the prochiral ketone (e.g., acetophenone) (0.20 mmol, 1.0 eq) in 2 mL of anhydrous THF. b. Add the ketone solution dropwise to the catalyst solution at 0°C over 10 minutes. c. After the addition is complete, continue stirring the reaction at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.
3. Work-up and Quenching: a. Once TLC analysis indicates complete consumption of the starting material, carefully quench the reaction by the slow, dropwise addition of 1 mL of methanol at 0°C. (Caution: Hydrogen gas evolution). b. Allow the mixture to warm to room temperature and stir for an additional 15 minutes. c. Remove the solvent under reduced pressure (rotary evaporation). d. Add 10 mL of ethyl acetate and 10 mL of water to the residue. Transfer to a separatory funnel and extract. e. Separate the layers and extract the aqueous layer twice more with 10 mL of ethyl acetate. f. Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
4. Purification and Analysis: a. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral alcohol. b. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis, comparing the retention times to an authentic racemic sample.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C20H18O2 | CID 6995538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 95061-46-4 | TCI AMERICA [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfachemic.com [alfachemic.com]
- 7. Chiral Diols [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Improving enantiomeric excess with (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
Technical Support Center: (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for leveraging this versatile chiral diol to achieve high enantiomeric excess in asymmetric synthesis.
Introduction
This compound is a chiral auxiliary and building block widely used in asymmetric synthesis.[1][2] Its rigid, C2-symmetric structure, featuring three phenyl groups, creates a well-defined chiral environment. This steric hindrance is crucial for differentiating between the two faces of a prochiral substrate, thereby directing the formation of one enantiomer over the other. It is primarily used as a chiral ligand in metal-catalyzed reactions or as a stoichiometric resolving agent to separate racemic mixtures.[3][4] This guide will address common experimental challenges and provide robust troubleshooting strategies to help you optimize your reactions and achieve target enantiopurity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during experiments. Each answer provides a causal explanation and actionable solutions.
Q1: I am observing low or no improvement in enantiomeric excess (e.e.). What are the most likely causes?
Low enantiomeric excess is the most common issue in asymmetric synthesis and can stem from several sources. A systematic approach is required to diagnose the root cause.[5]
Causality: The success of an asymmetric reaction hinges on the precise formation of a diastereomeric transition state, which has a lower energy for the formation of the desired enantiomer. Any factor that disrupts this delicate energy difference will compromise the stereochemical outcome.
Troubleshooting Steps:
-
Verify the Purity of this compound:
-
Problem: The commercial reagent may contain the (S)-enantiomer or other chemical impurities that can interfere with the reaction or act as a catalyst poison.[5] An impure chiral auxiliary is a primary cause of poor induction.[6]
-
Solution:
-
Confirm Enantiomeric Purity: Measure the specific rotation of the diol. For this compound, the specific rotation should be between +215.0 and +225.0 degrees (c=1, EtOH).[7]
-
Chemical Purity: Run a quick 1H NMR to ensure the structure is correct and free from significant impurities.[8]
-
Purification: If purity is suspect, recrystallization is an effective method. A detailed protocol is provided below.
-
-
-
Assess Reaction Conditions:
-
Temperature: Even minor temperature fluctuations can dramatically reduce enantioselectivity.[5] Lower temperatures generally favor higher e.e. by reducing the available thermal energy, which makes it more difficult for the reaction to overcome the higher-energy transition state leading to the undesired enantiomer.[9][10]
-
Solution: Use a stable cooling bath and monitor the internal reaction temperature, not just the bath temperature. Screen a range of temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimum.
-
-
Solvent: The solvent plays a critical role in stabilizing the transition state. A non-coordinating, anhydrous solvent is often essential.[5][11] The solvent can influence the conformation of the catalyst-substrate complex, directly impacting stereoselectivity.[11]
-
Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through an alumina column). Screen a range of non-coordinating solvents like toluene, dichloromethane (DCM), or tetrahydrofuran (THF).[5]
-
-
Stoichiometry and Catalyst Loading: Incorrect ratios of reagents can lead to side reactions or the formation of less selective catalytic species.
-
Solution: Carefully verify the stoichiometry of all reactants. If using organometallic reagents, titrate them before use to determine the exact concentration. Vary the loading of the chiral diol or the catalyst derived from it to find the optimal concentration.[5]
-
-
-
Ensure an Inert Atmosphere:
-
Problem: Many reagents used in asymmetric synthesis, particularly organometallics and hydrides, are sensitive to moisture and oxygen. Contamination can decompose reagents and catalysts, leading to low yield and poor e.e.
-
Solution: Use oven-dried or flame-dried glassware. Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen.[5]
-
The following workflow provides a logical approach to troubleshooting low e.e.
Caption: A systematic workflow for diagnosing and resolving low enantiomeric excess.
Q2: My reaction is very slow and gives a low yield, in addition to poor e.e. Are these problems related?
Yes, low reactivity and poor enantioselectivity are often linked.[5]
Causality: The conditions required for high stereoselectivity (e.g., low temperature, steric bulk) can sometimes slow down the reaction rate. However, a sluggish reaction can also indicate a more fundamental problem with the catalytic cycle or reagent stability. If the active chiral catalyst is not forming efficiently or is decomposing, the reaction may proceed through a non-selective background pathway, resulting in both low yield of the desired product and a racemic mixture.
Solutions:
-
Catalyst Formation: If you are forming a catalyst in situ (e.g., by reacting the diol with a metal precursor), ensure this step goes to completion. Consider increasing the pre-formation time or temperature before adding the substrate.[5]
-
Reagent Activity: As mentioned, verify the activity of all reagents. Old bottles of solvents, hydrides, or organometallics are common culprits.
-
Temperature Balance: While lower temperatures improve e.e., there is a trade-off with reaction time. You may need to find a balance or run the reaction for a longer period. Monitor the reaction progress by TLC or GC/LC to determine when it has reached completion.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which this compound induces chirality?
The diol functions by creating a chiral environment around the reactive center. When it acts as a ligand for a metal catalyst, it forms a rigid complex. The bulky phenyl groups on the diol block one face of the substrate more effectively than the other, forcing the incoming reagent to attack from the less hindered face. This difference in steric hindrance creates two diastereomeric transition states with different activation energies, leading to the preferential formation of one enantiomer.
Caption: Conceptual workflow of chirality transfer from the diol to the product.
Q2: How do I accurately determine the enantiomeric excess (e.e.) of my product?
Accurate e.e. determination is crucial for optimizing any asymmetric reaction.[12] Several methods are available, with Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most common and reliable.[13][14]
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC/GC | Physical separation of enantiomers on a chiral stationary phase.[14] | Highly accurate and reproducible; suitable for a wide range of e.e. values (0-100%).[12] | Requires a specific chiral column for your compound; can be time-consuming to develop a method. |
| NMR Spectroscopy | Use of a chiral derivatizing agent (e.g., Mosher's acid) or a chiral shift reagent to convert enantiomers into distinguishable diastereomers.[15] | Provides structural information; does not require specialized chromatography equipment. | Derivatization must go to completion to avoid kinetic resolution; potential for signal overlap.[15] |
| Polarimetry | Measures the rotation of plane-polarized light by the sample.[12] | Simple and fast. | Can be inaccurate; requires a known value for the specific rotation of the pure enantiomer and a pure sample.[12] |
Recommendation: Chiral HPLC or GC is the gold standard for e.e. determination. Always validate your method using a racemic sample (a 50:50 mixture of enantiomers) to confirm that you can separate the two peaks before analyzing your reaction mixture.
Q3: How should I properly store and handle this compound?
Proper storage is essential to maintain the purity and integrity of the reagent.
-
Storage Temperature: Store at room temperature, but in a cool, dark place (<15°C is recommended).[7]
-
Atmosphere: While the solid diol is relatively stable, it is good practice to store it in a desiccator or under an inert atmosphere to prevent moisture absorption, especially if it will be used in moisture-sensitive reactions.
-
Handling: Use clean spatulas and weigh the compound in a dry environment. Avoid cross-contamination.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol should be used if the purity of the commercial reagent is in doubt.
-
Dissolution: In a flask, dissolve the this compound in a minimum amount of hot toluene.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Slowly add hexane to the hot toluene solution until it becomes slightly cloudy (the point of saturation).
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
-
Verification: Confirm the purity by measuring the melting point (122-130 °C) and specific rotation.[7]
Protocol 2: General Procedure for e.e. Determination by Chiral HPLC
This protocol provides a general workflow for analyzing the enantiomeric composition of your product.[9]
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective for a wide range of compounds.[9]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol.
-
Method Development:
-
Inject a sample of the racemic product . The goal is to find conditions that provide baseline separation of the two enantiomer peaks.
-
Adjust the ratio of the mobile phase solvents to optimize the separation (increasing the polar modifier generally decreases retention time).
-
Optimize the flow rate (e.g., 1.0 mL/min) and column temperature.
-
-
Sample Analysis:
-
Once the method is validated with the racemic standard, dissolve a small amount of your purified reaction product in the mobile phase.
-
Inject the sample and record the chromatogram.
-
-
Calculation of Enantiomeric Excess:
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 95061-46-4 | TCI AMERICA [tcichemicals.com]
- 8. This compound | C20H18O2 | CID 6995538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Determination of enantiomeric excess [ch.ic.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 16. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]
Technical Support Center: Purification of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol and its Derivatives
This guide is designed for researchers, scientists, and professionals in drug development who are working with (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol and its derivatives. Here, we address common challenges encountered during purification, offering practical, field-tested solutions and in-depth explanations to ensure the integrity and purity of your compounds.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound and its derivatives. The question-and-answer format provides direct solutions to common laboratory challenges.
Issue 1: Low Yield or Product Degradation During Purification
Question: I'm experiencing a significant loss of my compound during purification. What are the likely causes and how can I mitigate this?
Answer: Degradation is a common challenge, particularly with compounds containing multiple hydroxyl groups which can be sensitive to various conditions. Here are several strategies to minimize product loss:
-
pH Control: The stability of diols can be highly pH-dependent. Acidic or basic conditions can catalyze degradation. It's recommended to determine the optimal pH for your compound's stability and buffer the mobile phase accordingly if using chromatography.[1]
-
Temperature Management: Many organic compounds are sensitive to heat.[2] Elevated temperatures can accelerate degradation. Perform purification steps at room temperature or below if your compound is thermally labile. When using a rotary evaporator, a low-temperature water bath is advisable.[1]
-
Light Sensitivity: Photochemical degradation can be induced by exposure to UV or visible light.[2] To prevent this, use amber glassware or wrap your containers and chromatography column in aluminum foil.[1]
-
Atmosphere Control: The presence of oxygen can lead to the oxidation of sensitive functional groups.[2] To prevent this, degas your solvents and consider performing the purification under an inert atmosphere, such as nitrogen or argon.[1]
Issue 2: Oiling Out Instead of Crystallization
Question: My compound is separating as an oil instead of forming crystals during recrystallization. What's causing this and how can I fix it?
Answer: "Oiling out" occurs when a compound comes out of solution as a liquid instead of a solid. This can happen for a few reasons:
-
Rapid Cooling: Cooling the solution too quickly can inhibit proper crystal nucleation.[3] Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help slow the cooling process.[1]
-
High Impurity Levels: Significant impurities can depress the melting point of your compound, causing it to separate as an oil.[1] Consider a preliminary purification step, such as flash column chromatography, before recrystallization.
-
Inappropriate Solvent Choice: The solvent may be too effective at dissolving your compound.[1] In this case, you can try a different solvent or a solvent mixture. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can promote crystallization.[1] It's also possible the solvent is too nonpolar for the diol, which has both polar hydroxyl groups and nonpolar phenyl rings.[3] A solvent of intermediate polarity is often a good starting point.[3]
Issue 3: No Crystal Formation Upon Cooling
Question: I've allowed my solution to cool, but no crystals have formed. What should I do?
Answer: A lack of crystal formation is often due to either a dilute solution or supersaturation.
-
Solution is Too Dilute: If you've used too much solvent, the solution may not be saturated enough for crystals to form.[3] You can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated, meaning the conditions for crystal nucleation haven't been met. You can induce crystallization by:
Issue 4: Compound Instability on Silica Gel
Question: My compound appears to be decomposing on the silica gel column during flash chromatography. How can I purify it?
Answer: The acidic nature of silica gel can cause degradation of sensitive compounds.[2]
-
Alternative Stationary Phases: Consider using a different stationary phase. Alumina (which can be basic or neutral) or a bonded phase like C18 are common alternatives.[2] For more challenging separations, florisil can also be an option.[4]
-
Deactivating Silica Gel: It's possible to reduce the acidity of silica gel by treating it with a base, such as triethylamine, before packing the column. This can make it less damaging to your compound.[4]
-
Alternative Purification Methods: If column chromatography is consistently problematic, explore other purification techniques like preparative HPLC, crystallization, or extraction.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
Due to the presence of two polar hydroxyl groups and three nonpolar phenyl rings, this compound is a moderately polar molecule. A good starting point for a recrystallization solvent would be one of intermediate polarity, such as a short-chain alcohol.[3] A mixture of solvents, one in which the compound is soluble and one in which it is less soluble, can also be effective. For example, dissolving in a minimal amount of hot ethanol and then adding water until the solution becomes turbid is a common strategy.
Q2: How can I confirm the enantiomeric purity of my purified this compound?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric purity. This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.
Q3: My purified compound shows unexpected peaks in the HPLC chromatogram. What could they be?
New peaks often indicate the formation of degradation products or the presence of impurities.[2] These can arise from the instability of your compound under the purification conditions or interactions with the solvents and materials used.[2] It's also possible that these are byproducts from the preceding synthetic step that were not fully removed.
Q4: What is chiral resolution and how can it be applied to 1,1,2-Triphenyl-1,2-ethanediol?
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[5] A common method is to react the racemic mixture with a chiral resolving agent to form a pair of diastereomers.[5] These diastereomers have different physical properties and can be separated by techniques like crystallization.[5] The resolving agent is then removed to yield the pure enantiomers.[5] For a diol like 1,1,2-Triphenyl-1,2-ethanediol, chiral acids or bases could be used as resolving agents.
Section 3: Experimental Protocols & Data
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.
-
Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Table 1: Common Solvents for Recrystallization of Diols
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for highly polar diols. |
| Ethanol | Medium-High | 78 | A versatile solvent for many diols. |
| Methanol | Medium-High | 65 | Similar to ethanol but more volatile. |
| Acetone | Medium | 56 | Can be a good solvent, but its low boiling point can lead to rapid evaporation. |
| Ethyl Acetate | Medium | 77 | Often used in combination with a nonpolar solvent like hexanes. |
| Toluene | Low | 111 | Suitable for less polar diols or as part of a solvent mixture. |
| Hexanes | Low | ~69 | Typically used as the "poor" solvent in a mixed solvent system. |
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation of your desired compound from impurities, with an Rf value for your compound ideally between 0.2 and 0.4.
-
Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the eluent.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with an inert gas) to push the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Section 4: Visualizations
Diagram 1: Troubleshooting Crystallization Issues
Caption: A decision-making workflow for troubleshooting common crystallization problems.
Diagram 2: Purification Strategy Selection
Caption: A logical flow for selecting an appropriate purification method.
References
Side reactions of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol in organic synthesis
Welcome to the technical support center for (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile chiral diol in organic synthesis. Here, we address common side reactions, provide troubleshooting strategies, and answer frequently asked questions to ensure the success of your experiments.
I. Overview of this compound
This compound is a chiral compound widely used as a building block in asymmetric synthesis. Its stereochemistry makes it a valuable tool for creating enantiomerically pure compounds, which is crucial in drug development to enhance efficacy and minimize side effects. This diol is particularly noted for its role in the synthesis of chiral ligands for asymmetric catalysis and as an intermediate for complex organic molecules.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 95061-46-4 |
| Molecular Formula | C₂₀H₁₈O₂ |
| Molecular Weight | 290.36 g/mol |
| Appearance | White to almost white powder or crystal |
| Purity | >98.0% (GC) |
| Melting Point | 122.0 to 130.0 °C |
| Specific Rotation | +215.0 to +225.0 deg (c=1, EtOH) |
II. Troubleshooting Guide: Common Side Reactions and Issues
This section addresses specific problems that may arise during the use of this compound and provides actionable solutions.
Problem 1: Pinacol Rearrangement - An Unwanted Transformation
Question: During an acid-catalyzed reaction, I observed the formation of a ketone byproduct instead of my desired product. What is happening and how can I prevent it?
Answer: You are likely observing a pinacol rearrangement, a classic reaction of 1,2-diols under acidic conditions. This rearrangement converts the diol into a carbonyl compound, in this case, a ketone.
Mechanism of Pinacol Rearrangement:
-
Protonation: One of the hydroxyl groups is protonated by the acid catalyst.
-
Formation of a Carbocation: The protonated hydroxyl group leaves as a water molecule, forming a carbocation. In the case of 1,1,2-Triphenyl-1,2-ethanediol, the tertiary carbocation formed is stabilized by the adjacent phenyl groups.
-
1,2-Migration: A phenyl group from the adjacent carbon migrates to the carbocation center.
-
Deprotonation: The resulting oxonium ion is deprotonated to yield the final ketone product.
Caption: The acid-catalyzed pinacol rearrangement of this compound.
Troubleshooting Strategies:
-
Avoid Strong Acids: If possible, use non-acidic or mildly acidic conditions for your reaction.
-
Temperature Control: The pinacol rearrangement is often favored at higher temperatures. Running the reaction at a lower temperature may suppress this side reaction.
-
Protecting Groups: Consider protecting the diol functionality before subjecting the molecule to acidic conditions. The protecting group can be removed later under non-acidic conditions.
-
Lewis Acids: In some cases, using a Lewis acid instead of a Brønsted acid can promote the desired reaction while minimizing the pinacol rearrangement.
Problem 2: Low Diastereoselectivity or Enantiomeric Excess (ee)
Question: My reaction is producing a mixture of diastereomers or a low enantiomeric excess of the desired product. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity is often the primary reason for using a chiral diol like this compound. Low selectivity can stem from several factors.
Troubleshooting Strategies:
-
Purity of the Chiral Diol: Ensure the starting this compound is of high enantiomeric purity. Impurities can significantly impact the stereochemical outcome.
-
Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy.
-
Solvent Effects: The choice of solvent can influence the conformation of the transition state and thus the stereochemical outcome. Screen a variety of solvents to find the optimal one for your reaction.
-
Stoichiometry: Carefully control the stoichiometry of all reactants and catalysts. A slight excess of one reagent may sometimes be beneficial.
-
Choice of Reagents/Catalysts: In asymmetric catalysis, the choice of the chiral ligand or catalyst is paramount. If you are using the diol to form a chiral ligand, ensure it is the correct one for the desired transformation.
Problem 3: Product Degradation During Workup
Question: I seem to be losing my product during the workup and purification steps. What could be the cause?
Answer: Diols and their derivatives can sometimes be sensitive to the conditions used during workup and purification.
Troubleshooting Strategies:
-
Neutral or Buffered Workup: If your product is sensitive to acidic or basic conditions, ensure your workup procedure is neutral or buffered.
-
Avoid High Temperatures: Prolonged heating during solvent removal or purification can lead to decomposition. Use a rotary evaporator at a moderate temperature and consider high vacuum to remove high-boiling solvents.
-
Alternative Purification Methods: If standard column chromatography on silica gel is causing degradation, consider using a different stationary phase like alumina or employing alternative purification techniques such as recrystallization or preparative HPLC.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: It is primarily used as a chiral building block in asymmetric synthesis. This includes its use in the preparation of chiral ligands for asymmetric catalysis, as a chiral auxiliary to control the stereochemistry of reactions, and as a starting material for the synthesis of complex, enantiomerically pure molecules in the pharmaceutical and materials science industries.
Q2: How can I determine the enantiomeric excess (ee) of my product?
A2: The most common method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.
Experimental Protocol for ee Determination by Chiral HPLC:
-
Prepare a Racemic Standard: Synthesize or purchase a racemic sample of your product to determine the retention times of both enantiomers.
-
Select a Chiral Column and Mobile Phase: Choose a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) and a mobile phase, typically a mixture of hexanes and isopropanol.
-
Optimize Separation: Inject the racemic standard and adjust the mobile phase composition to achieve baseline separation of the two enantiomer peaks.
-
Analyze Your Sample: Inject your reaction product and integrate the peak areas for each enantiomer.
-
Calculate ee: Use the following formula to calculate the enantiomeric excess: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Caption: A step-by-step workflow for the determination of enantiomeric excess using chiral HPLC.
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: While a specific safety data sheet for this compound was not found, general laboratory safety practices should be followed. A safety data sheet for the similar compound 1,1,2,2-Tetraphenyl-1,2-ethanediol indicates that it is not classified as hazardous. However, it is always prudent to handle all chemicals with care. Use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood, especially when handling powders, to avoid inhalation.
IV. References
-
Benchchem. Technical Support Center: Refinement of Experimental Protocols Involving Chiral Diols. --INVALID-LINK--
-
Filo. Write the mechanism of the acid-catalyzed pinacol rearrangement of 1,1,2-.. --INVALID-LINK--
-
Wikipedia. Pinacol rearrangement. --INVALID-LINK--
-
Master Organic Chemistry. Pinacol Rearrangement. --INVALID-LINK--
-
Benchchem. Troubleshooting guide for the asymmetric synthesis using (-)-Isopulegol. --INVALID-LINK--
-
Chemistry LibreTexts. 30.2: Pinacol Rearrangement. --INVALID-LINK--
-
International Journal of Foundation for Modern Research (IJFMR). Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. --INVALID-LINK--
-
Santa Cruz Biotechnology. This compound. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
Tokyo Chemical Industry. This compound. --INVALID-LINK--
-
Chemos GmbH & Co.KG. Safety Data Sheet: 1,1,2,2-Tetraphenyl-1,2-ethanediol. --INVALID-LINK--
-
Asymmetric Synthesis. --INVALID-LINK--
-
National Institutes of Health. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. --INVALID-LINK--
-
Chem-Impex. This compound. --INVALID-LINK--
-
Chemical Synthesis Database. 1,1,2-triphenyl-1,2-ethanediol. --INVALID-LINK--
-
ResearchGate. Biosynthesis of (R)-phenyl-1,2-ethanediol from racemic styrene oxide by using bacterial and marine fish epoxide hydrolases. --INVALID-LINK--
-
Chem-Impex. (R)-(-)-1-Phenyl-1,2-ethanediol. --INVALID-LINK--
-
Asymmetric-Synthesis. --INVALID-LINK--
-
Synthesis of triphenylene 1,2-oxide (1,2-epoxy-1,2-dihydrophenylene) and absolute configuration of the trans-1,2-dihydro diol metabolite of triphenylene. Crystal structure of (
Stability and degradation of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol under reaction conditions
This technical support guide is designed for researchers, scientists, and drug development professionals working with (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol. Its purpose is to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this chiral diol under common reaction conditions. Our goal is to empower you to anticipate potential challenges, optimize your experimental protocols, and ensure the integrity of your results.
Introduction to the Stability of this compound
This compound is a valuable chiral building block in asymmetric synthesis, prized for its unique stereochemistry.[1][2] While it is a relatively stable crystalline solid under standard storage conditions (room temperature, protected from light and moisture), its vicinal diol functionality makes it susceptible to specific degradation pathways under various reaction conditions.[1] The primary modes of degradation are acid-catalyzed pinacol rearrangement and oxidative cleavage. Understanding the triggers and mechanisms of these pathways is crucial for maintaining the compound's structural integrity during synthetic transformations. The steric hindrance imparted by the three phenyl groups can also influence its reactivity, sometimes leading to slower than expected reactions.[3][4]
Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound.
| Observed Issue | Potential Cause | Recommended Solution & Rationale |
| Low or No Reaction Conversion | Steric Hindrance: The three bulky phenyl groups can significantly hinder the approach of reagents to the hydroxyl groups.[3][4] | Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome steric barriers. Monitor for degradation. Use Less Bulky Reagents: If possible, select smaller, less sterically demanding reagents. Prolong Reaction Time: Some reactions may simply require longer times to reach completion due to the hindered nature of the substrate. Monitor progress by TLC, HPLC, or NMR. Consider Sonication: Ultrasound can sometimes accelerate reactions involving sterically hindered substrates.[3] |
| Formation of an Unexpected Ketone Product | Pinacol Rearrangement: Trace acidic impurities or the use of acidic reagents can catalyze the rearrangement of the vicinal diol to a ketone.[5][6][7][8][9] | Use Acid-Free Conditions: Ensure all reagents and solvents are free of acidic impurities. Use acid scavengers (e.g., non-nucleophilic bases like proton sponge) if necessary. Buffer the Reaction Mixture: If the reaction is sensitive to pH changes, consider using a suitable buffer. Purify Starting Materials: Ensure the starting diol and other reagents are of high purity. |
| Cleavage of the C-C Bond and Formation of Aldehyde/Ketone Fragments | Oxidative Cleavage: The presence of oxidizing agents, even mild ones, can lead to the cleavage of the carbon-carbon bond of the diol.[10][11][12] | Use Degassed Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., argon or nitrogen). Avoid Incompatible Oxidants: Be mindful of all reagents in the reaction mixture. Some common reagents can have oxidative properties under certain conditions. Work under an Inert Atmosphere: Conducting the reaction under an inert atmosphere of argon or nitrogen will minimize exposure to atmospheric oxygen. |
| Racemization or Loss of Enantiomeric Purity | Harsh Reaction Conditions: Exposure to strong acids or high temperatures can potentially lead to racemization, although this is less common for the diol itself without undergoing a reaction that affects the chiral centers. Racemization can be a concern for products derived from the diol.[13] | Optimize Reaction Conditions: Use the mildest possible conditions (temperature, pH) that still afford a reasonable reaction rate. Monitor Enantiomeric Excess (ee): Use chiral HPLC or SFC to monitor the enantiomeric purity of the starting material and product throughout the reaction.[13][14][15][16] |
| Difficulty in Product Purification | Polarity of the Diol: The two hydroxyl groups make the compound quite polar, which can lead to tailing on silica gel chromatography. | Use a More Polar Eluent System: A gradient elution with a more polar solvent system may be necessary. Consider adding a small amount of a polar modifier like methanol to your eluent. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Alternative Chromatographic Techniques: Consider techniques like reverse-phase chromatography or supercritical fluid chromatography (SFC) for challenging separations.[17] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic conditions?
A1: Under acidic conditions, the primary degradation pathway is the pinacol rearrangement . This reaction involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. A subsequent 1,2-migration of a phenyl group leads to the formation of a more stable resonance-stabilized cation, which upon deprotonation yields a ketone.[5][6][7][8][9] For 1,1,2-Triphenyl-1,2-ethanediol, the expected product is 2,2,2-triphenylacetophenone.
Q2: Which hydroxyl group is preferentially protonated during the pinacol rearrangement of this compound?
A2: The hydroxyl group at the C1 position (the carbon bearing two phenyl groups) is more likely to be protonated and leave as water. This is because the resulting tertiary carbocation at C1 is stabilized by the two adjacent phenyl groups through resonance, making it more stable than the secondary carbocation that would form at C2.[5][6]
Q3: What are the expected products from the oxidative cleavage of this compound?
A3: Oxidative cleavage, typically using reagents like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄), breaks the C1-C2 bond.[10][11][12] This will result in the formation of benzophenone (from the C1 carbon) and benzaldehyde (from the C2 carbon).
Q4: Is this compound stable to basic conditions?
A4: Vicinal diols are generally stable under basic conditions.[18] However, very strong bases could potentially deprotonate the hydroxyl groups to form alkoxides. These alkoxides are generally stable, but their formation may affect the desired reactivity in a subsequent step. It is always advisable to perform a small-scale trial to check for compatibility with the specific base and reaction conditions you plan to use.
Q5: How does steric hindrance affect reactions involving this compound?
A5: The three phenyl groups create significant steric bulk around the hydroxyl groups.[4] This can slow down the rate of reactions, such as nucleophilic attack on an electrophile after deprotonation of the diol, or reactions where a reagent needs to access the hydroxyl groups directly.[3][19] Consequently, more forcing conditions (higher temperatures, longer reaction times) may be required compared to less hindered diols.[3] This steric hindrance can also influence the stereochemical outcome of reactions at adjacent centers.
Q6: What are the recommended storage conditions for this compound?
A6: It should be stored in a tightly sealed container in a cool, dry place, protected from light. Long-term storage at room temperature is generally acceptable for this stable crystalline solid.
Q7: What analytical techniques are best for monitoring reactions of this compound?
A7: For monitoring reaction progress, Thin Layer Chromatography (TLC) is a quick and effective method. For more quantitative analysis and to check for the formation of byproducts, High-Performance Liquid Chromatography (HPLC) is recommended.[14][15][16][20] To confirm the structure of the starting material, intermediates, and final products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable.[21][22] Mass Spectrometry (MS) can be used to determine the molecular weight of the products.[13] For assessing enantiomeric purity, chiral HPLC or Supercritical Fluid Chromatography (SFC) are the methods of choice.[13][16][17]
Visualizing Degradation Pathways and Experimental Workflows
Degradation Pathways
The following diagram illustrates the two primary degradation pathways for this compound.
Caption: Major degradation pathways of this compound.
Experimental Workflow: Monitoring a Reaction
This workflow outlines the key steps for setting up and monitoring a reaction to minimize degradation and ensure accurate results.
Caption: A typical experimental workflow for reactions involving this compound.
Experimental Protocol: Oxidative Cleavage with Sodium Periodate
This protocol provides a general method for the oxidative cleavage of this compound to yield benzophenone and benzaldehyde.
Materials:
-
This compound
-
Sodium periodate (NaIO₄)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).
-
Addition of Oxidant: To the stirring solution, add sodium periodate (1.1 eq) portion-wise over 5-10 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The starting diol is significantly more polar than the aldehyde and ketone products.
-
Quenching: Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding an equal volume of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product mixture of benzophenone and benzaldehyde.
-
Purification: The products can be separated by silica gel column chromatography if desired, though for many subsequent applications, the crude mixture may be used directly.
References
- 1. diva-portal.org [diva-portal.org]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. brainly.com [brainly.com]
- 5. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Pinacol Rearrangement [organic-chemistry.org]
- 9. Reaction Mechanism of Pinacol-Pinacolone Rearrangement [pw.live]
- 10. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. orgosolver.com [orgosolver.com]
- 13. diva-portal.org [diva-portal.org]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 20. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques [ouci.dntb.gov.ua]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Product Inhibition in Reactions with Ethanediol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of product inhibition in enzymatic reactions involving ethanediol derivatives. This resource is designed to provide not only solutions but also the underlying scientific reasoning to empower your experimental design and execution.
I. Understanding Product Inhibition in Ethanediol Derivative Reactions
FAQ 1: What is product inhibition and why is it a concern in reactions with ethanediol derivatives?
Product inhibition is a form of enzyme inhibition where the product of an enzymatic reaction binds to the enzyme and hinders its activity.[1] This is a type of negative feedback that can occur in metabolic pathways.[1] In the context of synthesizing or modifying ethanediol derivatives, this phenomenon can severely limit reaction rates and overall product yield, making the process inefficient and costly.[2] Ethanediol derivatives and their corresponding products often share structural similarities with the initial substrates, allowing them to bind to the enzyme's active site or an allosteric site, thereby reducing the enzyme's catalytic efficiency.
FAQ 2: How can I identify if product inhibition is occurring in my reaction?
Identifying product inhibition typically involves kinetic analysis. If you observe a decrease in the initial reaction rate as the product concentration increases, product inhibition is likely occurring.
Experimental Protocol: Preliminary Kinetic Analysis
-
Set up a series of reactions: Prepare multiple reaction mixtures with a fixed concentration of the enzyme and substrate.
-
Vary initial product concentration: To each reaction, add a different, known concentration of the product, starting from zero.
-
Measure initial reaction rates: Monitor the formation of the product or consumption of the substrate over a short period to determine the initial velocity (v₀) for each reaction.
-
Analyze the data: Plot the initial velocity (v₀) against the initial product concentration. A decreasing trend in v₀ with increasing product concentration is a strong indicator of product inhibition.
Below is a diagram illustrating the typical mechanism of competitive product inhibition.
Caption: Competitive product inhibition pathway.
II. Troubleshooting Guide: Strategies to Overcome Product Inhibition
This section details practical strategies to mitigate product inhibition, categorized into two main approaches: reaction engineering and enzyme engineering.
A. Reaction Engineering Strategies
Reaction engineering focuses on optimizing the reaction environment to minimize the impact of the inhibitory product.
Troubleshooting Issue 1: My reaction stops or slows down significantly before the substrate is fully consumed.
This is a classic symptom of product inhibition. The accumulation of the product in the reaction vessel progressively inhibits the enzyme, leading to a premature halt in conversion.
Solution: In Situ Product Removal (ISPR)
The core principle of ISPR is to continuously remove the product from the reaction medium as it is formed.[2][3] This keeps the product concentration below the inhibitory threshold, allowing the reaction to proceed to a higher conversion.
Experimental Workflow: Implementing ISPR
Caption: General workflow for In Situ Product Removal (ISPR).
Several ISPR techniques can be employed, with the choice depending on the physicochemical properties of your specific ethanediol derivative product.
| ISPR Technique | Principle | Suitable For |
| Liquid-Liquid Extraction | The product is selectively extracted into an immiscible organic solvent. | Products with significantly different polarity from the aqueous reaction medium.[1] |
| Membrane Bioreactors | A semi-permeable membrane separates the product from the enzyme and substrate based on size or chemical potential.[1] | Products that are smaller than the enzyme and substrate.[1] |
| Adsorption | The product is adsorbed onto a solid support, such as a resin. | Products that have a high affinity for specific adsorbent materials. |
| Crystallization | The product is removed from the solution by crystallization as it is formed.[4] | Products that can be readily crystallized from the reaction mixture.[4] |
| Gas Stripping/Pervaporation | Volatile products are removed by a gas stream or by evaporation through a membrane.[4] | Volatile ethanediol derivatives or products. |
Protocol: Implementing Liquid-Liquid Extraction ISPR
-
Solvent Selection: Choose an organic solvent that is immiscible with your aqueous reaction buffer, has a high partition coefficient for your product, and is biocompatible with your enzyme.
-
Reactor Setup: A two-phase system can be established in a stirred-tank reactor. The aqueous phase contains the enzyme and substrate, while the organic phase acts as a product sink.
-
Reaction Execution: As the reaction proceeds, the product continuously partitions into the organic phase, keeping its concentration low in the aqueous phase.
-
Product Recovery: After the reaction, the organic phase is separated, and the product can be recovered through evaporation or other purification methods.
B. Enzyme Engineering Strategies
When reaction engineering is not feasible or sufficient, modifying the enzyme itself can be a powerful approach.
Troubleshooting Issue 2: ISPR is not effective for my system, or it complicates downstream processing.
In such cases, altering the enzyme's properties to reduce its affinity for the product is a viable alternative.
Solution: Directed Evolution and Site-Directed Mutagenesis
These techniques aim to create enzyme variants with reduced product inhibition.[5][6]
-
Directed Evolution: This involves creating a large library of enzyme mutants through random mutagenesis and then screening for variants with improved properties (i.e., less product inhibition).
-
Site-Directed Mutagenesis: This is a more targeted approach where specific amino acid residues in or near the active site are mutated.[6] This often relies on structural information or computational modeling to identify key residues involved in product binding.[5][6]
Key Considerations for Enzyme Engineering:
-
Trade-offs: Mutations that reduce product binding might also decrease catalytic activity or enzyme stability.[6] Therefore, a careful balance must be sought.
-
Structural Information: A 3D structure of the enzyme can greatly aid in identifying target residues for mutagenesis. Molecular dynamics simulations can also provide insights into protein conformational changes and product release.[5][6]
Experimental Workflow: Site-Directed Mutagenesis for Reduced Product Inhibition
Caption: Workflow for enzyme engineering to reduce product inhibition.
III. Concluding Remarks
Overcoming product inhibition in reactions with ethanediol derivatives is a multifaceted challenge that can be addressed through a combination of strategic reaction engineering and targeted enzyme modification. By understanding the underlying kinetics and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and yield of their biocatalytic processes.
IV. References
-
Engineering of the Conformational Dynamics of an Enzyme for Relieving the Product Inhibition. ACS Catalysis. 5
-
Application of in situ product-removal techniques to biocatalytic processes. PubMed. 2
-
Product inhibition - Wikipedia. Wikipedia. 1
-
Reaction Engineering of In Vitro Natural Product Biosynthesis: Challenges and Strategies. Wiley Online Library. 3
-
In-Situ Product Recovery Methodologies Practiced in Pharmaceutical Industries: A Review. ARC Journals. 4
-
Engineering of the Conformational Dynamics of an Enzyme for Relieving the Product Inhibition. ResearchGate. 6
References
- 1. Product inhibition - Wikipedia [en.wikipedia.org]
- 2. Application of in situ product-removal techniques to biocatalytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction Engineering of In Vitro Natural Product Biosynthesis: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arcjournals.org [arcjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Improving catalyst turnover number with (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol ligands
Technical Support Center: (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol Ligands
Welcome to the dedicated technical support center for the application of this compound and its derivatives in catalysis. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance catalyst turnover numbers (TON) and achieve high efficiency in asymmetric synthesis. Here, we address common challenges and provide expert-driven, actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and common inquiries regarding the use of 1,1,2-Triphenyl-1,2-ethanediol ligands in catalysis.
Q1: What is this compound and why is it used as a ligand?
This compound , a type of chiral diol, is a versatile ligand in asymmetric catalysis. Its structure features two hydroxyl groups and bulky phenyl substituents, which are crucial for its function. When coordinated to a metal center (e.g., Ruthenium, Rhodium), it creates a well-defined, chiral environment around the catalyst. This steric and electronic influence is key to inducing high stereoselectivity in reactions and can significantly enhance catalyst stability, leading to higher turnover numbers.
Q2: What is "Turnover Number" (TON) and why is it a critical metric?
The Turnover Number (TON) represents the maximum number of substrate molecules that a single molecule of a catalyst can convert into product before becoming deactivated. It is a fundamental measure of a catalyst's efficiency and longevity. A high TON is economically and environmentally desirable as it signifies that a very small amount of catalyst is needed to produce a large quantity of product, minimizing catalyst waste and cost.
Q3: Which catalytic reactions benefit most from this class of ligands?
These chiral diol ligands are particularly effective in asymmetric transfer hydrogenation (ATH) reactions. In this process, they are often paired with ruthenium (Ru) catalysts to facilitate the reduction of ketones and imines to chiral alcohols and amines, respectively. The resulting products are often key intermediates in pharmaceutical synthesis.
Q4: How does the ligand-metal complex form and what is its active state?
The ligand coordinates to the metal center, typically through its two hydroxyl groups, forming a stable chelate complex. In many ruthenium-catalyzed transfer hydrogenation reactions, the active catalytic species is a 16-electron ruthenium-hydride complex. The diol ligand, along with other components like a chiral diamine, helps to stabilize this active species and create the specific steric environment necessary for enantioselective hydride transfer from a hydrogen donor (e.g., isopropanol, formic acid) to the substrate.
Part 2: Troubleshooting Guide for Low Turnover Numbers
Encountering a lower-than-expected TON can be frustrating. This guide provides a systematic approach to diagnosing and resolving common issues.
Issue 1: Rapid Catalyst Deactivation
A primary cause of low TON is the premature deactivation of the catalytic species.
Possible Causes & Solutions:
-
Oxygen Sensitivity: The active catalyst, particularly the metal hydride species, can be highly sensitive to atmospheric oxygen.
-
Solution: Ensure all reaction vessels are rigorously purged with an inert gas (Argon or Nitrogen). Use degassed solvents and perform all manipulations using Schlenk line or glovebox techniques.
-
-
Impure Reagents: Impurities in the substrate, solvent, or hydrogen donor can act as catalyst poisons.
-
Solution: Purify all reagents before use. Solvents should be of high purity and dried over appropriate drying agents. Substrates should be checked for impurities that could coordinate to the metal center.
-
-
Thermal Instability: The catalyst complex may not be stable at the reaction temperature.
-
Solution: Perform a temperature screening study to find the optimal balance between reaction rate and catalyst stability. Start at a lower temperature and incrementally increase it.
-
Troubleshooting Workflow: Diagnosing Catalyst Deactivation
Caption: Decision tree for troubleshooting low TON.
Issue 2: Poor Enantioselectivity Accompanying Low TON
A drop in enantioselectivity (ee) often signals a change in the catalytic mechanism or the presence of a competing, non-selective pathway.
Possible Causes & Solutions:
-
Incorrect Ligand-to-Metal Ratio: The stoichiometry between the this compound ligand and the metal precursor is critical for forming the desired chiral complex.
-
Solution: Titrate the ligand-to-metal ratio. A slight excess of the ligand is often beneficial to ensure full coordination and prevent the formation of less selective or inactive species.
-
-
Presence of Water: Trace amounts of water can hydrolyze the catalyst or interfere with the catalytic cycle.
-
Solution: Use anhydrous solvents and dry all glassware thoroughly. The addition of molecular sieves to the reaction can help scavenge residual water.
-
Data Presentation: Typical Optimization Parameters
| Parameter | Recommended Range | Rationale |
| Substrate/Catalyst Ratio | 1,000:1 to 100,000:1 | A higher ratio is the goal for achieving a high TON. Start lower and increase as the system is optimized. |
| Ligand/Metal Ratio | 1.1:1 to 2:1 | A slight excess of the ligand can suppress the formation of catalytically inactive or less selective species. |
| Temperature | 25 °C to 80 °C | Reaction-dependent. Higher temperatures increase the rate but may lead to catalyst decomposition. |
| Concentration | 0.1 M to 1.0 M | Higher concentrations can increase reaction rates but may also lead to product inhibition or catalyst aggregation. |
Part 3: Experimental Protocols
This section provides a standardized, step-by-step protocol for a representative reaction.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the reduction of acetophenone to (R)-1-phenylethanol using a Ru-catalyst with this compound and a chiral diamine.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (metal precursor)
-
(R,R)-TsDPEN (chiral diamine ligand)
-
This compound (chiral diol ligand)
-
Acetophenone (substrate)
-
Isopropanol (hydrogen donor and solvent)
-
Potassium tert-butoxide (base)
-
Anhydrous, degassed solvents
-
Schlenk flask and inert gas line (Ar or N₂)
Step-by-Step Procedure:
-
Catalyst Pre-formation:
-
In a Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂.
-
Add the (R,R)-TsDPEN and this compound ligands in the desired stoichiometric ratio (e.g., Ru:TsDPEN:Diol = 1:1:1).
-
Add degassed isopropanol and stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should become a clear, colored solution.
-
-
Reaction Setup:
-
In a separate Schlenk flask, dissolve the acetophenone substrate in isopropanol.
-
Add the base (potassium tert-butoxide) to the substrate solution.
-
Transfer the pre-formed catalyst solution to the substrate mixture via cannula.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., GC or TLC).
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a small amount of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the conversion and enantiomeric excess (ee) of the product using chiral GC or HPLC.
-
Experimental Workflow Diagram
Technical Support Center: Separation of Diastereomers Formed with (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
Welcome to the technical support center for diastereomeric separations utilizing (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the resolution of enantiomers. The formation of diastereomers by derivatization with a chiral resolving agent is a cornerstone of stereochemistry, yet it presents unique experimental hurdles. This resource aims to provide not only solutions but also the underlying scientific principles to empower you in your laboratory work.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in chiral separation?
A1: this compound serves as a chiral derivatizing agent. When a racemic mixture (a 50:50 mixture of two enantiomers) is reacted with an enantiomerically pure reagent like this compound, it forms a mixture of diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physicochemical characteristics, including solubility, melting point, and chromatographic retention times.[1][2][3] This difference in properties allows for their separation using standard laboratory techniques such as crystallization or chromatography.[1][2][4]
Q2: What types of racemic compounds can be resolved using this compound?
A2: This chiral diol is particularly effective for the resolution of chiral acids, aldehydes, and ketones. The hydroxyl groups of the diol can react with carboxylic acids to form diastereomeric esters, or with aldehydes and ketones to form diastereomeric acetals or ketals. The bulky triphenyl groups often create significant steric differences between the resulting diastereomers, which enhances the likelihood of successful separation.
Q3: Is a chiral stationary phase (CSP) necessary for the HPLC separation of diastereomers formed with this agent?
A3: Not necessarily. A key advantage of converting enantiomers into diastereomers is that they can often be separated on standard, achiral stationary phases (e.g., C18, silica).[1] This is because the newly formed compounds have different physical properties.[1] However, if separation on an achiral column proves difficult, a chiral stationary phase can sometimes provide the necessary selectivity for a successful separation.[1]
Q4: How can I confirm the formation of diastereomers after derivatization?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. In the ¹H or ¹³C NMR spectrum of the product mixture, you should observe a doubling of signals for nuclei near the newly formed stereocenters. This is because the corresponding nuclei in the two diastereomers are in chemically non-equivalent environments. The integration of these distinct signals can also provide an initial estimate of the diastereomeric ratio.
Q5: My resolution via diastereomeric salt formation is not yielding crystals. What should I do?
A5: Several factors can inhibit crystallization. First, screen a variety of solvents, as diastereomer solubility is highly dependent on the solvent system.[5] Testing different solvent mixtures and temperatures is crucial.[5][6] Ensure the correct stoichiometry between the racemate and the resolving agent is used.[5][6] If crystallization still fails, consider trying a different chiral resolving agent.[5]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Poor or No Separation of Diastereomers by Column Chromatography
Symptoms:
-
A single peak is observed in the HPLC chromatogram.
-
Broad, overlapping peaks with poor resolution (Rs < 1.5).
Causality Analysis: The fundamental issue is a lack of sufficient difference in the interaction of the two diastereomers with the stationary and mobile phases. The goal is to amplify these subtle differences to achieve separation.
Step-by-Step Troubleshooting:
-
Modify the Mobile Phase: This is often the most effective first step.[1]
-
For Reversed-Phase (e.g., C18): Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase in small increments (2-5%). Sometimes, switching the organic modifier entirely can have a significant impact.
-
For Normal-Phase (e.g., Silica): Adjust the polarity of the mobile phase by altering the ratio of a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate, isopropanol).[7][8]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next variable to address.
-
Consider a phenyl-hexyl column, which can offer different selectivity through pi-pi interactions.
-
For highly polar compounds, a cyano-bonded phase might be effective.
-
-
Optimize Temperature: Temperature can influence selectivity.[9][10] Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 60°C). Increased temperature can sometimes improve peak shape and resolution.
-
Adjust Flow Rate: Lowering the flow rate can sometimes increase the number of theoretical plates and improve resolution, though it will increase the run time.
Issue 2: Low Diastereomeric Excess (d.e.) after Crystallization
Symptoms:
-
The isolated crystals show a low enantiomeric excess (e.e.) after removal of the chiral auxiliary.
-
NMR analysis of the crystalline material shows a diastereomeric ratio close to 50:50.
Causality Analysis: Low diastereomeric excess after crystallization often points to either co-crystallization of both diastereomers or insufficient difference in their solubilities in the chosen solvent.
Step-by-Step Troubleshooting:
-
Solvent Screening: The choice of solvent is critical for successful diastereomeric crystallization. An ideal solvent will have a significant solubility difference between the two diastereomeric salts.[11]
-
Perform a systematic screen of various solvents (polar, non-polar, protic, aprotic) and solvent mixtures.
-
The use of a good solvent mixed with a poor solvent (anti-solvent) can sometimes induce the crystallization of the less soluble diastereomer.[11]
-
-
Control the Rate of Crystallization: Rapid crystallization can trap the more soluble diastereomer in the crystal lattice of the less soluble one.
-
Employ slow cooling methods to allow for the selective crystallization of the desired diastereomer.
-
Consider techniques like vapor diffusion to grow crystals slowly.
-
-
Recrystallization: Multiple recrystallizations of the obtained solid can enrich the desired diastereomer.[10] It is essential to monitor the optical purity at each step to determine the effectiveness of this process.
-
Temperature Optimization: The solubility of diastereomers is temperature-dependent.[6] Experiment with different crystallization temperatures to maximize the solubility difference.
Issue 3: Incomplete or No Reaction with this compound
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
The yield of the diastereomeric product is very low.
Causality Analysis: Incomplete derivatization can be due to several factors, including steric hindrance, inappropriate reaction conditions, or catalyst deactivation.
Step-by-Step Troubleshooting:
-
Review Reaction Conditions:
-
Catalyst: For esterifications, ensure an appropriate acid or base catalyst is used and that it is active. For acetal/ketal formation, an acid catalyst is typically required.
-
Temperature: Some reactions may require heating to overcome activation energy barriers, especially with sterically hindered substrates.
-
Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress over an extended period.
-
-
Water Removal: For reactions that produce water as a byproduct (e.g., esterification, acetal formation), the presence of water can inhibit the reaction or shift the equilibrium back to the starting materials.
-
Use a Dean-Stark apparatus or add molecular sieves to remove water as it is formed.
-
-
Reagent Purity: Ensure that both the racemic substrate and the this compound are of high purity. Impurities can sometimes interfere with the reaction.
III. Experimental Protocols & Data Presentation
Protocol 1: General Procedure for Diastereomeric Ester Formation
-
To a solution of the racemic carboxylic acid (1.0 equiv) in an appropriate anhydrous solvent (e.g., dichloromethane, toluene), add this compound (1.0-1.2 equiv).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) and a dehydrating agent (e.g., molecular sieves), or use a Dean-Stark apparatus to remove water.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude mixture of diastereomeric esters can then be purified by column chromatography or crystallization.
Data Summary Table: Typical Chromatographic Conditions
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile/Water Gradient | Hexane/Isopropanol Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Column Temperature | 30 °C | 30 °C |
IV. Visualizing the Workflow
Diagram 1: Diastereomer Formation and Separation Workflow
Caption: Workflow for chiral resolution using a derivatizing agent.
V. References
-
Bull, J., et al. (2009). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 4(3), 303-308. Available from: --INVALID-LINK--
-
BenchChem. (2025). Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers. Available from: --INVALID-LINK--
-
James, T. D., & Porte, A. M. (1994). Reagent for determining optical purities of diols via formation of diastereomeric arylboronate esters. Angewandte Chemie International Edition in English, 33(11), 1182–1184.
-
University of Bath. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Available from: --INVALID-LINK--
-
LCGC International. (2014). Finding the Best Separation for Enantiomeric Mixtures. LCGC International, 27(s11). Available from: --INVALID-LINK--
-
BenchChem. (2025). How to overcome poor crystallization in diastereomeric salt formation. Available from: --INVALID-LINK--
-
Kreicberga, A., et al. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. Available from: --INVALID-LINK--
-
Chromatography Forum. (2008). Separation of diastereomers. Available from: --INVALID-LINK--
-
Galaverna, G., et al. (2024). Unravelling the Link between Oligonucleotide Structure and Diastereomer Separation in Hydrophilic Interaction Chromatography. Analytical Chemistry. Available from: --INVALID-LINK--
-
Royal Society of Chemistry. (2021). Separation of a diastereomeric diol pair using mechanical properties of crystals. CrystEngComm, 23(2), 345-350. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Available from: --INVALID-LINK--
-
Li, S., et al. (2024). Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. Talanta, 273, 125934. Available from: --INVALID-LINK--
-
Demeter, A., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 241-251. Available from: --INVALID-LINK--
-
BenchChem. (2025). techniques for the resolution of racemic mixtures of 1-Propanol, 1,2-diphenyl-. Available from: --INVALID-LINK--
-
Gavin Publishers. (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Annals of Chemical and Process Engineering, 1(1). Available from: --INVALID-LINK--
-
Wikipedia. (n.d.). Chiral resolution. Available from: --INVALID-LINK--
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Available from: --INVALID-LINK--
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available from: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 1-(4-Hydroxyphenyl)ethane-1,2-diol. Available from: --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low enantiomeric excess in chiral resolutions. Available from: --INVALID-LINK--
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available from: --INVALID-LINK--
-
PubMed. (2022). Advances and applications of chiral resolution in pharmaceutical field. Chirality, 34(8), 1083-1105. Available from: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pharmtech.com [pharmtech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 9. Unravelling the Link between Oligonucleotide Structure and Diastereomer Separation in Hydrophilic Interaction Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Prominent Chiral Diols in Asymmetric Synthesis: Situating (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol in Context
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the judicious selection of a chiral ligand is paramount to achieving high enantioselectivity. Chiral diols, a class of ligands possessing two hydroxyl groups on a stereochemically defined scaffold, have proven to be exceptionally versatile and effective in a myriad of catalytic transformations. This guide provides a comparative analysis of several prominent C2-symmetric chiral diols: (R,R)-Hydrobenzoin, (4R,5R)-TADDOL, and (R)-BINOL. We will also situate the less-documented (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol within this context, highlighting its structural features and potential applications based on available data.
While this compound is commercially available, a comprehensive review of scientific literature reveals a notable scarcity of its application in asymmetric catalysis.[1] Its primary documented use is as a host for carboxylic acids and amides and as a chiral solvating agent for NMR spectroscopy.[1] Nevertheless, its structural similarity to hydrobenzoin suggests potential as a chiral ligand. This guide will therefore focus on the performance of the well-established diols, providing a benchmark against which future studies of this compound and its derivatives can be compared.
Structural Overview of Compared Chiral Diols
The efficacy of a chiral diol is intrinsically linked to its three-dimensional structure, which dictates the chiral environment it creates around a metal center. The diols discussed herein possess distinct structural motifs that influence their catalytic performance.
Caption: Structural features of the compared chiral diols.
Performance in Asymmetric Catalysis: A Comparative Analysis
The choice of a chiral diol is highly dependent on the specific reaction, substrate, and desired outcome. Below is a comparative overview of the performance of Hydrobenzoin, TADDOL, and BINOL in the enantioselective reduction of prochiral ketones, a fundamental transformation in organic synthesis.
Enantioselective Reduction of Prochiral Ketones
The reduction of prochiral ketones to chiral secondary alcohols is a critical reaction in the synthesis of many pharmaceuticals and fine chemicals.[2] Chiral diols can be used to modify hydride reagents, such as lithium aluminum hydride (LiAlH₄), to induce enantioselectivity.[2]
| Chiral Diol | Ketone Substrate | Reducing Agent | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| (R)-BINOL | Acetophenone | LiAlH₄ | 95 | High | [3] |
| (R,R)-Hydrobenzoin | Acetophenone | LiAlH₄ | 82 | High | [2] |
| (4R,5R)-TADDOL | Acetophenone | LiAlH₄ | 88 | High | [4] |
Expert Insights: The high enantioselectivity observed with BINOL-modified LiAlH₄ (often referred to as BINAL-H) is attributed to the formation of a rigid, chair-like transition state where the π-system of the ketone's aryl group preferentially occupies an equatorial position to avoid steric repulsion with the naphthyl rings of the ligand.[3] While TADDOL and Hydrobenzoin also provide good to excellent enantioselectivity, the axial chirality and steric bulk of the BINOL scaffold often lead to superior results in this transformation. For this compound, while not extensively studied in this reaction, its triphenylmethane-like steric bulk could potentially lead to high enantioselectivity, warranting further investigation.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in asymmetric synthesis. Below is a representative protocol for the enantioselective reduction of a ketone using a chiral diol-modified reducing agent.
Protocol: Enantioselective Reduction of Acetophenone with (R)-BINOL-modified LiAlH₄ (BINAL-H)
This protocol describes the preparation of the BINAL-H reagent and its subsequent use in the asymmetric reduction of acetophenone to (R)-1-phenylethanol.
Caption: Experimental workflow for asymmetric ketone reduction.
Materials:
-
(R)-(+)-BINOL
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Acetophenone
-
Ethyl acetate
-
Saturated aqueous sodium potassium tartrate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, flame-dried under an inert atmosphere
Procedure:
-
Preparation of the BINAL-H Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add (R)-(+)-BINOL (1.1 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1 M solution of LiAlH₄ in THF (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, warm the mixture to room temperature and stir for 1 hour. The solution should become clear.
-
-
Asymmetric Reduction:
-
Cool the freshly prepared BINAL-H solution to -78 °C using a dry ice/acetone bath.
-
Add acetophenone (1.0 equivalent) dropwise as a solution in a small amount of anhydrous THF.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Reaction Quench:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of ethyl acetate at -78 °C.
-
Allow the mixture to warm to room temperature.
-
-
Workup and Purification:
-
Slowly add a saturated aqueous solution of sodium potassium tartrate and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral alcohol.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Causality in Experimental Choices:
-
Anhydrous Conditions: LiAlH₄ is extremely reactive with water. All glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent and ensure reproducible results.
-
Low Temperature: The enantioselectivity of many asymmetric reactions is highly temperature-dependent. Running the reaction at -78 °C enhances the energy difference between the two diastereomeric transition states, leading to a higher enantiomeric excess.[3]
-
Slow Addition: Slow addition of reagents helps to control the reaction temperature and prevent side reactions.
-
Quenching with Ethyl Acetate: This is a controlled way to consume excess hydride reagent before the addition of water, which can be a violent reaction.
Conclusion and Future Outlook
While (R,R)-Hydrobenzoin, (4R,5R)-TADDOL, and (R)-BINOL are well-established and highly effective chiral diols for a range of asymmetric transformations, the field of catalysis is continually evolving. The structural characteristics of this compound, particularly its steric bulk and 1,2-diol motif, make it an intriguing candidate for investigation as a chiral ligand. Future research into its performance in key asymmetric reactions, such as ketone reductions, aldol additions, and Diels-Alder reactions, would be a valuable contribution to the field. Such studies would clarify its potential and define its place within the powerful toolkit of chiral diols available to synthetic chemists.
References
A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Products of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
In the landscape of asymmetric synthesis, the pursuit of enantiopurity is paramount. Chiral molecules, particularly in drug development and materials science, often exhibit vastly different physiological or physical properties between enantiomers. (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol, a readily available chiral building block derived from benzoin, serves as a valuable precursor and chiral auxiliary in a variety of stereoselective transformations.[1] Consequently, the accurate determination of enantiomeric excess (ee) for the resulting products is not merely a procedural step but a critical validation of the synthetic strategy's success.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of chiral compounds derived from this versatile diol. We will delve into the causality behind methodological choices, present validated protocols, and offer data-driven insights to guide researchers toward the most effective strategy for their specific application.
The Analytical Imperative: Why Accurate ee Determination Matters
Products synthesized using this compound often retain significant structural complexity, featuring multiple phenyl groups and hydroxyl functionalities. These characteristics directly influence the choice of analytical methodology. The primary challenge lies in creating a chiral environment where the two enantiomers, which are otherwise physically and chemically identical, can be distinguished and quantified.[2] The three most powerful and widely adopted techniques to achieve this are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Core Techniques
Each method offers a unique set of advantages and limitations. The optimal choice depends on the analyte's physical properties (e.g., volatility, solubility, UV activity), the required level of accuracy, sample throughput needs, and available instrumentation.
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[3] | Differential interaction with a chiral stationary phase in a capillary column. | Formation of transient diastereomeric complexes with a chiral auxiliary, inducing chemical shift non-equivalence.[4] |
| Applicability | Broad; suitable for non-volatile and thermally labile compounds.[5] | Limited to volatile and thermally stable compounds (or their derivatives). | Wide applicability, non-destructive. |
| Sensitivity | High, especially with UV or MS detectors. | Very high, especially with FID or MS detectors. | Lower than chromatographic methods; requires more sample. |
| Sample Prep | Minimal; dissolution in a suitable solvent. | Can require derivatization to increase volatility. | Simple mixing with a chiral agent; may require derivatization for certain methods.[6] |
| Throughput | Moderate to high. | High. | Low to moderate. |
| Cost (Instrument) | High. | Moderate to High. | Very High. |
| Data Analysis | Peak area integration. | Peak area integration. | Signal integration of non-equivalent protons.[7] |
| Key Advantage | Versatility and wide availability of chiral columns.[8] | High resolution and speed for suitable analytes. | Provides structural information; non-destructive. |
Deep Dive 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for ee determination.[2] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.
Causality in Method Development: The bulky, aromatic nature of products derived from 1,1,2-triphenylethanediol makes them ideal candidates for CSPs that rely on π-π stacking, hydrogen bonding, and dipole-dipole interactions for chiral recognition. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are exceptionally effective for this class of compounds due to their complex three-dimensional chiral cavities.[8][9]
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Begin by screening a small set of polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC). These columns offer a high probability of success for aromatic compounds.
-
Mobile Phase Selection:
-
Normal Phase: Start with a simple mobile phase of Hexane/Isopropanol (IPA) (90:10 v/v). The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP.
-
Rationale: Adjusting the IPA concentration is the primary tool for optimizing retention and resolution. Lowering the IPA percentage generally increases retention time and can improve separation, while increasing it shortens the analysis time.
-
-
Optimization:
-
If separation is not achieved, systematically vary the alcohol modifier (e.g., ethanol, n-butanol).
-
For highly polar products, consider a polar organic or reversed-phase mode.
-
-
Detection: Utilize a UV detector, leveraging the strong chromophores of the phenyl groups. Set the wavelength to the λmax of the analyte (typically around 254 nm).
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
Caption: Workflow for ee determination by Chiral HPLC.
Deep Dive 2: NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy offers a powerful, non-destructive alternative to chromatography.[10] The method relies on converting a pair of enantiomers into a pair of diastereomers (either through derivatization or non-covalent association), which will exhibit distinct signals in the NMR spectrum.[4][11]
Method A: Chiral Derivatizing Agents (CDAs) - The Mosher's Acid Method
For products containing hydroxyl groups, derivatization with a chiral reagent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic and reliable technique.[6] The reaction of a racemic alcohol with a single enantiomer of Mosher's acid chloride produces a mixture of diastereomeric esters. These diastereomers have different spatial arrangements, causing the protons near the new stereocenter to experience different magnetic environments, leading to separable signals in the ¹H NMR spectrum.[12][13]
Causality in Signal Separation: The bulky phenyl and -CF₃ groups of the MTPA moiety restrict rotation around the newly formed ester bond. This creates a preferred conformation where surrounding protons on the analyte are shielded or deshielded to different extents in the two diastereomers, allowing for quantification by integration.
Experimental Protocol: Mosher's Ester Analysis
-
Reaction: In an NMR tube, dissolve ~5-10 mg of the analyte in 0.7 mL of anhydrous pyridine-d₅ or CDCl₃.
-
Derivatization: Add a slight excess (1.1-1.2 equivalents) of enantiomerically pure (R)- or (S)-Mosher's acid chloride.
-
Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction's completion by ¹H NMR (disappearance of the alcohol proton). The reaction is typically complete within 30 minutes.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: Identify a well-resolved proton signal that is duplicated for the two diastereomers. The ratio of the integrals for these two signals directly corresponds to the enantiomeric ratio of the original alcohol.
Caption: Principle of the Mosher's acid method for ee determination.
Method B: Chiral Solvating Agents (CSAs)
A simpler NMR approach involves using Chiral Solvating Agents (CSAs). These are chiral molecules that form weak, transient diastereomeric complexes with the analyte directly in the NMR tube.[14] This non-covalent interaction is often sufficient to induce small but measurable differences in the chemical shifts (Δδ) of the enantiomers' signals.[7]
Causality in Signal Splitting: The CSA creates a transient chiral magnetic environment around the analyte. The differing stability and geometry of the diastereomeric solvate complexes (e.g., (R)-analyte-(R)-CSA vs. (S)-analyte-(R)-CSA) mean that corresponding protons on the two enantiomers are no longer magnetically equivalent and will resonate at slightly different frequencies. For triphenylethanediol derivatives, CSAs capable of hydrogen bonding and π-π stacking are most effective.
Conclusion and Recommendations
For researchers working with products derived from this compound, the choice of ee determination method is a critical decision.
-
Recommendation 1: Chiral HPLC is the gold standard. For routine analysis, method validation, and high accuracy, chiral HPLC with a polysaccharide-based stationary phase is the most robust and reliable method.[15] Its broad applicability and the high resolution achievable make it the primary choice for publication-quality data.[3]
-
Recommendation 2: NMR with Mosher's Acid is excellent for confirmation and absolute configuration. While lower in throughput, the Mosher's acid method is an invaluable orthogonal technique. It not only confirms the ee value but can also be used to determine the absolute configuration of the product, providing a deeper level of structural validation.[12]
-
Recommendation 3: Chiral Solvating Agents (CSAs) offer a rapid screen. For quick checks of enantioselectivity during reaction optimization where high accuracy is not the primary goal, NMR with CSAs is a fast and non-destructive screening tool.[7]
By understanding the principles and practical considerations of each technique, scientists and drug development professionals can confidently select and implement the most appropriate method, ensuring the scientific integrity and success of their asymmetric synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mosher's acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. researchgate.net [researchgate.net]
- 13. Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Stereochemistry in Products Synthesized with (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
In the precise world of pharmaceutical development and asymmetric synthesis, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. A molecule's chirality can govern its pharmacological activity, with one enantiomer providing a therapeutic benefit while the other might be inactive or even harmful. (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol is a valuable chiral building block used in the synthesis of complex, enantiomerically pure molecules.[1][2][3][4][5] However, the synthesis of a stereochemically defined product is only the first step; rigorous validation of its stereochemistry is a critical and indispensable part of the process.
This guide offers a comprehensive comparison of the analytical techniques used to validate the stereochemistry of products synthesized using this compound. We will explore the fundamental principles of each method, evaluate their respective advantages and disadvantages, and provide detailed, field-tested protocols to assist researchers in making unambiguous stereochemical assignments.
The Imperative of Stereochemical Validation
The primary goal of using a chiral starting material like this compound is to produce a final product with a high degree of stereochemical purity, often quantified as enantiomeric excess (e.e.). Inadequate stereochemical analysis can have serious consequences, potentially leading to the advancement of a drug candidate with a suboptimal enantiomeric ratio, which could result in diminished efficacy or unexpected side effects. Thus, the selection of an appropriate analytical method for stereochemical validation is a decision that significantly impacts the entire research and development process.
Comparative Analysis of Key Validation Techniques
The choice of an analytical technique for stereochemical validation depends on several factors, including the properties of the molecule being analyzed, the level of accuracy required, and the available instrumentation. Below is a comparison of the most common methods for validating the stereochemistry of products synthesized with this compound.
| Technique | Principle | Advantages | Limitations | Typical Application |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomers interact differently with a chiral stationary phase (CSP), resulting in different retention times.[6][7] | High accuracy and precision for determining enantiomeric excess (e.e.).[8] Applicable to a broad range of compounds.[6] | Requires development of a suitable method, including selection of the chiral column and mobile phase. Can be destructive if the sample is not collected post-analysis. | Quantitative determination of the enantiomeric purity of the final product.[6][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In a chiral environment (e.g., using chiral solvating or derivatizing agents), enantiomers can produce distinct NMR signals.[10] | Provides detailed structural information.[11] Non-destructive. Can be used to determine both relative and absolute stereochemistry.[12][13] | May require the use of expensive chiral shift reagents or derivatization.[10] Lower sensitivity for e.e. determination compared to chiral HPLC. | Elucidation of relative stereochemistry and confirmation of absolute stereochemistry after derivatization.[12][] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound provides a precise three-dimensional structure.[15][16] | Provides an unambiguous determination of both relative and absolute stereochemistry.[15][16][17] | Requires a single, high-quality crystal, which can be difficult to obtain.[18] Not suitable for non-crystalline materials. | Definitive proof of stereochemistry when a suitable crystal is available.[18] |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound.[19][20] | A simple and rapid method to confirm the presence of a chiral, non-racemic substance.[19] | The magnitude and sign of the optical rotation are not always predictable and can be affected by experimental conditions.[21] Not suitable for determining e.e. without a known standard of the pure enantiomer. | A quick check for chirality and for comparison with literature values of known compounds.[21] |
Experimental Protocols: A Practical Guide
Chiral HPLC for the Determination of Enantiomeric Excess (e.e.)
This protocol provides a general workflow for determining the enantiomeric excess of a product synthesized using this compound.
Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development and e.e. determination.
Step-by-Step Protocol:
-
Column Selection: Start by screening a variety of chiral columns. For products derived from reactions with this compound, polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H are often a good starting point.[6][22]
-
Mobile Phase Optimization: Prepare a range of mobile phases with different ratios of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 mixture of hexane and isopropanol.[22]
-
Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase to a concentration of about 1 mg/mL.[6][7] Filter the solution through a 0.45 µm syringe filter before injection.[7]
-
Injection and Analysis: Inject the sample into the HPLC system and monitor the elution profile with a UV detector at a suitable wavelength.[6]
-
Method Refinement: If the enantiomers are not well-separated, adjust the mobile phase composition, flow rate, or column temperature to optimize the separation.[6]
-
Quantification: Once baseline separation is achieved, integrate the peak areas of the two enantiomers. The enantiomeric excess can be calculated using the following formula:[7]
e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
NMR Spectroscopy with Chiral Derivatizing Agents
The use of chiral derivatizing agents, such as Mosher's acid ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), is a powerful technique for determining the absolute stereochemistry of a product.[23][24]
Logical Relationship of Mosher's Acid Derivatization and NMR Analysis
Caption: Logic for absolute stereochemistry determination using Mosher's acid.
Step-by-Step Protocol:
-
Derivatization: React the synthesized product (containing a hydroxyl or amine group) with (R)-Mosher's acid chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) to form the corresponding diastereomeric Mosher's esters.[25][26]
-
Purification: Purify the resulting diastereomeric esters using column chromatography to remove any unreacted starting materials and reagents.
-
NMR Analysis: Acquire high-resolution 1H and 19F NMR spectra of the purified diastereomers.[23][25]
-
Spectral Interpretation: Carefully analyze the differences in chemical shifts (Δδ = δS - δR) for protons and fluorine atoms in the two diastereomers.[26] Based on the Mosher's model, the relative shielding or deshielding of specific nuclei can be correlated to the absolute stereochemistry of the original alcohol or amine.[26][27]
Trustworthiness: The Importance of Orthogonal Methods
To ensure the highest level of confidence in your stereochemical assignment, it is strongly recommended to use at least two independent, or orthogonal, methods for validation. For example, the e.e. determined by chiral HPLC can be confirmed by chiral NMR analysis. If a suitable crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous confirmation of the stereochemical outcome of a reaction involving this compound.[18][28] This multi-faceted approach to validation creates a self-validating system and adds significant weight to the scientific integrity of your results.
Conclusion
The validation of stereochemistry is a critical aspect of modern organic synthesis. For researchers working with this compound, a thorough and rigorous approach to the stereochemical analysis of their products is essential. By understanding the principles and practical considerations of techniques such as chiral HPLC, NMR spectroscopy, and X-ray crystallography, and by employing a strategy of orthogonal validation, scientists can confidently and accurately report the stereochemical outcomes of their synthetic work. This dedication to analytical rigor is not just a matter of good scientific practice; it is fundamental to the advancement of chemical science and the development of safe and effective medicines.
References
- 1. This compound | 95061-46-4 | TCI AMERICA [tcichemicals.com]
- 2. This compound | C20H18O2 | CID 6995538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. uma.es [uma.es]
- 10. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of relative stereochemistry - NMR Wiki [nmrwiki.org]
- 13. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of absolute configuration using single crystal X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 16. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 20. Polarimetry: analysis of chiral substances - YesWeLab. [yeswelab.fr]
- 21. rroij.com [rroij.com]
- 22. benchchem.com [benchchem.com]
- 23. Mosher's acid - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 26. benchchem.com [benchchem.com]
- 27. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Thieme E-Books & E-Journals [thieme-connect.de]
Deconstructing the Certificate of Analysis: A Guarantee of Chiral Integrity
An In-Depth Technical Guide to the Certificate of Analysis for (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol: A Comparative Benchmark for Researchers
In the field of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity and material properties, the selection of chiral auxiliaries and ligands is of paramount importance. Chiral diols are a cornerstone of this field, serving as versatile synthons, ligands for metal catalysts, and organocatalysts in their own right.[1][2] Among these, this compound stands out due to its unique steric and electronic properties.
This guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of this compound. We will move beyond a simple product specification sheet to deconstruct its Certificate of Analysis (CoA), offering a practical framework for its evaluation. Furthermore, we will benchmark its analytical characterization against established methodologies and compare its utility with other prominent chiral diols, supported by experimental protocols and data.
A Certificate of Analysis is more than a formality; it is the foundational document that ensures the quality, purity, and identity of a chemical reagent. For a chiral compound, its significance is amplified, as stereochemical purity is critical for achieving high enantioselectivity in a reaction. Any deviation can lead to irreproducible results or compromised product purity.
Below is a summary of typical specifications for this compound, compiled from various commercial suppliers.[3][4][5] Understanding each parameter is key to interpreting the quality of the material.
| Parameter | Typical Specification | Significance & Interpretation |
| Purity | >98.0% (by GC) | This value, typically determined by Gas Chromatography (GC), indicates the percentage of the target molecule in the sample. Impurities can include residual solvents, starting materials from the synthesis (e.g., mandelic acid derivatives), or the undesired (S)-enantiomer.[4][6] |
| Appearance | White to off-white crystalline powder | A visual inspection that serves as a first-pass quality check. Any significant deviation in color could indicate degradation or the presence of impurities. |
| Specific Rotation | +215.0° to +225.0° (c=1, EtOH) | This is the most critical parameter on the CoA for a chiral molecule. It confirms the correct enantiomer is present—the (+) rotation corresponds to the (R) configuration—and provides a macroscopic measure of enantiomeric purity. The value is highly sensitive to concentration, solvent, temperature, and wavelength.[4][5] |
| Melting Point | 122-130 °C | A narrow melting point range is indicative of high purity. A broad or depressed range often suggests the presence of impurities that disrupt the crystal lattice. Note that values can vary slightly between suppliers.[4][5] |
| Identity | Conforms to Structure (by ¹H NMR) | Spectroscopic analysis, most commonly Proton Nuclear Magnetic Resonance (¹H NMR), confirms that the chemical structure matches that of this compound. The spectrum should show the expected signals and integration for the aromatic and hydroxyl protons.[7] |
Performance Benchmark: The Definitive Guide to Enantiomeric Excess (ee) Determination
While specific rotation provides strong evidence of enantiopurity, High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) is the universally accepted gold standard for the precise quantification of enantiomeric excess (% ee).[8][9] The underlying principle involves the differential interaction of the two enantiomers with the chiral environment of the column, leading to different retention times and, thus, separation.[8]
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a robust method for determining the % ee of an this compound sample.
Objective: To separate and quantify the (R) and (S) enantiomers of 1,1,2-Triphenyl-1,2-ethanediol to determine the enantiomeric excess of the sample.
Materials:
-
This compound sample
-
Racemic 1,1,2-Triphenyl-1,2-ethanediol (for method development and peak identification)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Chiral HPLC Column (e.g., Daicel Chiralpak® AD-H or equivalent polysaccharide-based CSP)
Instrumentation:
-
HPLC system with a UV detector (set to 254 nm)
Methodology:
-
Standard Preparation (Racemic): Accurately weigh ~2 mg of racemic 1,1,2-Triphenyl-1,2-ethanediol and dissolve it in 2 mL of the mobile phase (e.g., n-Hexane/IPA 90:10) to create a 1 mg/mL solution. This standard is crucial for confirming the retention times of both enantiomers and ensuring the column is providing baseline separation (Resolution > 1.5).[8]
-
Sample Preparation: Prepare the this compound sample to be analyzed in the same manner, aiming for a final concentration of approximately 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
First, inject the racemic standard to determine the retention times for the (S) and (R) enantiomers and to verify system suitability.
-
Next, inject the sample to be analyzed.
-
Integrate the peak areas for both enantiomers observed in the chromatogram.
-
-
Calculation of Enantiomeric Excess (% ee): The % ee is calculated using the integrated peak areas of the two enantiomers with the following formula:[8] % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Trustworthiness through Self-Validation: The protocol's integrity relies on the initial analysis of the racemic standard. Achieving baseline separation of the racemate validates that the chosen column and mobile phase are effective for this specific compound, ensuring the accuracy of the subsequent sample analysis. It is crucial to acknowledge that even with optimized methods, errors of up to 5.2% ee can occur if instrument parameters are not set correctly, highlighting the need for careful method validation.[10]
Workflow for Enantiomeric Excess Determination
Caption: Workflow for % ee determination by Chiral HPLC.
Comparative Analysis: Alternatives in Asymmetric Synthesis
While this compound is a potent chiral auxiliary, the success of an asymmetric transformation is highly reaction-dependent. A Senior Application Scientist must consider alternatives. Axially chiral biaryl diols like BINOL and tartrate-derived diols like TADDOL are two of the most widely used scaffolds in catalysis and offer a valuable comparison.[11]
| Chiral Diol | This compound | (R)-BINOL | (R,R)-TADDOL |
| Structure | C₂-symmetric, point chirality | C₂-symmetric, axial chirality | C₂-symmetric, point chirality |
| Key Feature | Bulky phenyl groups create a defined chiral pocket. | Restricted rotation around the biaryl bond creates a stable chiral environment. | Derived from inexpensive tartaric acid; steric bulk is highly tunable. |
| Common Use Cases | Chiral auxiliary, derivatizing agent, formation of chiral phosphonates.[6] | Ligand for Lewis acids in Diels-Alder reactions, carbonyl additions, and allylborations.[11] | Stoichiometric and catalytic roles in nucleophilic additions to carbonyls, reductions.[11] |
| Performance Example | Used to form chiral O-silyl orthoesters for stereoselective aldol additions.[6] | Catalyzes allylboration of ketones with yields up to 93% and 99% ee.[11] | Used in catalytic enantioselective reactions between boronates and o-quinone methides.[11] |
Catalytic Application Workflow: Chiral Diol in Asymmetric Allylboration
Many chiral diols, particularly BINOL derivatives, function by transiently interacting with reagents to create a chiral environment. The diagram below illustrates a generalized catalytic cycle for the allylboration of a ketone, as investigated by Schaus and co-workers, which showcases the role of the diol.[11]
Caption: Generalized catalytic cycle for diol-catalyzed allylboration.
Synthesis and Accessibility
The practical utility of a chiral compound is also linked to its accessibility. This compound is readily synthesized from a common chiral pool starting material, (R)-Mandelic Acid. This straightforward synthesis contributes to its commercial availability and relatively moderate cost compared to more complex ligands.[6]
Synthetic Workflow from (R)-Mandelic Acid
Caption: Synthesis of the target diol from (R)-Mandelic Acid.[6]
Conclusion
This compound is a valuable and accessible tool in the arsenal of the synthetic chemist. This guide has demonstrated that a thorough understanding of its Certificate of Analysis is the first step toward ensuring experimental success and reproducibility. Key parameters such as high purity (>98%) and a strong, positive specific rotation (+215° to +225°) provide initial confidence in the material's quality.
However, for rigorous scientific outcomes, this must be complemented by robust analytical validation, with chiral HPLC being the definitive method for quantifying enantiomeric excess. When planning a synthetic campaign, a comparative approach is essential. While highly effective in its niche, the performance of this compound should be weighed against that of other C₂-symmetric diols like BINOL and TADDOL, as the optimal choice is intrinsically linked to the specific demands of the chemical transformation.
References
- 1. alfachemic.com [alfachemic.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. This compound | 95061-46-4 | TCI AMERICA [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 95061-46-4 [chemicalbook.com]
- 7. This compound | C20H18O2 | CID 6995538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Applications of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries and ligands is paramount for the construction of enantiomerically pure molecules, a critical requirement in the pharmaceutical and fine chemical industries. Among the arsenal of chiral building blocks available to the synthetic chemist, chiral 1,2-diols have established themselves as versatile scaffolds for inducing stereoselectivity in a multitude of chemical transformations. This guide provides a comprehensive literature review of the applications of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol, offering a comparative perspective against other well-established chiral diols and providing insights into its utility for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, a C2-symmetric chiral diol, possesses a unique stereochemical architecture defined by its three phenyl substituents. This structural feature imparts a distinct steric and electronic environment, making it a valuable building block for the synthesis of chiral ligands and auxiliaries.[1] Its rigid backbone and defined spatial arrangement of the hydroxyl groups are key to its potential in creating a chiral pocket that can effectively discriminate between enantiotopic faces of a prochiral substrate.
Physicochemical Properties:
| Property | Value |
| CAS Number | 95061-46-4[2] |
| Molecular Formula | C₂₀H₁₈O₂[2] |
| Molecular Weight | 290.36 g/mol [2] |
| Appearance | White to almost white powder or crystal[1] |
| Specific Rotation [α]²⁰/D | +215.0 to +225.0 deg (c=1, EtOH)[1] |
| Melting Point | 122.0 to 130.0 °C[1] |
Core Applications in Asymmetric Synthesis
The utility of this compound primarily lies in its role as a precursor for more complex chiral structures that are then employed in asymmetric catalysis. While direct comparative studies featuring this specific diol are not extensively documented in peer-reviewed literature, its applications can be understood through the broader context of chiral diol chemistry and by examining the performance of structurally related ligands.
As a Chiral Building Block for Ligand Synthesis
The most prominent application of this compound is as a chiral scaffold for the synthesis of novel ligands for asymmetric catalysis.[1] The two hydroxyl groups provide convenient handles for derivatization, allowing for the introduction of phosphine, amine, or other coordinating moieties to create bidentate or polydentate ligands.
Conceptual Ligand Synthesis Workflow:
Caption: Generalized workflow for the synthesis of a chiral catalyst from this compound.
These ligands, once complexed with a suitable metal precursor (e.g., rhodium, ruthenium, palladium), can catalyze a wide range of asymmetric transformations, including hydrogenation, allylic alkylation, and Diels-Alder reactions.[3]
Comparison with Established Chiral Diol Scaffolds: BINOL and TADDOL
To appreciate the potential of this compound, it is instructive to compare it with two of the most successful classes of C2-symmetric chiral diols: 1,1'-bi-2-naphthol (BINOL) and α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL).
-
BINOL (1,1'-Bi-2-naphthol): This axially chiral diol is renowned for its rigid backbone and well-defined chiral environment, leading to high enantioselectivities in a vast number of reactions.[4][5] Ligands derived from BINOL, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are benchmarks in asymmetric hydrogenation.[6]
-
TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol): Derived from tartaric acid, TADDOLs are highly versatile and have been employed in a wide array of enantioselective reactions, including nucleophilic additions to carbonyl compounds and Diels-Alder reactions.[7] Their modular synthesis allows for fine-tuning of the steric and electronic properties of the aryl groups.
While direct, quantitative comparisons are scarce, the triphenylethanediol scaffold offers a different steric profile compared to the planar chirality of BINOL and the more open framework of TADDOL. This could translate to unique selectivity profiles for certain substrates.
Potential Application in Asymmetric Diethylzinc Addition to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols. Chiral diols are effective ligands for titanium (IV) isopropoxide, which catalyzes this transformation with high enantioselectivity.[8]
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde catalyzed by a chiral diol-titanium complex.
Performance of a Pinane-Based Aminodiol Catalyst in Diethylzinc Addition to Benzaldehyde: [9]
| Catalyst | Yield (%) | ee (%) |
| (1R,2R,3S,5R)-3-(benzylamino)-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol | 95 | 85 (R) |
This data provides a benchmark for the potential performance of ligands derived from this compound in similar reactions.
As a Chiral Resolving Agent
Chiral diols can be used as resolving agents to separate enantiomers of racemic mixtures.[10] The principle involves the formation of diastereomeric derivatives, typically through ester or acetal formation, which can then be separated by conventional techniques like crystallization or chromatography.[11]
General Resolution Procedure:
-
Derivatization: React the racemic mixture (e.g., a carboxylic acid or an aldehyde/ketone) with this compound to form a mixture of diastereomers.
-
Separation: Separate the diastereomers based on their different physical properties (e.g., solubility for crystallization, retention time for chromatography).
-
Cleavage: Hydrolyze the separated diastereomers to recover the enantiomerically pure compounds and the chiral auxiliary.
While this method is well-established, its efficiency is highly dependent on the specific substrate and the ability to form easily separable diastereomers.
Experimental Protocols
While specific, validated protocols for this compound are not prevalent in the literature, the following general procedures for related chiral diols can serve as a starting point for methodology development.
Protocol 1: General Procedure for the Synthesis of a Chiral Diphosphine Ligand from a Chiral Diol
This protocol is a generalized representation of the synthesis of a chiral diphosphine ligand, which can be adapted for this compound.
Materials:
-
Chiral diol (e.g., this compound)
-
Methanesulfonyl chloride or p-toluenesulfonyl chloride
-
Triethylamine or pyridine
-
Lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂)
-
Anhydrous THF or dioxane
Procedure:
-
Mesylation/Tosylation: Dissolve the chiral diol (1.0 eq) in anhydrous dichloromethane or THF at 0 °C. Add triethylamine (2.2 eq) followed by the dropwise addition of methanesulfonyl chloride (2.1 eq). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the dimesylate or ditosylate.
-
Phosphination: In a separate flask, prepare a solution of lithium diphenylphosphide or potassium diphenylphosphide in anhydrous THF. Cool this solution to 0 °C. Add a solution of the dimesylate/ditosylate (1.0 eq) in anhydrous THF dropwise to the phosphide solution. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography on silica gel to afford the chiral diphosphine ligand.
Protocol 2: General Procedure for the Asymmetric Addition of Diethylzinc to an Aldehyde
This protocol is based on the use of a chiral diol as a ligand for a titanium-catalyzed diethylzinc addition.
Materials:
-
Chiral diol (e.g., this compound)
-
Titanium (IV) isopropoxide [Ti(OiPr)₄]
-
Diethylzinc (Et₂Zn) in hexanes
-
Aldehyde
-
Anhydrous toluene
Procedure:
-
To a solution of the chiral diol (0.1 mmol) in anhydrous toluene (2 mL) under an inert atmosphere, add titanium (IV) isopropoxide (0.1 mmol) at room temperature. Stir the mixture for 30 minutes.
-
Add the aldehyde (1.0 mmol) to the catalyst solution and stir for an additional 15 minutes.
-
Cool the reaction mixture to 0 °C and add diethylzinc (1.0 M in hexanes, 2.0 mmol) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Conclusion
This compound is a valuable chiral building block with significant potential in asymmetric synthesis. Its primary application lies in its use as a scaffold for the creation of novel chiral ligands, which can then be employed in a variety of metal-catalyzed enantioselective transformations. While direct comparative data against established chiral diols like BINOL and TADDOL is limited, the structural features of this compound suggest that it can offer a unique steric environment, potentially leading to complementary or superior selectivity for specific substrates.
Further research into the synthesis of ligands derived from this diol and their systematic evaluation in a broad range of asymmetric reactions is warranted. The development of detailed experimental protocols and the generation of comparative performance data will be crucial for unlocking the full potential of this intriguing chiral scaffold and solidifying its position in the toolbox of synthetic organic chemists.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 8. digibug.ugr.es [digibug.ugr.es]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US6653501B2 - Chiral resolution method for producing compounds useful in the synthesis of taxanes - Google Patents [patents.google.com]
A Comparative Guide to Chiral HPLC Methods for Resolving Enantiomers of 1,1,2-Triphenyl-1,2-ethanediol
For researchers, scientists, and drug development professionals engaged in stereoselective synthesis and chiral analysis, the resolution of enantiomers is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. 1,1,2-Triphenyl-1,2-ethanediol, a vicinal diol with two stereogenic centers, presents a common challenge in chiral separation. Its structural features, including multiple phenyl groups, necessitate carefully selected and optimized High-Performance Liquid Chromatography (HPLC) methods for successful enantiomeric resolution.
This guide provides an in-depth comparison of two distinct and effective chiral HPLC methods for the separation of 1,1,2-Triphenyl-1,2-ethanediol enantiomers. The comparison focuses on a Pirkle-type chiral stationary phase and a polysaccharide-based stationary phase, highlighting the different separation mechanisms and providing the necessary experimental data to guide your method development.
The Challenge of Separating Vicinal Diol Enantiomers
The enantiomers of 1,1,2-Triphenyl-1,2-ethanediol possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography impossible. Chiral chromatography introduces a chiral environment, most commonly through a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to differential retention and, thus, separation. The choice of the CSP and the mobile phase is paramount for achieving baseline resolution. The presence of hydroxyl groups and aromatic rings in 1,1,2-Triphenyl-1,2-ethanediol allows for a variety of interactions with the CSP, including hydrogen bonding, π-π stacking, and steric hindrance, which are the primary forces driving chiral recognition.
Method Comparison: Pirkle-Type vs. Polysaccharide-Based CSPs
This guide evaluates two distinct approaches for the enantioseparation of 1,1,2-Triphenyl-1,2-ethanediol:
-
Method 1: Pirkle-Type (S,S)-ULMO Column. This method utilizes a Pirkle-type CSP, which is known for its robustness and broad applicability, particularly for compounds containing aromatic rings.
-
Method 2: Polysaccharide-Based Chiralcel OD-H Column. This method employs a cellulose-based CSP, a versatile and widely used stationary phase for a broad range of chiral compounds.
The following table summarizes the key performance parameters of each method, derived from experimental data.
| Parameter | Method 1: (S,S)-ULMO | Method 2: Chiralcel OD-H |
| Chiral Stationary Phase | (S,S)-ULMO (Pirkle-Type) | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Heptane / 1,2-Dimethoxyethane (99:1, v/v) | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (k'1) | 1.65 | ~5.2 |
| Retention Time (k'2) | Not explicitly stated, but α > 1 | ~6.5 |
| Selectivity (α) | > 1.0 | ~1.25 |
| Resolution (Rs) | Baseline separation indicated | > 1.5 (estimated from chromatogram) |
Causality Behind Experimental Choices
The selection of a chiral HPLC method is a strategic process guided by the analyte's structure and the desired separation outcome. The workflow for selecting an appropriate method often involves screening different CSPs and mobile phases to find the optimal conditions.
Caption: Workflow for Chiral HPLC Method Development.
Method 1: (S,S)-ULMO - A Pirkle-Type Approach
The (S,S)-ULMO column is a Pirkle-type CSP based on a 3,5-dinitrobenzoyl derivative of diphenylethylenediamine.[1] These types of CSPs are known as "brush-type" phases and function based on a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.
-
Rationale for Selection: The three phenyl groups in 1,1,2-Triphenyl-1,2-ethanediol make it an excellent candidate for a CSP that relies on π-π interactions for chiral recognition. The dinitrophenyl group on the ULMO stationary phase is a strong π-acceptor, which interacts favorably with the π-donor phenyl rings of the analyte. The hydroxyl groups of the diol can act as hydrogen bond donors and acceptors, further contributing to the formation of transient diastereomeric complexes with the CSP.
-
Mobile Phase Choice: A non-polar mobile phase consisting of n-Heptane with a small amount of 1,2-Dimethoxyethane is used.[1] This normal-phase condition enhances the polar interactions (hydrogen bonding and dipole-dipole) between the analyte and the CSP, which are crucial for chiral recognition on this type of stationary phase. The 1,2-Dimethoxyethane acts as a polar modifier to control the retention time.
Method 2: Chiralcel OD-H - A Polysaccharide-Based Strategy
The Chiralcel OD-H column contains cellulose tris(3,5-dimethylphenylcarbamate) coated onto a silica support. Polysaccharide-based CSPs are renowned for their broad enantioselectivity, which arises from the complex three-dimensional structure of the helical polymer chains.
-
Rationale for Selection: The chiral grooves and cavities of the derivatized cellulose can accommodate the enantiomers of 1,1,2-Triphenyl-1,2-ethanediol differently. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding with the carbamate groups, π-π interactions with the dimethylphenyl groups, and steric hindrance within the chiral cavities.
-
Mobile Phase Choice: A mobile phase of n-Hexane and 2-Propanol is a standard choice for normal-phase chromatography on polysaccharide-based CSPs. The n-Hexane is the weak solvent, while 2-Propanol acts as the polar modifier. The alcohol competes with the analyte for polar interaction sites on the CSP, and its concentration is a critical parameter for optimizing retention and resolution.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two compared chiral HPLC methods.
Method 1: Protocol for (S,S)-ULMO Column
1. System Preparation:
- Ensure the HPLC system is clean and free of any contaminants.
- Install the (S,S)-ULMO column (25 cm x 4.6 mm) in the column oven.[1]
2. Mobile Phase Preparation:
- Prepare the mobile phase by mixing high-purity n-Heptane and 1,2-Dimethoxyethane in a 99:1 (v/v) ratio.[1]
- Degas the mobile phase thoroughly before use.
3. Chromatographic Conditions:
- Set the flow rate to 1.5 mL/min.[1]
- Set the column oven temperature to ambient.
- Set the UV detector to a wavelength of 254 nm.[1]
4. Sample Preparation:
- Dissolve a small amount of racemic 1,1,2-Triphenyl-1,2-ethanediol in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
- Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis:
- Inject an appropriate volume of the sample (e.g., 10 µL) onto the column.
- Record the chromatogram and determine the retention times of the two enantiomers. The first eluting enantiomer has a reported retention factor (k'1) of 1.65.[1]
Method 2: Protocol for Chiralcel OD-H Column
1. System Preparation:
- Thoroughly flush the HPLC system to remove any incompatible solvents.
- Install the Chiralcel OD-H column (25 cm x 4.6 mm, 5 µm) in the column oven.
2. Mobile Phase Preparation:
- Prepare the mobile phase by mixing HPLC-grade n-Hexane and 2-Propanol in a 90:10 (v/v) ratio.
- Degas the mobile phase using sonication or vacuum filtration.
3. Chromatographic Conditions:
- Set the flow rate to 1.0 mL/min.
- Maintain the column temperature at 25°C.
- Set the UV detector to a wavelength of 254 nm.
4. Sample Preparation:
- Prepare a solution of racemic 1,1,2-Triphenyl-1,2-ethanediol in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.
- Ensure the sample is fully dissolved and filter through a 0.45 µm filter.
5. Analysis:
- Inject a suitable volume of the prepared sample (e.g., 5-10 µL).
- Acquire the chromatogram and measure the retention times for the two enantiomeric peaks to calculate selectivity and resolution.
Conclusion and Recommendations
Both the Pirkle-type (S,S)-ULMO and the polysaccharide-based Chiralcel OD-H columns provide effective methods for the enantiomeric resolution of 1,1,2-Triphenyl-1,2-ethanediol.
-
The (S,S)-ULMO method offers a faster analysis with a shorter retention time, which can be advantageous for high-throughput screening. The chiral recognition mechanism is well-defined, relying on strong π-π interactions.
-
The Chiralcel OD-H method is a robust and versatile option, representative of the widely successful polysaccharide-based CSPs. While the retention times may be longer, these columns often provide excellent resolution for a broad range of compounds.
For initial screening, a polysaccharide-based column like Chiralcel OD-H is often a good starting point due to its broad applicability. However, for analytes rich in aromatic functionality like 1,1,2-Triphenyl-1,2-ethanediol, a Pirkle-type column such as (S,S)-ULMO should also be considered, as it may offer superior selectivity and faster analysis times. The choice between these methods will ultimately depend on the specific requirements of the analysis, including desired resolution, analysis time, and the availability of columns and solvents. It is always recommended to screen a selection of different CSPs and mobile phases to identify the optimal conditions for a particular separation.
References
A Comparative Benchmarking Guide to (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol and Other Privileged Chiral Catalysts
For the modern researcher in synthetic chemistry and drug development, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for creating safe and efficacious molecules. Chiral catalysts are the cornerstone of this endeavor, enabling the synthesis of single enantiomers from achiral or racemic precursors. This guide provides an in-depth comparison of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol, a valuable chiral diol, against a curated selection of other widely-used chiral catalysts. Our objective is to move beyond a simple catalog of options and instead offer a nuanced, data-driven analysis grounded in field-proven insights to inform your catalyst selection process.
Part 1: The Landscape of Chiral Ligands: An Introduction
Asymmetric catalysis relies on the transfer of chirality from a catalyst to a substrate. The catalyst, typically a metal complex bearing a chiral organic molecule known as a ligand, creates a transient chiral environment that directs the stereochemical outcome of a reaction. The efficacy of this process is measured by the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer.
This compound belongs to the class of C₂-symmetric 1,2-diols, which are foundational scaffolds in asymmetric synthesis.[1] Its rigid backbone and well-defined stereocenters make it an effective chiral auxiliary for enhancing the selectivity and yield of chemical reactions.[2][3] However, to truly understand its utility, we must benchmark it against other "privileged" ligand classes that have demonstrated broad applicability and high performance across numerous transformations.
This guide will focus on a classic and highly informative benchmark reaction: the enantioselective addition of diethylzinc to aldehydes . This reaction is exceptionally sensitive to the catalyst's structure, making it an ideal platform for evaluating and comparing the performance of different chiral ligands.[4]
Part 2: A Comparative Overview of the Catalysts
The choice of a chiral ligand is a critical experimental decision, dictated by the desired transformation and the nature of the substrate. Here, we compare the structural and functional attributes of this compound with two other dominant classes of chiral ligands: TADDOLs and BINOLs.
This compound
-
Structure: A vicinal diol with three phenyl substituents. It possesses two stereocenters, and its structure provides a well-defined chiral pocket.
-
Key Features: The hydroxyl groups serve as coordination sites for a metal center (e.g., Titanium or Zinc), forming a chiral Lewis acid complex. The bulky phenyl groups are crucial for creating the steric environment that dictates facial selectivity on the incoming substrate.
TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols)
-
Structure: C₂-symmetric diols derived from tartaric acid, a readily available chiral starting material.[5]
-
Causality of Choice: TADDOLs are selected for comparison due to their structural similarity to 1,2-diols and their established, high-performance record.[4] They form robust five-membered chelate rings with metals like Titanium, creating a predictable and highly organized chiral environment. This rigidity often translates to high enantioselectivities.[5]
BINOLs (1,1'-Bi-2-naphthol)
-
Structure: An axially chiral C₂-symmetric ligand. Chirality arises not from stereocenters but from the restricted rotation around the C-C bond connecting the two naphthyl rings.
-
Causality of Choice: BINOL and its derivatives, such as H₈-BINOL, are among the most successful and versatile ligands in asymmetric catalysis.[6][7] Their inclusion is mandatory for any serious benchmark study. The large dihedral angle of the binaphthyl system creates a unique, well-defined chiral pocket that is effective for a vast range of reactions. The hydrogenated version, H₈-BINOL, offers greater flexibility, which can lead to improved enantioselectivity in certain reactions by allowing the catalyst to adopt an optimal conformation in the transition state.[7]
Caption: Key classes of C₂-symmetric chiral ligands benchmarked in this guide.
Part 3: The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to carbonyl compounds is a fundamental C-C bond-forming reaction. In its non-catalyzed form, the reaction produces a racemic mixture of secondary alcohols. The introduction of a chiral ligand transforms the reaction, allowing for the production of a single enantiomer with high fidelity.
General Reaction Scheme:
Mechanistic Rationale
The prevailing mechanism involves the in situ formation of a chiral catalyst complex. In the case of diol-based ligands, a common and highly effective protocol involves the pre-formation of a titanium-TADDOLate complex by reacting the diol with a titanium alkoxide, such as titanium(IV) isopropoxide. This complex then undergoes transmetalation with diethylzinc. The resulting chiral zinc complex coordinates the aldehyde, positioning it for a stereo-differentiating intramolecular delivery of an ethyl group.
The diagram below illustrates a generalized workflow for this catalytic process, emphasizing the critical role of the chiral ligand in forming the active catalytic species that orchestrates the enantioselective transformation.
Caption: Generalized workflow for the Ti-promoted enantioselective addition of Et₂Zn to aldehydes.
Part 4: Validated Experimental Protocol
Trustworthiness in scientific reporting stems from robust and reproducible methodologies. The following protocol is a self-validating system for the enantioselective ethylation of benzaldehyde, designed to be adaptable for comparing different chiral ligands.
Objective: To synthesize (S)-1-phenyl-1-propanol with high enantiomeric excess.
Materials:
-
Chiral Ligand (e.g., (R,R)-TADDOL) (10 mol%)
-
Titanium(IV) isopropoxide [Ti(OⁱPr)₄] (1.2 equiv)
-
Benzaldehyde (1.0 equiv), freshly distilled
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.0 equiv)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the chiral ligand (0.1 mmol) and anhydrous toluene (5 mL). Add Ti(OⁱPr)₄ (1.2 mmol) and stir the mixture at room temperature for 1 hour. This step is crucial for forming the active titanium complex.
-
Reaction Initiation: Cool the flask to 0 °C in an ice bath. Add benzaldehyde (1.0 mmol).
-
Nucleophilic Addition: Add the diethylzinc solution (2.0 mmol) dropwise over 10 minutes. A slow addition rate is important to control the reaction exotherm and maintain selectivity.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzaldehyde is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Analysis: Determine the yield of the isolated product. The enantiomeric excess (ee%) is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase column.
Part 5: Comparative Performance Data
The ultimate measure of a catalyst's utility lies in its performance. The table below summarizes representative data for the enantioselective addition of diethylzinc to benzaldehyde, a standard substrate for these comparisons.
| Catalyst / Ligand | Yield (%) | Enantiomeric Excess (ee%) | Source(s) |
| TADDOL derivative | >95% | up to 99% | [4] |
| H₈-BINOL derivative | 91% | 90% | [6][7] |
| Carbohydrate-derived diol | High | up to 96% | [8] |
| N-phenylfluorenyl β-amino alcohol | High | up to 97% | [9] |
| Azetidine alcohol | High | 94-100% | [4] |
Analysis of Performance:
-
TADDOLs and Related Diols: The high yields and exceptional enantioselectivities achieved with TADDOLs underscore the effectiveness of a rigid, C₂-symmetric diol framework.[4] The pre-organized chiral pocket effectively shields one face of the aldehyde, leading to excellent stereoinduction.
-
BINOL Derivatives: While showing slightly lower ee in this specific example compared to the best TADDOLs, BINOL's strength lies in its broader applicability across different reaction types. The greater flexibility of H₈-BINOL can be advantageous, allowing it to adapt to the steric and electronic demands of various substrates.[7]
-
Amino Alcohols: Ligands containing both nitrogen and oxygen donors, such as amino alcohols, are highly effective as they form stable five-membered chelate rings with the zinc atom, creating a highly organized transition state.[4][9]
The data clearly indicates that while many privileged ligand classes can achieve excellent results, subtle structural modifications are key to maximizing performance. For this compound, its utility will be highly dependent on the specific substrate and the optimization of reaction conditions (solvent, temperature, additives). Its performance is expected to be in the high tier, similar to that of TADDOLs, making it a valuable tool for asymmetric synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 3. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 4. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]
- 9. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
Safety Operating Guide
Navigating the Unseen Hazard: A Guide to the Proper Disposal of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
The Challenge of the Unknown: Hazard Assessment
A thorough review of the Safety Data Sheet (SDS) for (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol reveals a significant lack of toxicological and ecotoxicological data.[1] The absence of evidence is not evidence of absence of hazard. Therefore, the primary directive for the disposal of this compound is to manage it as a hazardous waste until proven otherwise. This approach is consistent with established best practices for handling chemicals of unknown toxicity.
| Property | Data | Source |
| Acute Toxicity | No data available | TCI Safety Data Sheet |
| Skin Corrosion/Irritation | No data available | TCI Safety Data Sheet |
| Serious Eye Damage/Irritation | No data available | TCI Safety Data Sheet |
| Environmental Hazards | No data available | TCI Safety Data Sheet |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile gloves.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: While not explicitly required by the SDS for standard handling, a dust mask or respirator may be advisable if there is a risk of generating dust during the disposal process.
Spill Management: A Proactive Approach
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust.
-
Collection: Place the spilled material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be conducted in a manner that prevents its release into the environment and ensures the safety of all personnel.
Step 1: Waste Segregation and Collection
All solid waste of this compound, including any contaminated materials such as weighing paper or disposable spatulas, must be collected in a designated hazardous waste container. Do not mix this waste with other waste streams unless compatibility has been confirmed.
Step 2: Containerization
Use a clearly labeled, sealable, and chemically compatible container for waste collection. The container should be in good condition and have a secure lid.
Step 3: Labeling
The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of waste.
Step 4: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
Step 5: Arrange for Pickup and Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Adhere to all institutional and local regulations regarding hazardous waste disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For compounds like this compound, where hazard information is incomplete, a conservative approach is not just recommended, but essential. By adhering to the procedures outlined in this guide, researchers can ensure that their work is conducted safely from inception to completion.
References
A Comprehensive Guide to the Safe Handling of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
This document provides essential safety and logistical information for the handling and disposal of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol (CAS 95061-46-4). The guidance herein is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
This compound is a chiral reagent commonly used in asymmetric synthesis.[1] As with any fine chemical powder, proper handling is crucial to minimize exposure and prevent contamination.[2][3][4] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and appropriate disposal methods.
Hazard Assessment and Control
A thorough risk assessment is the foundation of safe laboratory practice.[5] For this compound, which is a powder, the primary hazards are inhalation of airborne particles and skin contact.[2][4]
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C20H18O2 | [6][7][8] |
| Molecular Weight | 290.36 g/mol | [6][8] |
| Appearance | White to Almost white powder to crystal | [1] |
| Melting Point | 126 °C | [7] |
| Boiling Point | 452.3±40.0 °C (Predicted) | [7] |
| Flash Point | 210 °C | [7] |
Note: This data is compiled from various chemical suppliers and databases.
The Occupational Safety and Health Administration (OSHA) mandates that employers inform and train employees about hazardous chemicals in their workplace.[9][10][11]
Personal Protective Equipment (PPE)
The use of appropriate PPE is a critical last line of defense against chemical exposure.[9][10][12][13][14] The minimum PPE required for handling this compound is outlined below.
Essential PPE:
-
Eye and Face Protection: Safety glasses with side shields meeting ANSI Z87.1 standards are the minimum requirement.[5][15] When there is a risk of splashing, chemical splash goggles should be worn.[5][14] For tasks with a high splash potential, a face shield should be used in addition to safety glasses or goggles.[5][12]
-
Hand Protection: Chemical-resistant gloves are mandatory.[14][15] Disposable nitrile gloves are suitable for incidental contact.[5] For more prolonged handling, heavier-duty gloves may be necessary.[5] It is crucial to remove gloves before leaving the laboratory or touching common surfaces like doorknobs.[15][16]
-
Body Protection: A lab coat must be worn to protect clothing and skin from potential splashes and spills.[5][12][15] Lab coats should be properly sized and fully buttoned.[15]
-
Foot Protection: Closed-toe and closed-heel shoes are required in all laboratory settings where hazardous materials are handled.[12][15]
-
Respiratory Protection: When handling fine powders outside of a containment system, a NIOSH-approved respirator may be necessary to prevent inhalation.[2][12] The type of respirator should be selected based on a thorough hazard assessment.[12]
Safe Handling Procedures
Adhering to established protocols for handling fine chemical powders minimizes the risk of exposure and contamination.[2][3][17]
Step-by-Step Handling Protocol:
-
Preparation: Before handling the chemical, ensure that the work area is clean and uncluttered. Cover the work surface with absorbent bench paper.[17]
-
Engineering Controls: Whenever possible, handle this compound within a chemical fume hood or a powder weighing station to minimize the generation of airborne dust.[2][17]
-
Weighing:
-
Dissolving: When preparing solutions, add the powder to the solvent slowly to avoid splashing. If the solvent is volatile, perform this step in a fume hood.
-
Post-Handling:
-
Keep the chemical container tightly closed when not in use.[18]
-
Clean the work area and any equipment used with an appropriate solvent.
-
Properly dispose of all contaminated materials, including bench paper and gloves.
-
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Storage Requirements
Proper storage of chemicals is essential for maintaining their integrity and ensuring laboratory safety.[19]
-
Containers: Store this compound in a tightly sealed, appropriate container to prevent contamination and exposure to moisture.[18][19]
-
Segregation: Store chemicals in a way that segregates incompatible materials to prevent dangerous reactions.[19][20]
-
Ventilation: Ensure that storage areas are well-ventilated to prevent the accumulation of any potential fumes.[19]
-
Labeling: All chemical containers must be clearly labeled with the chemical's identity and any associated hazards.[9][18]
Disposal Plan
Chemical waste must be managed in accordance with local, state, and federal regulations.[20][21] Improper disposal can pose a significant risk to human health and the environment.
Waste Disposal Protocol:
-
Waste Identification: All waste generated from handling this compound, including contaminated gloves, bench paper, and empty containers, should be considered hazardous waste.
-
Waste Segregation: Segregate chemical waste by compatibility to avoid dangerous reactions.[20] Do not mix different types of chemical waste unless specifically instructed to do so.
-
Waste Containers:
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, the date of accumulation, and the name of the principal investigator or laboratory.[18][20]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.[20] Never dispose of chemical waste down the drain or in the regular trash unless explicitly approved by EHS.[21][22]
Disposal Workflow:
Caption: A streamlined process for the safe disposal of chemical waste.
By adhering to these guidelines, you can ensure the safe handling and disposal of this compound, contributing to a secure and productive research environment.
References
- 1. This compound | 95061-46-4 | TCI AMERICA [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
